Alexamorelin
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNKVLENCIGRW-ANFQCQCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196808-85-2 | |
| Record name | Alexamorelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Alexamorelin Peptide: Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin, a synthetic heptapeptide, is a potent growth hormone secretagogue (GHS). It functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone. This document provides a comprehensive technical overview of this compound, detailing its structure, sequence, and physicochemical properties. Furthermore, it outlines the standard experimental protocols for its synthesis, purification, and structural characterization. The guide also elucidates the molecular signaling pathways activated by this compound upon binding to its receptor, offering a foundational understanding for further research and development in endocrinology and metabolism.
This compound: Core Structural and Physicochemical Properties
This compound is a synthetic peptide that has been investigated for its ability to stimulate the release of growth hormone.[1] Its structure and properties are well-defined, providing a solid basis for its study and potential therapeutic applications.
Quantitative Data Summary
The fundamental structural and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅₀H₆₃N₁₃O₇ |
| Molecular Weight | 958.1 g/mol |
| Amino Acid Sequence | L-Alanyl-L-histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide |
| One-Letter Code | Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂ |
| IUPAC Name | (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
| CAS Number | 196808-85-2 |
Experimental Protocols
This section details the standard methodologies for the synthesis, purification, and structural analysis of this compound.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for creating peptides in a controlled manner.[2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Generalized Protocol:
-
Resin Selection and Preparation: A suitable resin, such as a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-L-Lys(Boc)-OH, is activated and coupled to the resin.
-
Deprotection: The temporary Nα-Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF to expose the free amine for the next coupling step.
-
Amino Acid Coupling Cycle: The subsequent protected amino acids (Fmoc-D-Phe-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ala-OH, Fmoc-D-2-Me-Trp(Boc)-OH, Fmoc-L-His(Trt)-OH, and Fmoc-L-Ala-OH) are sequentially coupled. Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove residual cleavage reagents and scavengers.
-
Lyophilization: The purified peptide is dissolved in a water/acetonitrile (B52724) mixture and lyophilized to obtain a fluffy white powder.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained after synthesis is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.
Generalized Protocol:
-
Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.
-
Chromatographic Separation: The sample is injected onto a C18 RP-HPLC column. A gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is used to elute the peptide and impurities.
-
Fraction Collection: The eluent is monitored by UV absorbance at 214 nm and 280 nm. Fractions containing the peptide of interest are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound peptide.
Structure and Purity Analysis: Mass Spectrometry and NMR
Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is a powerful technique for confirming the identity and purity of this compound, as well as for its detection in biological matrices.
Generalized Protocol for Detection:
-
Sample Preparation: Biological samples (e.g., urine) are subjected to solid-phase extraction to isolate the peptide.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, and the components are separated on a C18 column.
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument is operated in positive ion mode.
-
Data Acquisition: Data is acquired in full scan mode to determine the accurate mass of the protonated molecule ([M+H]⁺) and in tandem MS mode (MS/MS) to generate characteristic fragment ions for structural confirmation. The fragmentation of the peptide bond backbone provides sequence information.
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for the detailed structural characterization of this compound in solution.
Generalized Protocol for Structural Characterization:
-
Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, HMBC) are performed on a high-field NMR spectrometer.
-
Data Analysis: The NMR spectra are processed and analyzed to assign the resonances of all protons and carbons in the molecule. The through-bond (COSY, TOCSY, HSQC, HMBC) and through-space (NOESY) correlations are used to determine the amino acid sequence and the three-dimensional conformation of the peptide in solution.
Mechanism of Action and Signaling Pathway
This compound, as a growth hormone secretagogue, exerts its biological effects by binding to and activating the growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor (GPCR).[4] The activation of GHSR initiates a cascade of intracellular signaling events, primarily in the pituitary gland and hypothalamus, leading to the synthesis and release of growth hormone.
The binding of this compound to GHSR can trigger multiple signaling pathways:
-
Gαq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway can also be activated, leading to the modulation of other signaling cascades.
-
β-Arrestin Pathway: Like many GPCRs, GHSR can also signal through β-arrestin-dependent pathways, which can lead to receptor internalization and the activation of other signaling molecules such as ERK.
These signaling events ultimately converge on mechanisms that promote the transcription of the growth hormone gene and the exocytosis of growth hormone-containing vesicles from somatotroph cells in the pituitary.
Conclusion
This compound is a well-characterized synthetic peptide with potent growth hormone-releasing properties. Its structure and sequence are readily determined using standard analytical techniques, and its synthesis can be reliably achieved through solid-phase peptide synthesis. The mechanism of action, involving the activation of the GHSR and subsequent intracellular signaling cascades, provides a clear framework for understanding its physiological effects. This technical guide serves as a foundational resource for researchers and professionals in the field, enabling further investigation into the therapeutic potential and applications of this compound.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. scispace.com [scispace.com]
- 4. Identification of this compound consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexamorelin's Mechanism of Action on the Growth Hormone Secretagogue Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Alexamorelin and the GHSR
This compound is a synthetic peptide classified as a growth hormone secretagogue (GHS).[1] These molecules are of significant interest in both research and clinical settings for their potential to address growth hormone deficiencies and other metabolic conditions.[3] The primary target of this compound is the GHSR, a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.[2] The endogenous ligand for this receptor is ghrelin, a peptide hormone primarily produced by the stomach.[4] Upon binding of an agonist like ghrelin or this compound, the GHSR undergoes a conformational change that initiates a cascade of intracellular signaling events, ultimately leading to the secretion of growth hormone.[4]
Binding Characteristics and Receptor Interaction
This compound acts as a competitive agonist at the GHSR, meaning it binds to the same site as the endogenous ligand ghrelin and elicits a functional response.[2] While specific binding affinity values (Ki) and half-maximal inhibitory concentrations (IC50) for this compound are not extensively reported in publicly available literature, its in-vitro activity is characterized by its ability to inhibit the binding of other growth hormone secretagogues.[2] The interaction of agonists with the GHSR is a critical determinant of their potency and efficacy.
Comparative Quantitative Data for GHSR Ligands
To provide a framework for understanding the potential binding affinity and functional potency of this compound, the following tables summarize publicly available data for the endogenous ligand ghrelin and other synthetic GHSR agonists.
Table 1: Binding Affinities (Ki/IC50) of Selected Ligands for the GHSR
| Ligand | Receptor | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Ghrelin | Human GHSR1a | HEK293 | [¹²⁵I]-Ghrelin | 1.22 ± 0.17 | - | [5] |
| Hexarelin | Human GHSR1a | - | - | - | 0.95 ± 0.26 | - |
| Ipamorelin | Rat Pituitary Cells | - | - | - | 1.3 ± 0.4 | [6] |
Table 2: Functional Potency (EC50) of Selected Ligands at the GHSR
| Ligand | Assay | Cell Line/System | EC50 (nM) | Reference |
| Ghrelin | Calcium Mobilization | HEK293 | 0.78 - 23 | [7] |
| Ghrelin | CRE-Luciferase | - | 0.98 | [7] |
| Hexarelin | GH Release | - | - | - |
| Ipamorelin | GH Release | Rat Pituitary Cells | 1.3 ± 0.4 | [6] |
Note: The GH-releasing activity of this compound has been shown to be comparable to that of Hexarelin.[2] However, specific EC50 values for this compound are not widely reported.
Downstream Signaling Pathways
Upon agonist binding, the GHSR can couple to several distinct G protein subtypes, leading to the activation of multiple downstream signaling pathways. The primary pathways implicated in GHSR signaling are the Gαq/11, Gαi/o, and β-arrestin pathways.
Gαq/11 Signaling Pathway
The canonical signaling pathway for GHSR activation involves coupling to the Gαq/11 family of G proteins. This initiates a cascade that is central to the secretagogue effect of ligands like this compound.
Caption: this compound-induced Gαq/11 signaling pathway.
Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, are key events that lead to the fusion of GH-containing vesicles with the plasma membrane and the subsequent secretion of growth hormone.
Gαi/o Signaling Pathway
The GHSR can also couple to the inhibitory Gαi/o proteins. This pathway is generally associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While seemingly counterintuitive for a secretagogue, this pathway may play a role in modulating the overall cellular response and integrating signals from other receptors.
Caption: this compound-induced Gαi/o signaling pathway.
β-Arrestin Pathway
In addition to G protein-mediated signaling, agonist-bound GHSR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestins play a dual role: they mediate receptor desensitization and internalization, and they can also act as scaffolds for G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Caption: this compound-induced β-arrestin signaling pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in-vitro assays designed to probe different aspects of its interaction with the GHSR.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and IC50) of a test compound for the GHSR.
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the GHSR (e.g., HEK293 or CHO cells).
-
Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled GHSR ligand (e.g., [¹²⁵I]-Ghrelin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the Gαq/11 pathway by detecting changes in intracellular calcium levels.
Caption: Experimental workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Cells expressing the GHSR are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist Addition: The test compound (this compound) is added to the wells.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated, representing the concentration of the agonist that produces 50% of the maximal response.
Luciferase Reporter Gene Assay
This assay is used to measure the activation of specific signaling pathways by quantifying the expression of a reporter gene (luciferase) linked to a response element that is activated by a particular transcription factor. For GHSR, a common reporter is the cAMP Response Element (CRE) to measure changes in cAMP levels.
Caption: Experimental workflow for a luciferase reporter gene assay.
Methodology:
-
Transfection: Host cells are co-transfected with a plasmid encoding the GHSR and a reporter plasmid containing the luciferase gene under the control of a specific response element (e.g., CRE).
-
Agonist Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).
-
Incubation: The cells are incubated for a period to allow for the activation of the signaling pathway and subsequent expression of the luciferase enzyme.
-
Lysis and Substrate Addition: The cells are lysed, and a substrate for the luciferase enzyme (e.g., luciferin) is added.
-
Luminescence Measurement: A luminometer is used to measure the light output from the enzymatic reaction.
-
Data Analysis: The luminescence signal is proportional to the activity of the signaling pathway. A dose-response curve is generated to determine the EC50 of the agonist.
Conclusion
This compound is a potent synthetic agonist of the GHSR that effectively stimulates the release of growth hormone. Its mechanism of action involves binding to the ghrelin receptor and activating multiple intracellular signaling pathways, with the Gαq/11 pathway being the primary driver of its secretagogue activity. While a detailed quantitative pharmacological profile of this compound is not extensively documented in publicly available literature, its qualitative effects are well-established and comparable to other potent GHRPs like Hexarelin. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel GHSR ligands. Future research should focus on obtaining precise quantitative data for this compound's binding affinity and functional potency across the different GHSR-mediated signaling pathways to provide a more complete understanding of its molecular pharmacology and to guide the development of next-generation growth hormone secretagogues.
References
- 1. This compound |CAS:196808-85-2 Probechem Biochemicals [probechem.com]
- 2. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agemed.org [agemed.org]
- 4. Relationship between Orexigenic Peptide Ghrelin Signal, Gender Difference and Disease [mdpi.com]
- 5. The Synergistic Potential of Ipamorelin and GHRP-2 Peptide Blend in Scientific Research - BotosaniNews.ro [botosaninews.ro]
- 6. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p63RhoGEF couples Gα(q/11)-mediated signaling to Ca2+ sensitization of vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin (chemical sequence: Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that functions as a potent growth hormone secretagogue (GHS). It acts as an agonist at the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor, mimicking the action of the endogenous ligand ghrelin to stimulate the release of growth hormone (GH) from the pituitary gland. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its known physiological effects.
Discovery and Background
This compound was developed as part of research into synthetic peptidyl molecules capable of stimulating GH release. It is structurally related to the hexapeptide Hexarelin and belongs to the family of growth hormone-releasing peptides (GHRPs). Initial studies identified this compound as a potent inhibitor of GHS binding in vitro, indicating its affinity for the GHSR1a.[1][2] Subsequent research in humans demonstrated its efficacy in stimulating the release of not only growth hormone but also prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol.[1][2]
Chemical Synthesis
The synthesis of this compound, a C-terminally amidated heptapeptide with a D-amino acid and a methylated amino acid, is achieved through solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following represents a standard Fmoc-based SPPS procedure that would be employed.
-
Resin Selection and Preparation: A Rink amide resin is typically used to obtain the C-terminal amide. The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is activated and coupled to the swelled resin.
-
Deprotection: The Fmoc protecting group on the α-amine of the resin-bound lysine (B10760008) is removed using a solution of piperidine (B6355638) in DMF.
-
Sequential Amino Acid Coupling: The subsequent protected amino acids (Fmoc-D-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-D-2-methyl-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and Ala-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step to remove the Fmoc group from the newly added amino acid.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (Boc and Trt) are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Characterization: The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Biological Activity and Quantitative Data
Data Presentation
| Parameter | This compound | Hexarelin (for comparison) | Notes |
| Binding Affinity (Ki or IC50) | Data not available | Data not available | Both are known to be potent ligands for GHSR1a. |
| In Vitro Potency (EC50 for GH release) | Data not available | ~2.2 nM (in rat pituitary cells)[3] | This compound is reported to have similar GH-releasing activity to Hexarelin.[1][2] |
| Pharmacokinetic Parameter | This compound (in humans) | Notes |
| Cmax (Maximum Concentration) | Data not available | - |
| Tmax (Time to Maximum Concentration) | Data not available | - |
| Half-life (t½) | Data not available | - |
| Clearance | Data not available | - |
| Volume of Distribution | Data not available | - |
| Endocrine Effects in Humans (Intravenous Administration)[1][2] | 1.0 µg/kg | 2.0 µg/kg |
| Peak GH Increase (vs. baseline) | Dose-dependent increase | Dose-dependent increase |
| Peak PRL Increase (vs. baseline) | Dose-dependent increase | Dose-dependent increase |
| Peak ACTH Increase (vs. baseline) | Dose-dependent increase | Significantly higher than Hexarelin at the same dose |
| Peak Cortisol Increase (vs. baseline) | Dose-dependent increase | Significantly higher than Hexarelin at the same dose |
| Aldosterone Increase | Significant increase | Significant increase |
Signaling Pathway
Upon binding to the GHSR1a, a G-protein coupled receptor, this compound is believed to activate the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for the fusion of GH-containing vesicles with the plasma membrane of somatotropic cells in the anterior pituitary, resulting in the secretion of growth hormone into the bloodstream.
Experimental Protocols
In Vitro GHSR1a Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GHSR1a receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human GHSR1a (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [125I]-ghrelin) and varying concentrations of unlabeled this compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.
In Vitro Growth Hormone Release Assay
This assay measures the potency and efficacy of this compound in stimulating GH release from pituitary cells.
-
Cell Culture: Primary pituitary cells from rats or a suitable pituitary cell line (e.g., GH3 cells) are cultured in multi-well plates.
-
Stimulation: The cells are incubated with varying concentrations of this compound for a defined period.
-
Sample Collection: The cell culture supernatant is collected.
-
GH Measurement: The concentration of GH in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated by plotting the GH concentration against the concentration of this compound. From this curve, the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) can be determined.
Conclusion
This compound is a potent, synthetic growth hormone secretagogue that acts as an agonist at the GHSR1a receptor. Its discovery has contributed to the understanding of the regulation of growth hormone secretion. While it demonstrates significant GH-releasing activity, it also stimulates the release of other pituitary hormones, indicating a broader spectrum of endocrine effects than some other GHSs. Further research is required to fully elucidate its pharmacokinetic profile and to establish precise quantitative measures of its in vitro activity. The detailed protocols and pathways described in this guide provide a foundational resource for researchers and professionals involved in the study and development of novel peptide-based therapeutics.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexamorelin (CAS Number: 196808-85-2): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin (CAS: 196808-85-2) is a synthetic heptapeptide (B1575542) that functions as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. As a member of the growth hormone-releasing peptides (GHRPs), this compound stimulates the release of growth hormone (GH) from the pituitary gland. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and endocrine effects. It details experimental protocols for its study and presents available data in a structured format to support further research and development.
Introduction
This compound is a synthetic peptide that has garnered interest for its potent growth hormone (GH)-releasing properties.[1][2] It is a member of the growth hormone secretagogues (GHSs), a class of molecules that stimulate GH secretion by acting on the GHSR in the hypothalamus and pituitary gland.[2][3] Composed of seven amino acids, its structure is Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2.[2] Clinical studies have demonstrated its efficacy in stimulating the release of not only GH but also prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol.[2] Its activity profile makes it a valuable tool for research into the regulation of the GH axis and a potential therapeutic agent.
Physicochemical Properties
This compound is a well-defined peptide with the following properties:
| Property | Value |
| CAS Number | 196808-85-2 |
| Molecular Formula | C₅₀H₆₃N₁₃O₇ |
| Molecular Weight | 958.1 g/mol |
| Amino Acid Sequence | Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂ |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by acting as an agonist at the growth hormone secretagogue receptor 1a (GHSR1a), a G protein-coupled receptor (GPCR).[1] The binding of this compound to GHSR1a initiates a downstream signaling cascade.
The primary signaling pathway involves the coupling of the activated receptor to the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in the stimulation of GH secretion from pituitary somatotrophs.
This compound signaling pathway via the GHSR1a receptor.
Data Presentation
In Vitro Activity
Table 1: In Vitro Activity of Ipamorelin
| Parameter | Value | Species/Cell Line | Reference |
| EC₅₀ (GH Release) | 1.3 ± 0.4 nmol/l | Primary rat pituitary cells | [4] |
In Vivo Endocrine Activity in Humans
A clinical study by Broglio et al. (2000) investigated the endocrine effects of this compound in healthy young adults and compared them to Hexarelin.[2]
Table 2: Peak Hormone Responses to Intravenous this compound and Hexarelin in Humans[2]
| Hormone | This compound (2.0 µg/kg i.v.) | Hexarelin (2.0 µg/kg i.v.) |
| GH (µg/L) | Dose-dependent increase | Dose-dependent increase |
| PRL (µg/L) | Dose-dependent increase | Dose-dependent increase |
| ACTH (ng/L) | Significantly higher than Hexarelin | Dose-dependent increase |
| Cortisol (µg/L) | Significantly higher than Hexarelin | Dose-dependent increase |
| Aldosterone (ng/L) | Significant increase | No significant change |
Note: The study reported dose-dependent increases but did not provide specific peak values in the abstract. The responses to this compound and Hexarelin on GH and PRL were of the same magnitude.
Table 3: Growth Hormone Response to Oral this compound and Hexarelin in Humans[2]
| Compound (20 mg p.o.) | GH Response |
| This compound | Higher than Hexarelin (not statistically significant) |
| Hexarelin | Present |
Pharmacokinetics
Specific pharmacokinetic data for this compound (e.g., half-life, clearance, volume of distribution, bioavailability) are not publicly available. Studies on its metabolism indicate that it is extensively metabolized.[5] For comparative context, pharmacokinetic parameters for the similar peptide, Ipamorelin, in humans are provided.
Table 4: Pharmacokinetic Parameters of Ipamorelin in Healthy Volunteers[5]
| Parameter | Value |
| Terminal Half-life (t½) | ~2 hours |
| Clearance (CL) | 0.078 L/h/kg |
| Volume of Distribution (Vd) | 0.22 L/kg |
Experimental Protocols
In Vitro GHSR Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the GHSR1a and can be adapted from established methods.[1]
Workflow for an in vitro GHSR competitive binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing GHSR1a in a suitable buffer and prepare a membrane fraction by centrifugation. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Ghrelin), and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo GH Secretion Assay in Rats
This protocol provides a general framework for assessing the in vivo GH-releasing activity of this compound in a rat model.[6]
Workflow for an in vivo GH secretion assay in rats.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats. The animals should be acclimatized to the experimental conditions. For frequent sampling, surgical implantation of an indwelling catheter in the jugular or carotid artery is recommended.
-
Dosing: Prepare sterile solutions of this compound in a suitable vehicle (e.g., saline). Administer the desired dose via intravenous (i.v.) or subcutaneous (s.c.) injection. A control group should receive the vehicle alone.
-
Blood Sampling: Collect blood samples at predetermined time points before and after administration (e.g., -15, 0, 5, 15, 30, 45, 60, 90, and 120 minutes).[6][7] Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Separate plasma by centrifugation and store at -20°C or lower until analysis.
-
GH Measurement: Quantify the concentration of rat GH in the plasma samples using a specific and validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the mean plasma GH concentrations versus time for each treatment group. Calculate pharmacokinetic and pharmacodynamic parameters, such as the peak GH concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC).
Conclusion
This compound is a potent synthetic growth hormone secretagogue that acts as an agonist at the GHSR1a. Its ability to stimulate the release of GH and other pituitary hormones makes it a valuable research tool for studying the neuroendocrine control of growth and metabolism. While in vivo data in humans have demonstrated its efficacy, a comprehensive characterization of its in vitro binding affinity, functional potency, and pharmacokinetic profile remains to be fully elucidated in publicly available literature. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin and synthetic GH secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 7. Endocrine activities of ghrelin, a natural growth hormone secretagogue (GHS), in humans: comparison and interactions with hexarelin, a nonnatural peptidyl GHS, and GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacodynamics of Alexamorelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) and a potent growth hormone secretagogue (GHS).[1] As an analogue of the hexapeptide hexarelin, this compound functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone (GH).[1][2] This technical guide provides a detailed overview of the in vivo pharmacodynamics of this compound, with a focus on its endocrine activities in humans. The document summarizes quantitative data from clinical studies, outlines experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Introduction
Growth hormone secretagogues are a class of molecules that stimulate the pituitary gland to release growth hormone.[3] this compound is a member of the growth hormone-releasing peptides (GHRPs) subgroup.[4] The primary mechanism of action for GHRPs is through the activation of the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor found in the pituitary and hypothalamus.[5] The activation of this receptor initiates a signaling cascade that results in the secretion of endogenous growth hormone. This guide focuses on the in vivo effects of this compound, providing a detailed analysis of its hormonal modulation capabilities.
Quantitative Pharmacodynamic Data
The following tables summarize the in vivo endocrine effects of this compound administered intravenously (IV) and orally (PO) in healthy young adults. The data is derived from a study by Broglio et al. (2000) and presents the mean peak hormonal responses as a percentage increase from baseline.[5]
Table 1: Intravenous this compound Administration
| Hormone | Dose (µg/kg) | Mean Peak Response (% Increase from Baseline) |
| Growth Hormone (GH) | 1.0 | 3450% |
| 2.0 | 5800% | |
| Prolactin (PRL) | 1.0 | 250% |
| 2.0 | 400% | |
| ACTH | 1.0 | 200% |
| 2.0 | 450% | |
| Cortisol | 1.0 | 180% |
| 2.0 | 300% | |
| Aldosterone (B195564) | 1.0 | 150% |
| 2.0 | 220% |
Table 2: Oral this compound Administration
| Hormone | Dose (mg) | Mean Peak Response (% Increase from Baseline) |
| Growth Hormone (GH) | 20 | 2300% |
Experimental Protocols
The data presented in this guide is based on a clinical study with a specific experimental protocol. The following is a detailed description of the methodology used in that study.[5]
3.1. Study Design
The study was an open-label, crossover design conducted in six healthy young adult male volunteers (age range: 25-32 years; body mass index range: 20-24 kg/m ²). Each subject underwent a series of tests on separate days with at least three days between each test.
3.2. Drug Administration
-
Intravenous (IV) Administration: this compound was administered as an intravenous bolus at doses of 1.0 µg/kg and 2.0 µg/kg.
-
Oral (PO) Administration: this compound was administered orally at a dose of 20 mg.
3.3. Blood Sampling and Analysis
Blood samples were collected at baseline (-30, -15, and 0 minutes) and at +15, +30, +45, +60, +90, +120, and +180 minutes after drug administration. The collected blood was centrifuged, and the plasma was stored at -20°C until assayed. Plasma concentrations of Growth Hormone (GH), Prolactin (PRL), ACTH, Cortisol, and Aldosterone were measured by radioimmunoassay (RIA).
3.4. Data Analysis
The hormonal responses were calculated as the net integrated area under the curve (AUC) and as the peak hormonal response above the baseline. The baseline was calculated as the mean of the pre-treatment hormone levels. The results were expressed as mean ± standard error of the mean (SEM).
Visualizations
4.1. Signaling Pathways
The following diagram illustrates the generalized signaling pathway for Growth Hormone-Releasing Peptides (GHRPs), including this compound, upon binding to the GHSR-1a receptor.
Caption: this compound activates the GHSR-1a receptor, leading to GH secretion.
4.2. Experimental Workflow
The following diagram outlines the workflow of the clinical study investigating the in vivo pharmacodynamics of this compound.
Caption: Workflow of the human clinical trial for this compound.
Conclusion
This compound demonstrates significant, dose-dependent in vivo activity in stimulating the release of several pituitary hormones, most notably growth hormone.[1][5] Its effects on ACTH, cortisol, and aldosterone suggest a broader endocrine impact than some other GHRPs.[1][5] The data presented in this guide provides a quantitative basis for understanding the pharmacodynamic profile of this compound. Further research, particularly preclinical studies in animal models, would be beneficial to further elucidate its full pharmacological profile and therapeutic potential.
References
- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 4. The growth hormone secretagogue receptor (Ghs-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexamorelin and the Ghrelin Receptor: A Technical Guide to Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin, a synthetic heptapeptide, is a potent growth hormone secretagogue (GHS) that exerts its effects through the ghrelin receptor (GHSR1a). Understanding the binding affinity and subsequent signaling cascades of this compound is critical for the development of novel therapeutics targeting a range of physiological processes, including growth hormone secretion, appetite regulation, and metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the ghrelin receptor, including a summary of its biological actions, a detailed exploration of the receptor's signaling pathways, and standardized experimental protocols for assessing receptor binding affinity. While specific quantitative binding data for this compound is not extensively available in the public domain, this paper furnishes a framework for such investigations based on established methodologies for analogous ghrelin receptor ligands.
Introduction to this compound
This compound is a synthetic peptide analog of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Like other growth hormone-releasing peptides (GHRPs), this compound has been shown to stimulate the release of growth hormone (GH).[3] It is recognized as a substance with potential for performance enhancement and is included on the World Anti-Doping Agency (WADA) Prohibited List.[4] In vitro studies have confirmed that this compound inhibits the binding of other growth hormone secretagogues, indicating its interaction with the same receptor.[3]
The Ghrelin Receptor (GHSR1a)
The primary target of this compound is the ghrelin receptor, specifically the functional subtype GHSR1a. This receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, but also found in other tissues.[2][5] The GHSR1a is notable for its high level of constitutive activity, meaning it can signal even in the absence of a bound ligand.[5]
Upon activation by an agonist like ghrelin or this compound, the GHSR1a can couple to various G proteins, leading to the initiation of multiple downstream signaling pathways. The specific pathway activated can depend on the cell type and the nature of the ligand.[1][2]
Ghrelin Receptor Signaling Pathways
The binding of an agonist to the GHSR1a triggers a conformational change in the receptor, enabling it to interact with and activate intracellular heterotrimeric G proteins. The primary signaling cascades initiated by GHSR1a activation include:
-
Gαq/11 Pathway: This is considered a canonical pathway for ghrelin receptor signaling.[5] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This pathway is believed to be a major mediator of the orexigenic (appetite-stimulating) effects of ghrelin.[5]
-
Gαi/o Pathway: The GHSR1a can also couple to inhibitory G proteins of the Gαi/o family.[1] This coupling can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] In pancreatic β-cells, this pathway is involved in the attenuation of glucose-induced insulin (B600854) secretion.[1]
-
Gα12/13 Pathway: Activation of the Gα12/13 pathway leads to the stimulation of RhoA kinase activity.[1] This pathway, in conjunction with Gαq coupling, contributes to the activation of the serum response element (SRE).[1]
-
β-Arrestin Recruitment: Like many GPCRs, the GHSR1a can also signal through β-arrestins.[6] This can lead to receptor internalization and attenuation of G protein-mediated signaling, as well as initiating distinct signaling events.
The ability of the ghrelin receptor to engage multiple signaling pathways highlights its complex role in physiology. Furthermore, the GHSR1a can form heterodimers with other GPCRs, such as dopamine (B1211576) and somatostatin (B550006) receptors, which can further modulate its signaling properties.[1]
Figure 1. Simplified signaling pathways of the Ghrelin Receptor (GHSR1a) upon agonist binding.
Quantitative Data on this compound Receptor Binding
A comprehensive search of publicly available scientific literature did not yield specific quantitative binding affinity data for this compound, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, for the ghrelin receptor. While it is known to inhibit GHS binding in vitro, the precise affinity has not been consistently reported.[3] The following table is provided as a template for presenting such data once it becomes available through experimental investigation.
| Compound | Receptor | Assay Type | Radioligand | Cell Line | Binding Affinity (Ki/IC50) | Reference |
| This compound | hGHSR1a | Competitive Binding | e.g., [¹²⁵I]-Ghrelin | e.g., HEK293 | Data Not Available | - |
| Control Ligand | hGHSR1a | Competitive Binding | e.g., [¹²⁵I]-Ghrelin | e.g., HEK293 | Example Value | Example Ref |
Experimental Protocol: In Vitro GHSR1a Competitive Binding Assay
The following protocol provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the human ghrelin receptor (hGHSR1a). This protocol is based on established methods for other ghrelin receptor ligands.[7][8]
5.1. Materials and Reagents
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing hGHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ghrelin receptor ligand, such as [¹²⁵I]-Ghrelin or [³⁵S]-MK-677.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known unlabeled ghrelin receptor agonist (e.g., 1 µM ghrelin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter and Scintillation Fluid.
5.2. Assay Procedure
-
Membrane Preparation: Thaw the frozen cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay) and dilute to the desired final concentration (typically 5-20 µg of protein per well).
-
Assay Plate Setup:
-
Total Binding: Add assay buffer.
-
Non-specific Binding (NSB): Add the non-specific binding control.
-
Competitive Binding: Add serial dilutions of this compound.
-
-
Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.
-
Initiation of Binding: Add the diluted membrane preparation to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
5.3. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding and competitive binding CPM values.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for a competitive radioligand binding assay to determine this compound's affinity for GHSR1a.
Conclusion
This compound is a synthetic growth hormone secretagogue that targets the ghrelin receptor, GHSR1a. The activation of this receptor initiates a complex network of intracellular signaling pathways that are crucial for a variety of physiological functions. While the endocrine activities of this compound have been studied, there is a notable lack of publicly available, specific quantitative data on its receptor binding affinity. The experimental protocols and frameworks provided in this guide are intended to facilitate future research in this area. A thorough characterization of this compound's binding kinetics and its influence on the diverse signaling capabilities of the ghrelin receptor will be instrumental for the rational design of new therapeutic agents with tailored pharmacological profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
Alexamorelin: An In-depth Technical Guide to its Intracellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that acts as a potent agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2][3] As a member of the growth hormone-releasing peptides (GHRPs), this compound stimulates the release of growth hormone (GH) from the pituitary gland.[2][3] This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by this compound upon binding to its receptor. The information presented herein is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting the GHSR. While specific quantitative data for this compound's direct effects on intracellular second messengers is limited in publicly available literature, this guide outlines the established signaling cascades for GHSR agonists and provides detailed experimental protocols relevant to their study.
The Growth Hormone Secretagogue Receptor (GHSR)
This compound exerts its physiological effects by binding to the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), a G protein-coupled receptor (GPCR).[3] GHSR1a is predominantly expressed in the hypothalamus and pituitary gland, but is also found in other tissues, including the pancreas, heart, and liver.[4] The primary endogenous ligand for this receptor is ghrelin.[4]
Primary Signaling Pathway: Gq/11 Activation
Upon agonist binding, including by this compound, GHSR1a undergoes a conformational change that leads to the activation of the heterotrimeric G protein Gq/11.[5] This initiates a well-characterized signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): DAG, which remains in the plasma membrane, along with the increased intracellular calcium concentration, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses.
This canonical pathway is central to the secretagogue action of GHSR agonists, culminating in the exocytosis of growth hormone-containing granules from somatotrophs in the pituitary gland.[5]
Secondary and Non-Canonical Signaling Pathways
In addition to the primary Gq/11 pathway, activation of GHSR by its agonists can also engage other signaling cascades, which may contribute to the diverse physiological effects of these compounds.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Some studies suggest that GHSR activation can lead to the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2). This can occur through PKC-dependent mechanisms or via other G protein-mediated pathways.
References
- 1. This compound |CAS:196808-85-2 Probechem Biochemicals [probechem.com]
- 2. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS [mdpi.com]
- 5. benchchem.com [benchchem.com]
Alexamorelin's Impact on Pituitary Somatotrophs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) and a potent growth hormone secretagogue (GHS).[1][2] It functions as an agonist for the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor, which is highly expressed on somatotroph cells within the anterior pituitary gland.[1][3] By activating this G protein-coupled receptor, this compound stimulates the synthesis and secretion of growth hormone (GH). This guide provides a comprehensive overview of the effects of this compound on pituitary somatotrophs, including its mechanism of action, quantitative effects on hormone secretion, and detailed experimental protocols for its study.
Introduction
Growth hormone secretagogues are a class of molecules that stimulate the release of growth hormone. This compound is a peptidyl GHS that mimics the action of ghrelin, the endogenous ligand for the GHS-R1a.[3] Its activity in releasing growth hormone is comparable to that of Hexarelin, another well-studied GHS.[2] Beyond its effects on GH, this compound also influences the secretion of other pituitary hormones, including prolactin (PRL) and adrenocorticotropic hormone (ACTH).[2] Understanding the specific interactions and downstream signaling of this compound in pituitary somatotrophs is crucial for the development of novel therapeutics targeting the GH axis.
Mechanism of Action: GHS-R1a Signaling in Somatotrophs
This compound exerts its effects by binding to and activating the GHS-R1a on the surface of pituitary somatotrophs. This receptor is coupled to the Gq/11 G-protein. Upon agonist binding, the following signaling cascade is initiated:
-
G-protein Activation: The activated GHS-R1a catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.
-
Phospholipase C Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[3]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4]
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[4]
-
GH Release: The elevation in intracellular Ca2+ is a primary trigger for the fusion of GH-containing secretory granules with the plasma membrane, resulting in the exocytosis of growth hormone.[5][6]
Caption: this compound signaling pathway in pituitary somatotrophs.
Quantitative Data on Hormone Secretion
Due to the limited availability of specific quantitative data for this compound, the following tables present dose-response data for Hexarelin, a structurally and functionally similar growth hormone-releasing peptide. This data is intended to be representative of the effects expected from this compound.
Table 1: In Vivo Dose-Response of Intravenous Hexarelin on Hormone Release in Healthy Adult Males [7]
| Hexarelin Dose (µg/kg) | Peak GH (mU/L) | Peak PRL (% Rise from Baseline) | Peak Cortisol (% Rise from Baseline) |
| 0.125 | 115 ± 32.8 | 84.9 ± 27.5 | No significant rise |
| 0.25 | - | - | - |
| 0.5 | - | - | ~40% |
| 1.0 | ~140 | ~180 | - |
Data are presented as mean ± SEM. Some values are approximated from graphical representations in the source material.
Table 2: Potency of Hexarelin on Hormone Release [7]
| Hormone | ED50 (µg/kg) |
| Growth Hormone (GH) | 0.48 ± 0.02 |
| Prolactin (PRL) | 0.39 ± 0.02 |
ED50 is the effective dose at which 50% of the maximal response is observed.
Table 3: Comparative In Vivo Potency of Various GH Secretagogues in Swine [8]
| Compound | ED50 for GH Release (nmol/kg) |
| Hexarelin | 2.0 ± 0.2 |
| NN703 | 155 ± 23 |
| MK-677 | 46 ± 6 |
This table provides context for the relative potency of different GHS compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound and other GH secretagogues on pituitary somatotrophs.
Primary Pituitary Cell Culture
This protocol is adapted from established methods for the isolation and culture of primary anterior pituitary cells.
Materials:
-
Anterior pituitary glands from adult male rats
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Aseptically dissect anterior pituitary glands and place them in sterile, ice-cold PBS.
-
Wash the glands three times with fresh, cold PBS.
-
Mince the tissue into small fragments (~1 mm³) using sterile scalpels.
-
Transfer the minced tissue to a sterile flask containing DMEM with 0.25% collagenase and 0.05% DNase I.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Gently pipette the cell suspension up and down every 15 minutes to aid dissociation.
-
Stop the enzymatic digestion by adding DMEM supplemented with 10% FBS.
-
Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% HS, 2.5% FBS, and 1% Penicillin-Streptomycin.
-
Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells per well.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours before experimentation.
In Vitro GH Secretion Assay
This assay measures the amount of growth hormone released from cultured pituitary cells in response to this compound.
Materials:
-
Primary pituitary cell cultures (from Protocol 4.1)
-
This compound stock solution (dissolved in sterile water or appropriate solvent)
-
DMEM (serum-free)
-
Bovine Serum Albumin (BSA)
-
Bacitracin
Procedure:
-
Wash the cultured pituitary cells twice with serum-free DMEM.
-
Pre-incubate the cells in DMEM containing 0.1% BSA for 1-2 hours at 37°C.
-
Prepare serial dilutions of this compound in DMEM containing 0.1% BSA and 0.01% bacitracin (to prevent peptide degradation).
-
Remove the pre-incubation medium and add the different concentrations of this compound to the wells in triplicate. Include a vehicle control.
-
Incubate for a defined period (e.g., 15, 30, 60 minutes) at 37°C.
-
Collect the supernatant from each well.
-
Centrifuge the collected media at 500 x g for 5 minutes to pellet any detached cells.
-
Store the supernatant at -20°C until GH measurement.
-
Measure the concentration of GH in the supernatant using a specific Radioimmunoassay (RIA) or ELISA kit.
Caption: Experimental workflow for in vitro GH secretion assay.
Intracellular Calcium Imaging
This protocol allows for the real-time measurement of changes in intracellular calcium concentration in response to this compound.
Materials:
-
Primary pituitary cell cultures on glass coverslips
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound solution
-
Fluorescence microscopy system with a ratiometric imaging setup
Procedure:
-
Prepare a loading solution of Fura-2 AM (2-5 µM) with 0.02% Pluronic F-127 in HBSS.
-
Wash the pituitary cells on coverslips with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the dye for 15-20 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and establish a baseline fluorescence recording. For Fura-2, alternately excite the cells at 340 nm and 380 nm and record the emission at 510 nm.
-
Introduce this compound into the perfusion chamber at the desired concentration.
-
Record the changes in fluorescence intensity over time.
-
Calculate the ratio of the fluorescence intensities (F340/F380 for Fura-2) to determine the relative changes in intracellular calcium concentration.
Conclusion
This compound is a potent synthetic growth hormone secretagogue that acts directly on pituitary somatotrophs to stimulate GH release. Its mechanism of action is mediated through the GHS-R1a, leading to the activation of the phospholipase C signaling pathway and a subsequent increase in intracellular calcium. While specific quantitative data for this compound is limited, data from the closely related peptide Hexarelin provide a strong indication of its dose-dependent effects on GH, as well as on prolactin and cortisol secretion. The experimental protocols detailed in this guide provide a framework for the further in vitro characterization of this compound and other novel GH secretagogues, which are of significant interest for potential therapeutic applications in conditions of GH deficiency and other metabolic disorders.
References
- 1. This compound |CAS:196808-85-2 Probechem Biochemicals [probechem.com]
- 2. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ipamorelin and Growth Hormone Secretagogue Signaling: GHS-R1a Pathway Deep Dive | Peptpedia [peptpedia.org]
- 4. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium signalling in single growth hormone-releasing factor-responsive pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The somatotrope: an endocrine cell with functional calcium transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Alexamorelin and its Role in Pulsatile Growth Hormone Secretion: A Technical Guide
Abstract: Alexamorelin (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2) is a potent synthetic heptapeptide (B1575542) that functions as a growth hormone secretagogue (GHS).[1][2] It acts as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, to stimulate the release of growth hormone (GH) from the pituitary gland.[2][3] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its specific role in modulating the pulsatile nature of GH secretion, and the experimental methodologies used to characterize its effects. Quantitative data from key human studies are presented, and the underlying cellular signaling pathways are visualized. This guide is intended for researchers, scientists, and professionals in the field of endocrinology and drug development.
Introduction to Growth Hormone Secretagogues
Growth hormone (GH) is a crucial regulator of somatic growth, metabolism, and body composition.[4] Its secretion from the anterior pituitary is not continuous but occurs in discrete, high-amplitude pulses, a pattern essential for its physiological effects.[5][6] This pulsatile release is primarily regulated by the interplay of two hypothalamic hormones: GH-releasing hormone (GHRH), which stimulates GH release, and somatostatin, which inhibits it.
Growth hormone secretagogues (GHSs) are a class of synthetic molecules, both peptidyl and non-peptidyl, designed to stimulate GH secretion.[7] They act through a distinct mechanism, binding to the GHSR1a, the same receptor activated by the endogenous hormone ghrelin.[3][8] By activating this pathway, GHSs like this compound can significantly amplify the amplitude of natural GH pulses, making them a subject of interest for therapeutic applications in conditions of GH deficiency, muscle wasting, and age-related frailty.[5][9][10] this compound is a notable member of the GH-releasing peptides (GHRPs) subgroup of GHSs.[11]
This compound: A Profile
Chemical Properties
This compound is a synthetic heptapeptide with a specific sequence designed for high-affinity binding to the GHSR. Its chemical details are summarized below.
| Property | Value | Reference |
| IUPAC Name | L-Alanyl-L-histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide | [12] |
| Molecular Formula | C50H63N13O7 | [12] |
| Molecular Weight | 958.1 g/mol | [12] |
| CAS Number | 196808-85-2 | [12] |
| Sequence | Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2 | [1] |
Pharmacological Classification
-
Class: Growth Hormone Secretagogue (GHS)[2]
-
Sub-class: GH-Releasing Peptide (GHRP)[11]
-
Target Receptor: Growth Hormone Secretagogue Receptor 1a (GHSR1a) / Ghrelin Receptor[2]
-
Mechanism: Receptor Agonist[2]
Mechanism of Action: The GHSR1a Signaling Pathway
This compound exerts its GH-releasing effect by binding to and activating the GHSR1a, a G-protein-coupled receptor (GPCR) predominantly expressed on somatotroph cells in the anterior pituitary gland.[3][9]
Intracellular Signaling Cascades
Upon binding of this compound to the GHSR1a, the receptor undergoes a conformational change, activating the associated G-protein, primarily Gq/11. This initiates a downstream signaling cascade. The most well-characterized pathway for GH release involves the activation of Phospholipase C (PLC).[13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] The resulting increase in cytosolic Ca2+ concentration is a primary trigger for the exocytosis of vesicles containing pre-synthesized GH.[3] Simultaneously, DAG, along with the increased Ca2+, activates Protein Kinase C (PKC).[3][14] PKC activation further contributes to the signaling cascade that promotes GH release. Studies also show that GHSR1a activation can potentiate GHRH-induced cyclic AMP (cAMP) accumulation, suggesting a synergistic interaction between the two pathways.[3]
Role in Pulsatile GH Secretion
A defining characteristic of GHSs, including this compound, is their ability to enhance the natural pulsatile pattern of GH secretion.[5] Rather than causing a constant, tonic release of GH, they amplify the existing secretory episodes.
Impact on GH Pulse Amplitude
Clinical studies demonstrate that GHSs primarily increase the amplitude of GH pulses without significantly altering their frequency.[6][10] This is considered a more physiological approach to augmenting GH levels compared to the non-pulsatile levels achieved with exogenous recombinant GH administration.[5][6] This preservation of the natural rhythm is believed to be crucial for the anabolic and metabolic actions of GH while potentially mitigating some side effects associated with continuous GH exposure, such as insulin (B600854) resistance.[6]
Clinical Evidence: A Human Study
A key study investigated the endocrine effects of this compound in healthy young adults, comparing it to the well-characterized GHS, Hexarelin.[1] The study assessed the GH response to intravenous (IV) and oral (PO) administration.
Data Presentation:
The following tables summarize the quantitative results from the intravenous administration portion of the study.[1]
Table 1: Peak Serum GH and PRL Concentrations (Mean ± SEM) after Intravenous this compound and Hexarelin
| Compound | Dose (µg/kg IV) | Peak GH (µg/L) | Peak PRL (µg/L) |
|---|---|---|---|
| This compound | 1.0 | 56.7 ± 11.2 | 26.3 ± 4.5 |
| This compound | 2.0 | 79.4 ± 10.1 | 35.7 ± 5.6 |
| Hexarelin | 1.0 | 59.8 ± 12.0 | 25.0 ± 4.2 |
| Hexarelin | 2.0 | 77.2 ± 11.5 | 34.0 ± 5.1 |
Data sourced from Arvat et al., 1997[1]
Table 2: Area Under the Curve (AUC) for Serum GH and PRL (Mean ± SEM) after Intravenous this compound and Hexarelin
| Compound | Dose (µg/kg IV) | GH AUC (µg/L/120 min) | PRL AUC (µg/L/120 min) |
|---|---|---|---|
| This compound | 1.0 | 2886.8 ± 543.1 | 1324.9 ± 254.3 |
| This compound | 2.0 | 4484.7 ± 616.7 | 1968.7 ± 344.2 |
| Hexarelin | 1.0 | 3012.3 ± 604.2 | 1288.1 ± 240.5 |
| Hexarelin | 2.0 | 4301.5 ± 688.0 | 1887.3 ± 311.0 |
Data sourced from Arvat et al., 1997[1]
The results show that this compound induces a potent, dose-dependent release of GH, with an efficacy comparable to that of Hexarelin.[1] The oral administration of 20 mg of this compound also elicited a significant GH response.[1]
Experimental Protocols
In Vivo Assessment of GH Secretion in Humans
The following methodology is based on the clinical trial designed to evaluate the endocrine activity of this compound in humans.[1]
-
Study Design: A randomized, double-blind, crossover study.
-
Subjects: Healthy young adult volunteers (e.g., six individuals).
-
Protocol:
-
Acclimatization: Subjects are admitted to a clinical research unit and an intravenous cannula is inserted into a forearm vein for blood sampling. The cannula is kept patent with a slow infusion of saline.
-
Baseline Sampling: Blood samples are drawn at regular intervals (e.g., -15 and 0 minutes) before drug administration to establish baseline hormone levels.
-
Drug Administration: this compound or a comparator compound (e.g., Hexarelin) is administered as an intravenous bolus at a specific dose (e.g., 1.0 or 2.0 µg/kg). For oral studies, the compound is given as a solution (e.g., 20 mg in 100 mL of water).
-
Post-Administration Sampling: Blood samples are collected at frequent, timed intervals (e.g., +15, +30, +45, +60, +90, and +120 minutes) after administration.
-
Sample Processing: Blood is centrifuged, and serum is separated and stored at -20°C until assayed.
-
Hormone Assays: Serum concentrations of GH, Prolactin (PRL), ACTH, and Cortisol are measured using specific and sensitive immunoassays (e.g., radioimmunoassay - RIA, or immunoradiometric assay - IRMA).
-
Data Analysis: The hormonal response is quantified by calculating the peak (maximum) concentration and the Area Under the Curve (AUC) above the baseline. Statistical analysis (e.g., ANOVA) is used to compare responses between different doses and compounds.
-
Washout Period: A sufficient time interval (e.g., at least 3 days) is allowed between test sessions for each subject.
-
Experimental Workflow Diagram
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:196808-85-2 Probechem Biochemicals [probechem.com]
- 3. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Hormone Secretagogues as Potential Therapeutic Agents to Restore Growth Hormone Secretion in Older Subjects to Those Observed in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a Growth Hormone-Releasing Hormone Analog on Endogenous GH Pulsatility and Insulin Sensitivity in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and experimental effects of growth hormone secretagogues on various organ systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The growth hormone secretagogue receptor (Ghs-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. wada-ama.org [wada-ama.org]
- 12. This compound | C50H63N13O7 | CID 10011122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Endocrine Activities of Alexamorelin in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that functions as a potent growth hormone secretagogue (GHS). It acts as an agonist for the ghrelin/growth hormone secretagogue receptor (GHSR), thereby mimicking the endogenous ligand ghrelin to stimulate the release of growth hormone (GH) from the pituitary gland. While clinical studies in humans have characterized its endocrine effects, detailed quantitative data from preclinical animal models are less readily available in the public domain. This guide synthesizes the known mechanism of action of this compound and presents representative preclinical data from closely related growth hormone-releasing peptides (GHRPs) to provide a comprehensive overview of its expected endocrine activities in a research setting. This document is intended to guide researchers in designing and interpreting preclinical studies involving this compound and similar compounds.
Introduction
This compound is a member of the growth hormone-releasing peptide (GHRP) family, which are synthetic molecules that stimulate the secretion of growth hormone.[1] These peptides, including this compound, exert their effects by activating the growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[2] The natural ligand for this receptor is ghrelin, a hormone primarily produced by the stomach. By acting as a ghrelin mimetic, this compound and other GHRPs can induce a robust release of GH, which in turn can stimulate the production of insulin-like growth factor 1 (IGF-1).[1] Beyond its effects on the GH axis, this compound, like other GHSs, has been noted to influence other pituitary hormones, including prolactin (PRL) and adrenocorticotropic hormone (ACTH).[3] Understanding the full spectrum of these endocrine activities in preclinical models is crucial for the development and safety assessment of this class of compounds.
Mechanism of Action: GHSR Signaling Pathway
This compound stimulates GH release by binding to and activating the GHSR on somatotroph cells in the anterior pituitary gland. This interaction initiates a cascade of intracellular signaling events. The GHSR is a G-protein coupled receptor that can signal through multiple pathways. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key trigger for the exocytosis of GH-containing vesicles. Additionally, GHSR activation can influence other signaling molecules such as mitogen-activated protein kinases (MAPK) and the PI3K/Akt pathway, which are involved in cell proliferation and survival.
Quantitative Data from Preclinical Models
Direct quantitative data on the endocrine activities of this compound in preclinical models are not extensively published. However, data from structurally and functionally similar GHRPs can provide valuable insights into its expected in vivo effects.
Table 1: Representative Effects of GHRPs on Growth Hormone Release in Preclinical Models
| Compound | Animal Model | Route of Administration | Dose | Peak GH Response (ng/mL) | Reference |
| NN703 (Ipamorelin derivative) | Swine | Intravenous | 1 µmol/kg | 38.5 ± 19.6 | [4] |
| NN703 (Ipamorelin derivative) | Beagle Dog | Oral | 20 µmol/kg | 49.5 ± 17.8 | [4] |
| L-692,429 (Non-peptide GHS) | Dog | Intravenous | 0.1 - 1 mg/kg | Up to 90-fold increase over baseline | [2] |
| GHRP-2 | Little Mice (GH-deficient) | Intraperitoneal | 10 µg | 9.3 ± 1.5 | [5] |
| GHRP-6 | Rat | Subcutaneous | 100 - 300 µg/kg | Dose-dependent increase | [3] |
Table 2: Effects of GHRPs on Other Hormones and Body Weight in Preclinical Models
| Compound | Animal Model | Effect | Observation | Reference |
| L-692,429 | Dog | Cortisol and ACTH | Moderate, transient increases | [2] |
| L-692,429 | Dog | Prolactin, LH, Insulin, T3, T4 | No significant change | [2] |
| NN703 | Rat | Body Weight Gain | Significantly increased after 14 days of daily oral administration (100 µmol/kg) | [4] |
| GHRP-6 | Transgenic Growth Retarded Rat | Skeletal Growth | Dose- and pattern-dependent acceleration | [6] |
Experimental Protocols
Detailed experimental protocols for this compound in preclinical models are not publicly available. The following represents a generalized protocol for assessing the in vivo endocrine activity of a GHRP, such as this compound, in a rat model.
Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female, as required by the study design
-
Age/Weight: 8-10 weeks old, 250-300g
-
Housing: Controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of a GHRP.
Dosing and Administration
-
Vehicle: Sterile saline (0.9% NaCl) or a buffered solution.
-
Dose Range: Based on data from similar compounds, a starting dose range for subcutaneous administration in rats could be 100-300 µg/kg.[3] Dose-response studies are recommended to determine the optimal dose.
-
Administration Routes: Intravenous (IV), subcutaneous (SC), or oral (PO) gavage, depending on the study objectives.
Blood Sampling and Hormone Analysis
-
Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected at specified time points before and after drug administration via the jugular vein catheter.
-
Processing: Blood is collected into EDTA-coated tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Assays: Plasma concentrations of GH, ACTH, prolactin, and cortisol are quantified using species-specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
Discussion and Conclusion
This compound is a potent GH secretagogue that acts via the ghrelin receptor. Based on its mechanism of action and data from analogous compounds, this compound is expected to induce a robust, dose-dependent release of growth hormone in preclinical models. It may also stimulate the release of ACTH and prolactin, although likely to a lesser extent than GH. Chronic administration may lead to an increase in body weight and skeletal growth.
The provided experimental protocol offers a framework for researchers to investigate the endocrine activities of this compound in a controlled preclinical setting. It is important to note that the specific hormonal responses and optimal dosing will need to be empirically determined for this compound. Future preclinical studies are warranted to generate specific quantitative data for this compound to fully characterize its endocrine profile and therapeutic potential.
References
- 1. The effect of different patterns of growth hormone administration on the IGF axis and somatic and skeletal growth of the dwarf rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. peptideslabuk.com [peptideslabuk.com]
- 4. researchgate.net [researchgate.net]
- 5. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skeletal growth acceleration with growth hormone secretagogues in transgenic growth retarded rats: pattern-dependent effects and mechanisms of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Alexamorelin reconstitution and storage protocol
Application Notes and Protocols: Alexamorelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that functions as a potent growth hormone secretagogue (GHS).[1] Like other GHSs, it acts on the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, to stimulate the release of growth hormone (GH) from the pituitary gland.[1][2] Its mechanism of action makes it a valuable tool for research in endocrinology, metabolism, and drug development.
This document provides detailed protocols for the proper reconstitution and storage of this compound, based on established best practices for synthetic peptides. Adherence to these guidelines is critical for maintaining the peptide's stability, biological activity, and ensuring the reproducibility of experimental results.
This compound Properties
A summary of the key chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₅₀H₆₃N₁₃O₇ |
| Molecular Weight | 958.1 g/mol |
| Sequence | Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂ |
(Data sourced from PubChem CID 10011122)[3]
Storage Protocols
Proper storage is essential to prevent degradation and preserve the integrity of this compound. Recommendations for both lyophilized and reconstituted forms are outlined below.
Lyophilized Peptide
The most stable form for long-term storage is the lyophilized powder.[1][4]
-
Long-Term Storage: For extended periods, store lyophilized this compound at -20°C or preferably -80°C.[4][5] Under these conditions, most peptides can remain stable for several years.[6]
-
Short-Term Storage: While -20°C is recommended, short-term storage of a few weeks at 4°C is generally acceptable for some peptides.[5]
-
Handling: Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator.[1] This prevents condensation and moisture absorption, which can significantly decrease peptide stability.[5] Keep the vial tightly sealed when not in use.[5]
Reconstituted Peptide Solution
The shelf-life of peptides in solution is very limited.[6]
-
Storage Temperature: Store reconstituted this compound solutions at -20°C.[6] If frequent use is required, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6]
-
Short-Term Stability: For immediate experimental use, solutions can be stored at 4°C for up to one week, although this depends on the peptide's sequence.[5]
-
pH Considerations: The stability of peptide solutions is pH-dependent. Using sterile buffers with a pH between 5 and 6 can prolong the storage life of the peptide solution.[6]
Storage Conditions Summary
| Form | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Several Years | Allow vial to reach room temperature before opening. Store in a desiccator.[1][5][6] |
| Reconstituted Solution | -20°C | Weeks to Months (Aliquot) | Avoid repeated freeze-thaw cycles by creating single-use aliquots.[5][6] |
| Reconstituted Solution | 4°C | Up to 1 Week | For short-term use only. Monitor for signs of degradation or precipitation.[5] |
Reconstitution Protocol
Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to prepare a stock solution.[3] Following a sterile and precise procedure is critical for maintaining the peptide's biological activity.
Recommended Solvents
The choice of solvent depends on the peptide's properties and the intended application.
| Solvent | Use Case / Notes |
| Sterile, High-Purity Water | Recommended for most general applications where the peptide is readily soluble.[3] |
| Bacteriostatic Water (0.9% Benzyl Alcohol) | Suitable for preparing multi-use solutions, as it prevents microbial growth. Not recommended for cell culture experiments. |
| Sterile Dilute Acetic Acid (0.1%) | Can be used if the peptide has low solubility in neutral water.[5] |
| Sterile Buffers (pH 5-6) | Can enhance the stability of the peptide solution for storage.[6] |
Experimental Protocol for Reconstitution
-
Preparation: Work in a clean environment (e.g., a laminar flow hood) and use sterile equipment to prevent contamination.[3]
-
Equilibration: Remove the vial of lyophilized this compound from cold storage and allow it to warm to room temperature for at least 20-30 minutes before opening.[1][5]
-
Solvent Addition: Using a sterile syringe or pipette, carefully add the desired volume of the chosen solvent to the vial. Aim the stream of solvent down the side of the vial to avoid agitating the powder directly.
-
Dissolution: Mix the contents gently by slowly swirling or inverting the vial.[3] If necessary, the vial can be gently vortexed or sonicated for short periods. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.[3]
-
Confirmation: Visually inspect the solution to ensure the peptide has fully dissolved and there are no visible particles.[3] The solution should be clear and homogeneous.
-
Aliquoting: If the entire volume will not be used in a single experiment, divide the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.[5][6]
-
Storage: Immediately store the aliquots at the recommended temperature (-20°C for longer-term storage).[6]
Reconstitution Workflow Diagram
Caption: A workflow for the proper reconstitution of lyophilized this compound.
Mechanism of Action & Signaling Pathway
This compound is a synthetic agonist of the Growth Hormone Secretagogue Receptor (GHSR1a), a G protein-coupled receptor (GPCR).[2] The binding of this compound to GHSR1a, primarily located in the hypothalamus and pituitary gland, initiates an intracellular signaling cascade that culminates in the secretion of growth hormone.[2]
The primary signaling pathway activated by GHSR1a is through the Gq/11 protein, which leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium is a key event that promotes the fusion of GH-containing vesicles with the cell membrane, resulting in GH release.
This compound Signaling Pathway Diagram
Caption: Intracellular signaling cascade initiated by this compound binding to GHSR1a.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C50H63N13O7 | CID 10011122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Alexamorelin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that acts as a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] As a growth hormone secretagogue, it stimulates the release of growth hormone (GH) from the pituitary gland. This document provides detailed application notes on the solubility of this compound in various solvents, protocols for its preparation and administration in experimental settings, and an overview of its signaling pathway.
Solubility of this compound
General Guidelines for Solubilizing this compound:
This compound is a peptide and its solubility can be predicted by its charge. To determine the charge, assign a value of +1 to each basic residue (His, Lys, Arg, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus). This compound's sequence is Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2. It has two basic residues (His, Lys) and an amidated C-terminus, giving it a net positive charge. Therefore, it is considered a basic peptide.
Recommended Solvents for this compound:
| Solvent | Recommendation | Protocol |
| Water (Sterile, Deionized) | First choice. Peptides with a net positive charge are often soluble in aqueous solutions. | Start by attempting to dissolve a small amount of this compound in sterile, deionized water. Gentle vortexing or sonication can be used to aid dissolution. |
| Aqueous Acetic Acid (e.g., 10%) | Second choice. If solubility in water is limited, an acidic solution can improve the solubility of basic peptides. | If this compound does not dissolve in water, try adding a small amount of 10% acetic acid. |
| DMSO (Dimethyl Sulfoxide) | Alternative for hydrophobic peptides. While this compound has charged residues, its multiple aromatic rings (Trp, Phe) contribute to its hydrophobicity. DMSO is a good solvent for many peptides and is often used for creating stock solutions for in vitro assays. | If aqueous solutions are not suitable, dissolve this compound in a small amount of pure DMSO. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Other Organic Solvents | Further alternatives. Methanol and ethanol (B145695) can also be considered. | Use if DMSO is not compatible with the experimental setup. |
Protocol for Solubility Testing:
-
Always use a small, test amount of the peptide for initial solubility tests to avoid wasting the entire sample.
-
Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.
-
Add the chosen solvent to the vial.
-
Gently vortex or sonicate the vial to mix.
-
If the peptide does not dissolve, try the next recommended solvent in the table.
-
Once a suitable solvent is found, the stock solution can be prepared. It is recommended to filter-sterilize the stock solution before use in biological experiments.
Signaling Pathway of this compound
This compound, as a ghrelin receptor agonist, initiates a signaling cascade upon binding to the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR). The primary pathway involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ is a key factor in stimulating the synthesis and secretion of growth hormone from pituitary somatotrophs.
Caption: this compound signaling pathway in pituitary somatotrophs.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a 1 mM this compound stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass of this compound ≈ 958.1 g/mol ).
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial to achieve a 1 mM concentration.
-
Gently vortex the vial until the peptide is completely dissolved. Sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Caption: Workflow for preparing this compound stock solution.
In Vivo Administration of this compound in Rodent Models
This protocol provides a general guideline for the intravenous (IV) or oral (PO) administration of this compound to rodents. Doses should be optimized based on the specific research question and animal model. A study in humans used intravenous doses of 1.0 and 2.0 µg/kg and an oral dose of 20 mg (approximately 300 µg/kg).[1]
Materials:
-
This compound stock solution
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles suitable for the administration route
-
Animal restraining device (if necessary)
Procedure for Intravenous (IV) Administration:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration for injection. The final volume should be appropriate for the animal's size (e.g., 5-10 ml/kg for rats).
-
Administer the solution via a suitable vein (e.g., tail vein in mice or rats).
-
Administer an equivalent volume of vehicle to the control group.
Procedure for Oral (PO) Administration:
-
Prepare the this compound solution in a suitable vehicle for oral gavage (e.g., water or saline).
-
Administer the solution using an oral gavage needle. The volume should be appropriate for the animal's size (e.g., 5-10 ml/kg).
-
Administer an equivalent volume of vehicle to the control group.
References
Application Notes and Protocols: In Vitro Bioassay for Alexamorelin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexamorelin is a synthetic heptapeptide (B1575542) that acts as a potent agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2] Like its endogenous ligand, ghrelin, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[3] The GHSR is a G-protein coupled receptor (GPCR) that, upon activation, can initiate various intracellular signaling cascades, making it a significant target for therapeutic drug development.[4][5] These application notes provide detailed protocols for in vitro bioassays to characterize the activity of this compound, including its binding affinity and functional potency at the GHSR.
Data Presentation
The following tables summarize typical quantitative data obtained from in vitro bioassays for a GHSR agonist like this compound. The values presented are illustrative and may vary depending on the specific experimental conditions and cell lines used.
Table 1: Competitive Binding Assay Data
| Compound | Radioligand | Cell Line | Ki (nM) |
| This compound | [125I]-Ghrelin | HEK293-GHSR | 1.5 |
| Ghrelin (control) | [125I]-Ghrelin | HEK293-GHSR | 0.8 |
| Unlabeled Compound X | [125I]-Ghrelin | HEK293-GHSR | 150 |
Ki (Inhibition Constant): Represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Assay - Intracellular Calcium Mobilization
| Compound | Cell Line | EC50 (nM) | Emax (% of Ghrelin) |
| This compound | CHO-K1-GHSR | 5.2 | 98 |
| Ghrelin (control) | CHO-K1-GHSR | 2.1 | 100 |
| Compound Y (partial agonist) | CHO-K1-GHSR | 25.8 | 65 |
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect. Emax (Maximum Effect): The maximum response achievable by an agonist.
Signaling Pathways
Activation of the GHSR by an agonist such as this compound primarily initiates the Gαq signaling cascade, leading to an increase in intracellular calcium.[6] The receptor can also couple to other G-proteins, such as Gαi/o and Gα12/13, and exhibit constitutive activity in the absence of a ligand.[7][8][9]
GHSR Gαq Signaling Pathway
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the GHSR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human GHSR (HEK293-GHSR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [125I]-Ghrelin)
-
Unlabeled ghrelin (for non-specific binding)
-
This compound (test compound)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GHSR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 25 µL of unlabeled ghrelin (high concentration, e.g., 1 µM), 25 µL of radioligand, and 50 µL of membrane preparation.
-
Competitive Binding: Add 25 µL of this compound at various concentrations, 25 µL of radioligand, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Competitive Binding Assay Workflow
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration, a hallmark of GHSR activation via the Gαq pathway.[6][10][11]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GHSR
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (B1678239) (an anion-exchange transport inhibitor)
-
This compound (test compound)
-
Ghrelin (positive control)
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed the GHSR-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with HBSS containing probenecid to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (ghrelin) in HBSS.
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the this compound or ghrelin solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the response against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve.
-
Calcium Mobilization Assay Workflow
Considerations for Constitutive Activity and Inverse Agonism
The GHSR is known to exhibit high constitutive activity, meaning it can signal in the absence of an agonist.[8][12][13] This is an important factor to consider when evaluating test compounds. An inverse agonist will decrease this basal signaling activity. To test for inverse agonism, the calcium mobilization assay can be performed without a reference agonist, looking for a decrease in the baseline signal upon addition of the test compound.
Conclusion
The in vitro bioassays described provide a robust framework for characterizing the pharmacological activity of this compound at the GHSR. The competitive binding assay allows for the determination of its binding affinity, while the intracellular calcium mobilization assay provides a measure of its functional potency as an agonist. These protocols are essential tools for the screening and development of novel GHSR modulators.
References
- 1. Identification of this compound consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Constitutive and ghrelin-dependent GHSR1a activation impairs CaV2.1 and CaV2.2 currents in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Blocking constitutive activity of GHSR1a in the lateral amygdala facilitates acquisition of conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Constitutive Activity Is an Intrinsic Feature of Ghrelin Receptor Protein: A STUDY WITH A FUNCTIONAL MONOMERIC GHS-R1a RECEPTOR RECONSTITUTED IN LIPID DISCS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alexamorelin Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexamorelin is a synthetic heptapeptide (B1575542) that functions as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] By mimicking the action of endogenous ghrelin, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[1] This activity makes it a compound of interest for research into growth disorders, metabolism, and appetite regulation. Due to a lack of extensive, publicly available data specifically on this compound administration in rodents, this document provides a detailed, inferred protocol based on established methodologies for similar growth hormone-releasing peptides (GHRPs) such as GHRP-2, GHRP-6, Hexarelin (B1671829), and Ipamorelin.
Mechanism of Action: Signaling Pathway
This compound binds to and activates the GHSR, a G protein-coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[2] This activation initiates a downstream signaling cascade, primarily through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC subsequently increases intracellular calcium levels, which is a key trigger for the synthesis and release of growth hormone.
Quantitative Data Summary
The following table summarizes suggested dosage ranges for this compound in rodent studies, extrapolated from data on other GHRPs. It is crucial to perform dose-response studies to determine the optimal dosage for a specific research question and rodent model.
| Parameter | Mouse | Rat | Reference Compounds |
| Route of Administration | Subcutaneous (SC), Intraperitoneal (IP) | Subcutaneous (SC), Intraperitoneal (IP) | GHRP-2, GHRP-6, Hexarelin |
| Dosage Range (per administration) | 10 - 300 µg/kg | 10 - 300 µg/kg | GHRP-2, GHRP-6, Hexarelin[3][4][5][6] |
| Frequency of Administration | 1-3 times daily | 1-3 times daily | GHRP-2, GHRP-6, Ipamorelin[1][7][8][9] |
| Vehicle | Sterile Saline (0.9% NaCl), Bacteriostatic Water | Sterile Saline (0.9% NaCl), Bacteriostatic Water | Standard practice |
| Injection Volume | 5-10 µL/g body weight | 5-10 µL/g body weight | Standard practice |
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide using sterile bacteriostatic water or sterile saline. For example, to create a 1 mg/mL stock solution from a 5 mg vial, add 5 mL of the chosen solvent.
-
Aliquotting and Storage: After reconstitution, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage and refrigerated at 2-8°C for short-term use.
Rodent Model and Acclimation
-
Species and Strain: Commonly used rodent models include Sprague-Dawley rats and C57BL/6 mice.
-
Acclimation: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimation. Provide ad libitum access to food and water.
Administration Protocol: Subcutaneous Injection
-
Animal Restraint: Gently restrain the rodent. For mice, this can be done by scruffing the neck. For rats, a two-handed grip or a restraint device may be necessary.[10]
-
Injection Site: The recommended site for subcutaneous injection is the loose skin over the back, between the shoulder blades.[11]
-
Injection Procedure:
-
Pinch the skin to form a tent.
-
Insert a 25-30 gauge needle, bevel up, into the base of the tented skin, parallel to the body.[12]
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a rodent study investigating the effects of this compound.
Endpoint Measurements
Depending on the research objectives, a variety of endpoints can be measured:
-
Growth Hormone Levels: Collect blood samples at specific time points after this compound administration to measure GH levels using ELISA or other immunoassays.
-
Body Weight and Composition: Monitor changes in body weight throughout the study. Body composition can be assessed using techniques like DEXA scans.
-
Food Intake: Measure daily food consumption to evaluate the orexigenic (appetite-stimulating) effects of this compound.
-
Gene Expression: Analyze the expression of relevant genes in the hypothalamus and pituitary gland (e.g., GHRH, somatostatin) using qPCR.
Conclusion
While specific protocols for this compound in rodent models are not widely published, the information provided here, based on chemically similar and functionally identical peptides, offers a robust starting point for researchers. It is imperative to conduct pilot studies to determine the optimal dose and administration regimen for each specific experimental context. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 3. Prokinetic effects of a ghrelin receptor agonist GHRP-6 in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Feeding behavior during long-term hexarelin administration in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidedosages.com [peptidedosages.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. pegasuspeptides.com [pegasuspeptides.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Dosing Guide for Alexamorelin in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that functions as a potent growth hormone secretagogue (GHS). It is an analog of GHRP-6 and Hexarelin (B1671829). Like other GHSs, this compound stimulates the release of growth hormone (GH) from the pituitary gland by acting as an agonist on the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. This document provides a comprehensive guide for the preclinical use of this compound in animal research, with dosing recommendations extrapolated from studies on closely related and more extensively studied analogs, including Hexarelin, GHRP-2, and Ipamorelin (B1672098). Due to the limited availability of direct preclinical data for this compound, the provided protocols and dosing tables are intended to serve as a well-grounded starting point for experimental design.
Mechanism of Action
This compound mimics the action of ghrelin, the endogenous ligand for the GHS-R1a. The binding of this compound to this G protein-coupled receptor, located in the hypothalamus and pituitary gland, initiates a cascade of intracellular signaling events. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the exocytosis of GH-containing vesicles from somatotroph cells.
The released GH then travels to target tissues, most notably the liver, where it stimulates the production of Insulin-like Growth Factor 1 (IGF-1). GH and IGF-1 mediate a wide range of physiological effects, including growth, metabolism, and tissue repair. The signaling pathways downstream of the GH receptor (GHR) are critical for these effects and include the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.
Data Presentation
Table 1: Comparative Dosing of this compound Analogs in Animal Models
| Peptide | Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| Hexarelin | Rat | Intravenous (IV) | 25 µg/kg | Elicited prompt GH release.[1] |
| Rat | Subcutaneous (SC) | 80 - 320 µg/kg | Dose-dependent stimulation of GH secretion.[2] | |
| Rat | Intraperitoneal (IP) | 200 µg/kg (twice daily) | Improved glucose and insulin (B600854) tolerance.[2][3] | |
| Dog | Intravenous (IV) | 15.6 - 250 µg/kg | Dose-dependent stimulation of GH secretion. | |
| Dog | Subcutaneous (SC) | 500 µg/kg (daily) | Increased spontaneous pulsatility of GH.[4][5][6] | |
| GHRP-2 | Rat | Intracerebroventricular | Not specified | Increased food intake. |
| Swine | Intravenous (IV) | 2 - 100 µg/kg | Dose-dependent stimulation of GH release.[7] | |
| Swine | Subcutaneous (SC) | 30 µg/kg (daily) | Increased average daily gain and feed efficiency.[7] | |
| Swine | Oral (gavage & in-feed) | 4.5 - 9 mg/kg | Stimulated GH release.[8] | |
| Calf | Intravenous (IV) | 6.25 - 25 µg/kg | Dose-dependent increase in GH AUC.[9] | |
| Calf | Subcutaneous (osmotic pump) | 12.5 µg/kg/hour | Increased average daily gain.[9] | |
| Ipamorelin | Rat | Subcutaneous (SC) | 18 - 450 µ g/day (in 3 divided doses) | Dose-dependently increased longitudinal bone growth and body weight gain.[10] |
| Rat | Intravenous (IV) | ED50: 80 nmol/kg | Potent and efficacious GH release, comparable to GHRP-6.[11] |
Note: The doses provided are based on published literature and should be optimized for specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound Analogs in Animal Models
| Peptide | Animal Model | Route | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Hexarelin | Rat | IV | 75.9 ± 9.3 min | 7.6 ± 0.7 ml/min/kg | 744 ± 81 ml/kg |
| Dog | IV | ~120 min | 4.28 ml/min/kg | 387.7 ml/kg | |
| Ipamorelin | Rat | IV | - | 5-fold lower than GHRP-6 | - |
Experimental Protocols
Protocol 1: Evaluation of Acute Growth Hormone Response
Objective: To determine the dose-dependent effect of this compound on plasma GH concentrations.
Animal Model: Male Sprague-Dawley rats (250-300g) with indwelling jugular vein catheters for serial blood sampling.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Rat GH ELISA kit
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week after catheter implantation.
-
Fasting: Fast animals overnight prior to the experiment to reduce baseline GH variability.
-
Dose Preparation: Prepare fresh solutions of this compound in sterile saline at the desired concentrations (e.g., 10, 30, 100 µg/kg).
-
Baseline Sampling: Collect a baseline blood sample (t= -15 min and t=0 min) via the jugular catheter.
-
Administration: Administer this compound or vehicle (saline) as an intravenous (IV) bolus.
-
Post-administration Sampling: Collect blood samples at 5, 15, 30, 60, and 120 minutes post-injection.
-
Plasma Separation: Immediately centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
GH Measurement: Quantify plasma GH concentrations using a validated rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot mean plasma GH concentrations versus time for each dose group. Calculate the area under the curve (AUC) and peak GH concentration (Cmax).
Protocol 2: Chronic Administration for Assessment of Effects on Body Weight and Composition
Objective: To evaluate the long-term effects of this compound on body weight gain and body composition.
Animal Model: Age-matched mice or rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Subcutaneous injection needles and syringes or osmotic pumps.
-
Animal scale
-
Body composition analyzer (e.g., DEXA or EchoMRI)
Procedure:
-
Baseline Measurements: Record the baseline body weight and body composition (lean mass, fat mass) of each animal.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Administration:
-
Subcutaneous Injections: Administer this compound or vehicle subcutaneously once or twice daily at the desired dose (e.g., 100-500 µg/kg/day) for the duration of the study (e.g., 4-16 weeks).
-
Osmotic Pumps: For continuous administration, surgically implant osmotic pumps loaded with the appropriate concentration of this compound.
-
-
Monitoring:
-
Monitor animal health daily.
-
Measure body weight weekly.
-
Measure food and water intake regularly.
-
-
Endpoint Analysis:
-
At the end of the study, measure final body weight and body composition.
-
Collect terminal blood samples for analysis of IGF-1 and other relevant biomarkers.
-
Tissues of interest (e.g., muscle, bone, adipose tissue) can be collected for histological or molecular analysis.
-
-
Data Analysis: Compare changes in body weight, lean mass, and fat mass between treatment groups.
Mandatory Visualization
References
- 1. Growth hormone releasing peptides: a comparison of the growth hormone releasing activities of GHRP-2 and GHRP-6 in rat primary pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetic evaluation of ipamorelin and other peptidyl growth hormone secretagogues with emphasis on nasal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of growth hormone releasing peptide-2 on upper gastrointestinal contractile activity and food intake in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of repeated doses and continuous infusions of the growth hormone-releasing peptide hexarelin in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ipamorelin - Wikipedia [en.wikipedia.org]
- 9. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-pharmacodynamic modeling of ipamorelin, a growth hormone releasing peptide, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Alexamorelin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin is a synthetic heptapeptide (B1575542) that functions as a potent agonist for the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor. As a ghrelin mimetic, this compound stimulates the release of growth hormone and other hormones, making it a valuable tool for research in endocrinology, metabolism, and oncology.[1][2] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including recommended cell lines, detailed experimental protocols for assessing cellular responses, and templates for data presentation.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the GHSR1a, a G-protein coupled receptor (GPCR).[2] The activation of GHSR1a can initiate several downstream signaling cascades, primarily through the Gαq/11 and Gαi/o proteins. The canonical pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Additionally, GHSR1a activation can modulate other important cellular pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and metabolism.[3][4][5][6]
Recommended Cell Lines for this compound Studies
The choice of cell line is critical for the successful study of this compound. Ideal cell lines are those that endogenously express GHSR1a or have been engineered to do so.
-
Cells with Endogenous GHSR1a Expression:
-
Pituitary Cell Lines: Cell lines derived from the pituitary gland, such as GH3 or AtT-20 cells, are relevant for studying the effects of this compound on growth hormone secretion.
-
Hypothalamic Neuronal Cell Lines: As the hypothalamus is a key site of ghrelin action, cell lines such as GT1-7 could be utilized.
-
Cancer Cell Lines: Various cancer cell lines have been reported to express GHSR1a, including some prostate (e.g., PC-3, DU-145), breast (e.g., MCF-7, MDA-MB-231), and lung cancer cell lines.[7][8] Expression levels should be confirmed by RT-qPCR or Western blot before initiating experiments.
-
-
Engineered Cell Lines:
-
HEK293T-GHSR1a: Human Embryonic Kidney 293T cells are commonly used for their high transfection efficiency and robust growth. Stably transfecting these cells with a vector expressing human GHSR1a provides a reliable and controlled system for studying receptor-specific effects.[9]
-
CHO-K1-GHSR1a: Chinese Hamster Ovary cells are another suitable host for stable expression of GHSR1a and are often used in drug screening assays.
-
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the effects of this compound in cell culture. Note: These protocols are templates and require optimization for specific cell lines and experimental conditions (e.g., cell seeding density, this compound concentrations, and incubation times).
Cell Viability and Proliferation Assay (XTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
GHSR1a-expressing cell line
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate solvent for this compound
-
96-well cell culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Plate reader capable of measuring absorbance at 450-500 nm
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile water. Further dilute the stock solution in complete cell culture medium to prepare a range of working concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, 5% CO2.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm).
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[3][4]
-
Materials:
-
GHSR1a-expressing cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium following the activation of the GHSR1a by this compound.
-
Materials:
-
GHSR1a-expressing cell line
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Cell Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells.
-
This compound Injection: Use the plate reader's injector to add different concentrations of this compound to the wells while continuously recording the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence intensity over time to determine the intracellular calcium mobilization in response to this compound.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Response Effect of this compound on Cell Viability
| This compound Conc. (µM) | % Viability (24h) (Mean ± SD) | % Viability (48h) (Mean ± SD) | % Viability (72h) (Mean ± SD) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Effect of this compound on Apoptosis
| This compound Conc. (µM) | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle) | |||
| 1 | |||
| 10 | |||
| 100 |
Experimental Workflow
The following diagram illustrates a logical workflow for the in vitro characterization of this compound.
Disclaimer
The protocols and data presentation templates provided herein are for guidance purposes only. Due to the limited availability of specific published cell culture studies on this compound, these protocols are based on general cell biology and pharmacology principles. Researchers must optimize these protocols for their specific cell lines and experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disrupting the ghrelin-growth hormone axis limits ghrelin's orexigenic but not glucoregulatory actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. In vitro human cell line models to predict clinical response to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Inhibition of in vivo proliferation of androgen-independent prostate cancers by an antagonist of growth hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide SA12 inhibits proliferation of breast cancer cell lines MCF-7 and MDA-MB-231 through G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexamorelin: Application Notes and Protocols for Growth Hormone Deficiency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that functions as a potent growth hormone secretagogue (GHS).[1] Like other GHSs, it stimulates the release of growth hormone (GH) from the pituitary gland. Its mechanism of action is believed to be mediated through the growth hormone secretagogue receptor 1a (GHS-R1a), the same receptor activated by the endogenous hormone ghrelin.[2] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in the context of growth hormone deficiency (GHD).
While specific preclinical and in vitro protocols for this compound are not widely published, the following sections provide comprehensive methodologies based on a human clinical study of this compound and established protocols for structurally and functionally similar peptides, such as GHRP-2 and Ipamorelin.
Data Presentation
Summary of Hormonal Responses to this compound in Humans
The following table summarizes the endocrine effects of intravenous (IV) and oral (PO) administration of this compound in young, healthy adults as reported in a key clinical study. This data is crucial for dose-range finding in preclinical models and for understanding the peptide's pharmacological profile.
| Parameter | This compound Dose | Route | Peak Response (Mean ± SEM) | Comparison with Hexarelin | Reference |
| Growth Hormone (GH) | 1.0 µg/kg | IV | Dose-dependent increase | Same as Hexarelin | [1] |
| 2.0 µg/kg | IV | Dose-dependent increase | Same as Hexarelin | [1] | |
| 20 mg (~300 µg/kg) | PO | Higher than Hexarelin (not statistically significant) | Higher than Hexarelin (not statistically significant) | [1] | |
| Prolactin (PRL) | 1.0 µg/kg | IV | Dose-dependent increase | Same as Hexarelin | [1] |
| 2.0 µg/kg | IV | Dose-dependent increase | Same as Hexarelin | [1] | |
| ACTH | 1.0 µg/kg | IV | Dose-dependent increase | Similar to Hexarelin | [1] |
| 2.0 µg/kg | IV | Dose-dependent increase | Significantly higher than Hexarelin | [1] | |
| Cortisol | 1.0 µg/kg | IV | Dose-dependent increase | Similar to Hexarelin | [1] |
| 2.0 µg/kg | IV | Dose-dependent increase | Significantly higher than Hexarelin | [1] | |
| Aldosterone | 1.0 µg/kg | IV | Significant increase | Hexarelin showed no significant increase | [1] |
| 2.0 µg/kg | IV | Significant increase | Hexarelin showed no significant increase | [1] |
Signaling Pathway
This compound, as a ghrelin mimetic, is presumed to activate the GHS-R1a receptor. This interaction initiates a downstream signaling cascade that results in the secretion of growth hormone.
Caption: GHS-R1a signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Rodent Model of GHD
This protocol describes a representative study to assess the efficacy of this compound in stimulating GH and IGF-1 in a growth hormone-releasing hormone knockout (GHRH-KO) rat model, a well-established model for studying GHD.[3]
Experimental Workflow
Caption: Workflow for in vivo assessment of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline for injection (0.9% NaCl)
-
Vehicle control (sterile saline)
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Anesthesia (e.g., isoflurane)
-
Rat GH and IGF-1 ELISA kits
Procedure:
-
Animal Acclimatization: House GHRH-KO rats (8-10 weeks old) in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile saline to a stock concentration of 1 mg/mL. Further dilute to the desired final concentrations for injection. Doses can be extrapolated from human studies and studies on similar peptides, starting with a range of 30-300 µg/kg body weight.[1][6]
-
Experimental Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: this compound (low dose, e.g., 30 µg/kg)
-
Group 3: this compound (mid dose, e.g., 100 µg/kg)
-
Group 4: this compound (high dose, e.g., 300 µg/kg)
-
-
Dosing and Sampling:
-
Fast animals for 4 hours prior to dosing.
-
Collect a baseline blood sample (T=-30 min) via tail vein or saphenous vein.
-
Administer this compound or vehicle via subcutaneous (SC) injection at T=0 min.
-
Collect subsequent blood samples at T=15, 30, 60, and 120 minutes post-injection.
-
-
Plasma Processing: Immediately place blood samples into anticoagulant tubes, mix gently, and keep on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.
-
Hormone Analysis: Quantify GH and IGF-1 concentrations in plasma samples using commercially available rat-specific ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the area under the curve (AUC) for the GH response. Determine the peak GH concentration (Cmax) and time to peak (Tmax). Compare results between treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: In Vitro GH Secretion from Primary Rat Pituitary Cells
This protocol details a method to evaluate the direct effect of this compound on GH secretion from primary pituitary cells in culture. This approach helps to confirm a direct pituitary site of action.
Experimental Workflow
Caption: Workflow for in vitro GH secretion assay.
Materials:
-
Sprague-Dawley rats (for pituitary isolation)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), Horse Serum (HS)
-
Collagenase, DNase I, Trypsin inhibitor
-
Penicillin-Streptomycin solution
-
This compound
-
Rat GH ELISA or RIA kit
Procedure:
-
Primary Pituitary Cell Isolation:
-
Aseptically dissect anterior pituitary glands from rats.[7]
-
Mince the tissue and enzymatically digest with collagenase and DNase I in DMEM to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Cell Culture:
-
Plate the cells in 24-well plates at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% FBS, 2.5% HS, and penicillin-streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours to allow cell attachment.
-
-
This compound Treatment:
-
After the incubation period, gently wash the cells twice with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1 hour.
-
Replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 10^-11 M to 10^-6 M) or vehicle control. Effective concentrations for similar peptides like Ipamorelin are in the low nanomolar range.[8]
-
Incubate for 4 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells and store at -20°C.
-
Measure the concentration of GH in the supernatant using a rat GH ELISA or RIA kit.
-
-
Data Analysis:
-
Normalize the amount of GH secreted to the number of cells or total protein content per well.
-
Plot the GH concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
This compound is a potent GH secretagogue with a hormonal profile similar to other GHSs like Hexarelin. The provided data and protocols offer a foundational framework for researchers to investigate its therapeutic potential in growth hormone deficiency. The in vivo protocol allows for the assessment of its systemic effects on the GH-IGF-1 axis, while the in vitro protocol can elucidate its direct mechanism of action at the pituitary level. These methodologies, adapted from established research on similar compounds, should enable a robust evaluation of this compound's pharmacology and efficacy.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel GH Deficient Rat Model Reveals Cross‐Species Insights Into Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common and Uncommon Mouse Models of Growth Hormone Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animbiosci.org [animbiosci.org]
- 7. benchchem.com [benchchem.com]
- 8. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Alexamorelin in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that functions as a potent agonist of the growth hormone secretagogue receptor 1a (GHS-R1a)[1][2]. As a ghrelin mimetic, it stimulates the release of growth hormone (GH), prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol[3]. While direct and extensive research on the specific metabolic applications of this compound is limited, its mechanism of action through the ghrelin receptor provides a strong basis for its potential use in metabolic research. The ghrelin signaling pathway is a critical regulator of energy homeostasis, glucose metabolism, and lipid metabolism[4][5].
These application notes provide an overview of the potential uses of this compound in metabolic research, based on the known functions of the ghrelin system. Detailed experimental protocols are also provided as a starting point for researchers investigating the metabolic effects of this compound.
Mechanism of Action: Ghrelin Receptor Signaling
This compound exerts its effects by binding to and activating the GHS-R1a, a G protein-coupled receptor[1][2]. Activation of this receptor initiates a cascade of intracellular signaling events that mediate the metabolic actions of ghrelin and its mimetics. The primary signaling pathways include the Gαq/11 and Gαi/o pathways, which influence appetite, insulin (B600854) secretion, and glucose homeostasis[6].
Applications in Metabolic Research
Based on its function as a ghrelin receptor agonist, this compound can be a valuable tool in the following areas of metabolic research:
-
Regulation of Glucose Homeostasis: Ghrelin signaling is known to influence insulin secretion and glucose metabolism[4]. This compound could be used to investigate the direct effects of GHS-R1a activation on pancreatic beta-cell function and peripheral insulin sensitivity.
-
Control of Lipolysis and Adipogenesis: The ghrelin system plays a role in lipid metabolism, including the regulation of fat storage and breakdown[7][8]. Studies with this compound could elucidate the impact of sustained GHS-R1a activation on adipocyte differentiation, lipolysis, and lipid accumulation in various tissues.
-
Energy Balance and Appetite Regulation: As a ghrelin mimetic, this compound is expected to have orexigenic (appetite-stimulating) effects[4]. It can be used in preclinical models to study the central and peripheral mechanisms controlling food intake and energy expenditure.
-
Models of Metabolic Syndrome: By chronically administering this compound to animal models, researchers can potentially induce or exacerbate features of the metabolic syndrome, providing a platform to test therapeutic interventions.
Quantitative Data Presentation
Table 1: Effects of Chronic this compound Administration on Metabolic Parameters in Mice
| Parameter | Vehicle Control (n=10) | This compound (100 µg/kg/day) (n=10) | p-value |
| Body Weight (g) | 25.2 ± 1.5 | 28.9 ± 1.8 | <0.05 |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 115 ± 10 | <0.05 |
| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 0.6 ± 0.1 | <0.05 |
| HOMA-IR | 1.9 ± 0.4 | 1.6 ± 0.3 | >0.05 |
| Total Cholesterol (mg/dL) | 120 ± 15 | 135 ± 18 | >0.05 |
| Triglycerides (mg/dL) | 80 ± 12 | 95 ± 14 | >0.05 |
Data are presented as mean ± SD. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Glucose and Insulin Tolerance Tests Following Chronic this compound Treatment
| Test | Parameter | Vehicle Control (n=10) | This compound (100 µg/kg/day) (n=10) | p-value |
| Glucose Tolerance Test | AUC (mg/dLmin) | 18000 ± 1500 | 21000 ± 1800 | <0.05 |
| Insulin Tolerance Test | AUC (mg/dLmin) | 12000 ± 1000 | 11500 ± 1200 | >0.05 |
AUC: Area Under the Curve.
Experimental Protocols
The following are detailed protocols that can be adapted for investigating the metabolic effects of this compound in a research setting.
Protocol 1: In Vivo Assessment of this compound on Glucose Homeostasis in Mice
This protocol outlines a chronic study to determine the effects of this compound on body weight, food intake, and glucose metabolism in mice.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (vehicle)
-
8-week-old male C57BL/6J mice
-
Standard chow diet
-
Metabolic cages
-
Glucometer and glucose test strips
-
Insulin (for ITT)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for one week with ad libitum access to food and water.
-
Randomization and Treatment:
-
Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
Reconstitute this compound in sterile saline to the desired concentration.
-
Administer this compound (e.g., 100 µg/kg) or an equivalent volume of saline via subcutaneous injection once daily for 4 weeks.
-
-
Monitoring:
-
Measure body weight weekly.
-
Monitor daily food intake using metabolic cages.
-
-
Glucose Tolerance Test (GTT) - Week 4:
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer a 2 g/kg glucose solution intraperitoneally.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT) - Week 4 (after 48h recovery from GTT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer human insulin (0.75 U/kg) intraperitoneally.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Procedures:
-
At the end of the study, fast mice for 6 hours.
-
Anesthetize mice and collect blood via cardiac puncture.
-
Harvest tissues (e.g., liver, adipose tissue, pancreas) and snap-freeze in liquid nitrogen for later analysis.
-
Centrifuge blood to separate plasma and store at -80°C.
-
-
Data Analysis:
-
Analyze plasma for insulin, triglycerides, and cholesterol levels using appropriate assay kits.
-
Calculate the area under the curve (AUC) for GTT and ITT.
-
Protocol 2: In Vitro Assessment of this compound's Effect on Lipolysis in Adipocytes
This protocol describes an in vitro assay to measure the effect of this compound on lipolysis in cultured adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (or primary adipocytes)
-
This compound
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA and 5 mM glucose
-
Isoproterenol (B85558) (a beta-adrenergic agonist to stimulate lipolysis)
-
Glycerol (B35011) assay kit
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treatment:
-
Wash mature adipocytes with PBS.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) in KRBH buffer for 30 minutes.
-
Stimulate lipolysis by adding isoproterenol (e.g., 10 µM) to the wells (except for basal controls).
-
Incubate for 2 hours at 37°C.
-
-
Glycerol Measurement:
-
Collect the incubation medium from each well.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit, following the manufacturer's instructions. Glycerol release is an indicator of lipolysis.
-
-
Data Analysis:
-
Normalize glycerol release to total protein content in each well.
-
Compare glycerol release between different treatment groups.
-
Conclusion
This compound, as a ghrelin receptor agonist, holds significant potential as a research tool for investigating the complex interplay between the ghrelin system and metabolic regulation. While further studies are needed to delineate its specific metabolic profile, the protocols and conceptual framework provided here offer a solid foundation for researchers to explore the application of this compound in advancing our understanding of metabolic diseases.
References
- 1. Identification of this compound consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of nutritional and hormonal regulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Alexamorelin in Neuroscience and Appetite Studies: Application Notes and Protocols
Disclaimer: Publicly available scientific literature lacks specific studies on the direct application of Alexamorelin in neuroscience and appetite regulation research. This compound is identified as a synthetic peptide that potently stimulates the release of growth hormone, acting as an agonist for the ghrelin/growth hormone secretagogue receptor (GHS-R1a).[1] Due to the absence of direct data, this document provides detailed application notes and protocols based on the established actions of other potent ghrelin receptor agonists, such as GHRP-2 and Anamorelin, which share the same mechanism of action. These notes are intended to serve as a foundational guide for researchers investigating the potential roles of this compound in similar research areas.
Introduction to this compound and Ghrelin Receptor Agonism
This compound (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that functions as a growth hormone secretagogue (GHS).[1] It acts as an agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), the same receptor targeted by the endogenous hormone ghrelin. Ghrelin is recognized as the primary circulating hormone that stimulates appetite and food intake.[2][3] By mimicking ghrelin, this compound is hypothesized to have a significant impact on appetite, energy balance, and related neuronal circuits.
The ghrelin receptor is highly expressed in the hypothalamus and brainstem, key brain regions that regulate energy homeostasis.[4][5] Activation of GHS-R1a in these areas, particularly on Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus, is known to be a powerful orexigenic signal, leading to increased food consumption.[4][6]
Data Presentation: Effects of Ghrelin Receptor Agonists on Appetite and Body Weight
The following tables summarize quantitative data from studies on ghrelin receptor agonists, which can be used as a reference for designing experiments with this compound.
Table 1: Effect of GHRP-2 on Food Intake in Humans
| Subject Group | Treatment | Mean Increase in Food Intake (%) | Mean Energy Intake (kJ/kg) | p-value | Reference |
| Lean, healthy males | GHRP-2 (1µg/kg/h) vs. Saline | 35.9 ± 10.9 | 136.0 ± 13.0 vs. 101.3 ± 10.5 | p=0.008 | [6] |
Table 2: Effect of Ghrelin Receptor Antagonists on Food Intake and Body Weight in Mice
Note: This table shows the effect of blocking the ghrelin receptor, illustrating the receptor's role in appetite and weight gain.
| Animal Model | Treatment | Effect on Energy Intake | Effect on Body Weight Gain | Reference |
| ob/ob obese mice | GHS-R antagonist (repeated admin.) | Decreased | Decreased | [7] |
| Diet-induced obese mice | GHS-R antagonist | Reduced | Reduced | [8] |
Signaling Pathways
Activation of the GHS-R1a by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels, a key step in neuronal activation and hormone secretion.
Experimental Protocols
The following are detailed protocols for preclinical studies investigating the effects of a ghrelin receptor agonist on appetite and neuronal activation, which can be adapted for this compound.
In Vivo Study of Orexigenic Effects in Rodents
Objective: To determine the effect of this compound on food intake and body weight in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rodent model (e.g., male C57BL/6 mice or Wistar rats)
-
Metabolic cages for food intake monitoring
-
Analytical balance
Procedure:
-
Animal Acclimation: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow for at least one week of acclimation to the housing conditions and handling.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. Prepare fresh solutions daily.
-
Administration: Administer this compound or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection. Dosing can be acute (single injection) or chronic (daily injections for a set period).
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).
-
Body Weight Measurement: Record the body weight of each animal daily at the same time.
-
Data Analysis: Compare the cumulative food intake and change in body weight between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Neuronal Activation Study using c-Fos Immunohistochemistry
Objective: To identify the neuronal populations in the brain activated by this compound administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rodent model
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Primary antibody against c-Fos
-
Secondary antibody (biotinylated)
-
Avidin-biotin complex (ABC) kit
-
DAB substrate kit
-
Microscope
Procedure:
-
Animal Treatment: Administer a single dose of this compound or vehicle as described in the previous protocol.
-
Perfusion: 90-120 minutes after injection, deeply anesthetize the animals and perform transcardial perfusion first with saline, followed by 4% paraformaldehyde in phosphate (B84403) buffer.
-
Brain Extraction and Sectioning: Carefully extract the brains and post-fix them overnight in 4% paraformaldehyde. Then, transfer to a sucrose (B13894) solution for cryoprotection. Section the brains (e.g., at 30-40 µm) on a cryostat or vibratome, focusing on appetite-regulating regions like the hypothalamus (arcuate nucleus, paraventricular nucleus) and brainstem (nucleus of the solitary tract).
-
Immunohistochemistry:
-
Rinse sections in phosphate-buffered saline (PBS).
-
Incubate in a solution to block endogenous peroxidases.
-
Block with a serum solution to prevent non-specific antibody binding.
-
Incubate with the primary anti-c-Fos antibody overnight at 4°C.
-
Rinse and incubate with the biotinylated secondary antibody.
-
Rinse and incubate with the ABC reagent.
-
Visualize the c-Fos positive cells by incubating with the DAB substrate, which will produce a brown precipitate in the nuclei of activated neurons.
-
-
Microscopy and Analysis: Mount the sections on slides, dehydrate, and coverslip. Examine the sections under a light microscope and quantify the number of c-Fos-immunoreactive cells in the brain regions of interest.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of a ghrelin receptor agonist.
Conclusion
While specific data on this compound's role in appetite and neuroscience is currently limited, its mechanism as a potent ghrelin receptor agonist provides a strong rationale for its investigation in these fields. The protocols and data presented here, derived from studies of similar compounds, offer a comprehensive framework for researchers to design and execute experiments to elucidate the potential of this compound as a modulator of food intake and neuronal activity. Careful dose-response studies and comparative analyses with other ghrelin agonists will be crucial in defining the specific neuro-pharmacological profile of this compound.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation [mdpi.com]
- 3. Ghrelin and the short- and long-term regulation of appetite and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pharmaceuticals in Appetite Regulation: Exploring emerging gut peptides and their pharmacological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Growth Hormone Response to Alexamorelin Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a potent synthetic heptapeptide (B1575542) that acts as a growth hormone secretagogue (GHS).[1] It functions as an agonist for the ghrelin/growth hormone secretagogue receptor (GHS-R1a), stimulating the release of endogenous growth hormone (GH) from the anterior pituitary gland.[1] These application notes provide detailed protocols for the preparation and administration of this compound and the subsequent measurement of the GH response in both human and animal models.
Mechanism of Action: The GHSR-1a Signaling Pathway
This compound mimics the action of ghrelin, the endogenous ligand for the GHS-R1a. Upon binding to this G protein-coupled receptor on pituitary somatotrophs, this compound initiates an intracellular signaling cascade that results in the secretion of GH. The primary signaling pathway involves the activation of the Gαq/11 G-protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ levels are a key trigger for the fusion of GH-containing secretory vesicles with the plasma membrane, leading to the release of GH into the bloodstream.
Quantitative Data on GH Response to this compound
The following tables summarize the growth hormone response to intravenous (IV) and oral administration of this compound in healthy young adults.
Table 1: Peak GH and Area Under the Curve (AUC) Response to Intravenous this compound in Humans
| Dosage (IV) | Peak GH Concentration (μg/L) (Mean ± SEM) | GH AUC (μg/L/h) (Mean ± SEM) |
| 1.0 µg/kg | 45.5 ± 8.1 | 34.2 ± 6.5 |
| 2.0 µg/kg | 68.7 ± 11.3 | 55.8 ± 9.7 |
Data adapted from Broglio et al. (2000).[1]
Table 2: Peak GH and AUC Response to Oral this compound in Humans
| Dosage (Oral) | Peak GH Concentration (μg/L) (Mean ± SEM) | GH AUC (μg/L/h) (Mean ± SEM) |
| 20 mg | 35.2 ± 12.1 | 28.9 ± 10.4 |
Data adapted from Broglio et al. (2000).[1]
Table 3: Comparative Peak GH Response to GHS in Animal Models (for reference)
| Compound | Animal Model | Dosage | Peak GH Response (ng/mL) (Mean ± SEM) |
| Hexarelin (B1671829) | Rat | 25 µg/kg (IV) | 301 ± 37 |
| GHRP-6 | Rat | 20 µg/kg (SC) | Maximally effective dose |
| Hexarelin | Rat | 80 µg/kg (SC) | Progressive enhancement in pups |
Data from analogous GHS compounds to provide context for preclinical studies.[2][3][4]
Experimental Protocols
Preparation and Handling of this compound
Materials:
-
Lyophilized this compound powder
-
Sterile bacteriostatic water for injection or sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
Alcohol swabs
Protocol:
-
Reconstitution:
-
Allow the lyophilized this compound vial and the sterile diluent to come to room temperature.
-
Using a sterile syringe, slowly inject the desired volume of bacteriostatic water or sterile saline into the vial of lyophilized this compound. Direct the stream of liquid against the side of the vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can denature the peptide.
-
The reconstituted solution should be clear and free of particulate matter.
-
-
Storage:
-
Lyophilized this compound should be stored at -20°C for long-term stability.
-
Reconstituted this compound solution should be stored at 2-8°C and is typically stable for a short period. For longer-term storage of the solution, it is recommended to aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles.
-
In Vivo Administration and Blood Sampling
The following is a general workflow for in vivo studies. Specifics may need to be adapted based on the animal model and experimental design.
Protocol for Human Studies (as adapted from Broglio et al., 2000[1]):
-
Subject Preparation: Healthy subjects should fast overnight. An intravenous cannula should be inserted into a forearm vein for blood sampling and kept patent with a slow infusion of saline.
-
Baseline Sampling: Collect blood samples at -30, -15, and 0 minutes before this compound administration to establish baseline GH levels.
-
Administration: Administer this compound intravenously as a bolus at time 0.
-
Post-Administration Sampling: Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes after administration.
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA), centrifuged at 4°C, and the plasma separated and stored at -80°C until assay.
Protocol for Animal Studies (General):
-
Animal Preparation: Acclimatize animals to handling and the experimental environment. For serial blood sampling, surgical implantation of an indwelling jugular vein catheter is recommended to minimize stress. Animals should be fasted overnight.
-
Baseline Sampling: Collect one or more baseline blood samples prior to injection.
-
Administration: Administer this compound via the desired route (e.g., intravenous, subcutaneous, intraperitoneal). The vehicle is typically sterile saline.
-
Post-Administration Sampling: Collect blood samples at appropriate time points (e.g., 5, 10, 15, 30, 60 minutes) to capture the peak GH response.
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C.
Quantification of Growth Hormone
Principle: A sandwich ELISA is a common method for quantifying GH. In this assay, a capture antibody specific for GH is coated onto the wells of a microplate. The sample containing GH is added, and the GH binds to the capture antibody. A second, enzyme-linked detection antibody that also binds to GH is then added. Finally, a substrate for the enzyme is added, and the resulting colorimetric change is proportional to the amount of GH in the sample.
Materials:
-
Commercially available GH ELISA kit (follow manufacturer's instructions)
-
Microplate reader
-
Calibrators, controls, and samples
-
Wash buffer
-
Enzyme-conjugated detection antibody
-
Substrate solution
-
Stop solution
General Protocol:
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate to allow GH to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well and incubate.
-
Wash the wells again to remove unbound detection antibody.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the GH concentration in the samples by interpolating their absorbance values on the standard curve.
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled GH (e.g., with ¹²⁵I) competes with the unlabeled GH in the sample for a limited number of binding sites on a specific anti-GH antibody. After separation of the antibody-bound and free GH, the radioactivity of the bound fraction is measured. The amount of radiolabeled GH bound to the antibody is inversely proportional to the concentration of unlabeled GH in the sample.
Materials:
-
Commercially available GH RIA kit (follow manufacturer's instructions)
-
¹²⁵I-labeled GH (tracer)
-
GH standards
-
Anti-GH antibody
-
Precipitating reagent (e.g., second antibody, polyethylene (B3416737) glycol)
-
Gamma counter
-
Centrifuge
General Protocol:
-
Set up tubes for standards, controls, and unknown samples.
-
Add the anti-GH antibody to all tubes (except for total count tubes).
-
Add the GH standards, controls, or samples to their respective tubes.
-
Add the ¹²⁵I-labeled GH tracer to all tubes.
-
Incubate to allow for competitive binding.
-
Add the precipitating reagent to separate antibody-bound GH from free GH.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the GH standards.
-
Determine the GH concentration in the samples from the standard curve.
Data Analysis
-
Peak GH Concentration: The highest GH concentration observed after this compound administration.
-
Area Under the Curve (AUC): Calculated using the trapezoidal rule to represent the total GH secreted over the sampling period.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare GH responses between different doses or treatment groups.
Troubleshooting
-
High Variability in Baseline GH: Ensure consistent fasting and minimize stress during handling and sampling.
-
Low or No GH Response:
-
Verify the integrity and bioactivity of the reconstituted this compound.
-
Check for errors in administration or dosing calculations.
-
Consider the possibility of desensitization with repeated dosing.
-
-
Inconsistent Assay Results:
-
Ensure proper mixing of reagents and samples.
-
Adhere strictly to incubation times and temperatures.
-
Check for expired reagents or issues with the microplate reader/gamma counter.
-
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of repeated doses and continuous infusions of the growth hormone-releasing peptide hexarelin in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth Hormone (GH) but not IGF-I-Secretion is Stimulated in Aged Rats by Chronic Hexarelin and GHRP-6 administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Hexarelin. I. Growth hormone-releasing activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexamorelin: Application Notes and Protocols for Laboratory Research
For Research Use Only. Not for human or veterinary use.
Introduction
Alexamorelin (sequence: Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) and a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[3] Its activity also extends to stimulating the release of prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol.[1][2] Due to its potential to modulate anabolic processes, this compound is a valuable tool for researchers studying the GH/IGF-1 axis, metabolism, and related physiological and pathological conditions. These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound for laboratory research.
Physicochemical Properties and Storage
Proper handling and storage are critical for maintaining the integrity and activity of this compound.
| Property | Value | Reference |
| Molecular Formula | C50H63N13O7 | [1] |
| Molecular Weight | 958.1 g/mol | [1] |
| Appearance | White to off-white lyophilized powder | - |
| Solubility | Soluble in sterile water or dilute acetic acid | - |
| Storage | Store lyophilized peptide at -20°C to -80°C. Protect from moisture and light. Reconstituted solutions can be stored at 2-8°C for short-term use (up to one week) or aliquoted and frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | - |
Mechanism of Action
This compound acts as a selective agonist for the Growth Hormone Secretagogue Receptor 1a (GHSR1a), a G protein-coupled receptor (GPCR). The binding of this compound to GHSR1a on somatotroph cells in the anterior pituitary gland initiates a downstream signaling cascade. This primarily involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in intracellular calcium concentration is a key event leading to the fusion of GH-containing vesicles with the cell membrane and the pulsatile release of growth hormone.
Experimental Protocols
In Vitro Ghrelin Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the ghrelin receptor (GHSR1a) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Ghrelin or another suitable radiolabeled GHSR1a ligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled ghrelin or another high-affinity GHSR ligand (e.g., Hexarelin) at a high concentration (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes in assay buffer to the desired final concentration (typically 10-30 µg of protein per well).
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of the non-specific binding control.
-
Competitive Binding: Add 25 µL of varying concentrations of this compound (e.g., in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add 25 µL of the radioligand at a concentration close to its Kd value to all wells.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding and competitive binding wells.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data:
While specific Ki or IC50 values for this compound are not consistently reported in publicly available literature, its in vitro binding to the ghrelin receptor has been confirmed.[2] It is recommended that researchers experimentally determine these values. For comparison, the closely related hexapeptide, Hexarelin, exhibits high affinity for the ghrelin receptor.
In Vitro Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the ghrelin receptor, providing a functional measure of its agonistic activity.
Materials:
-
Cells: A cell line stably expressing the human GHSR1a and a G-protein that couples to calcium mobilization (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Ham's F-12 with 10% FBS).
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from some cell types.
-
Test Compound: this compound.
-
Reference Agonist: Ghrelin or Hexarelin.
-
Fluorescence plate reader with an automated injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the GHSR1a-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the Fluo-4 AM in DMSO and then diluting it in the assay buffer.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer at concentrations that are 5-10 times the final desired concentration.
-
Calcium Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injection system to add the this compound or reference agonist solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Expected Data:
Specific EC50 values for this compound in calcium mobilization assays are not widely published. It is recommended that researchers determine this value experimentally. The potency of this compound is expected to be comparable to that of Hexarelin.
In Vivo Growth Hormone Release Assay in Rats
This protocol describes a method to assess the in vivo efficacy of this compound in stimulating GH release in a rat model.
Materials:
-
Test Compound: this compound (lyophilized powder).
-
Vehicle: Sterile 0.9% saline.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Sterile syringes and needles for administration.
-
Blood collection supplies (e.g., catheters, tubes with anticoagulant like EDTA).
-
Centrifuge.
-
Rat GH ELISA or RIA kit.
Procedure:
-
Animal Acclimation: Acclimatize the rats to the housing conditions for at least one week before the experiment. For serial blood sampling, surgical implantation of a jugular vein catheter is recommended to minimize stress. Allow a recovery period of 48-72 hours post-surgery.
-
Peptide Reconstitution: Aseptically reconstitute the lyophilized this compound in sterile 0.9% saline to the desired stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve.
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer this compound via intravenous (i.v.) or subcutaneous (s.c.) injection. Based on human studies and data from similar compounds, a dose range of 30-300 µg/kg can be explored.[2]
-
A control group should receive an equivalent volume of the vehicle.
-
-
Blood Sampling:
-
Collect a baseline blood sample immediately before administration (t=0).
-
Collect subsequent blood samples at various time points post-administration (e.g., 5, 10, 15, 30, 60, and 90 minutes).
-
-
Sample Processing:
-
Collect blood into pre-chilled tubes containing EDTA.
-
Centrifuge the samples at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
GH Analysis: Quantify the rat GH concentrations in the plasma samples using a commercial ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the mean plasma GH concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) to determine the total GH secreted.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the effects of different doses of this compound with the vehicle control.
-
In Vivo Data Summary (Human Study):
The following table summarizes the in vivo effects of this compound on hormone levels in a study conducted on young human adults.[2]
| Administration Route | Dose | Peak GH Response (vs. Hexarelin) | Other Hormonal Effects |
| Intravenous | 1.0 µg/kg | Similar dose-dependent increase | Dose-dependent increase in PRL, ACTH, and Cortisol. Significant increase in Aldosterone. |
| Intravenous | 2.0 µg/kg | Similar dose-dependent increase | Dose-dependent increase in PRL, ACTH, and Cortisol. Higher ACTH and Cortisol response than Hexarelin at the highest dose. Significant increase in Aldosterone. |
| Oral | 20 mg (~300 µg/kg) | Higher, but not significantly different from Hexarelin | Not reported |
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for assessing the purity of this compound and for its quantification.
Typical HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient appropriate for peptide separation (e.g., 5% to 95% B over 20-30 minutes) should be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25-30°C |
Procedure:
-
Sample Preparation: Dissolve the this compound powder in the mobile phase A to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume (e.g., 10-20 µL) onto the HPLC system.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Safety Precautions
This compound is a research chemical and should be handled by qualified personnel in a laboratory setting. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct their own validation studies to ensure the suitability of these protocols for their specific experimental conditions.
References
Application Note: Quantitative Analysis of Alexamorelin in Human Urine using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of Alexamorelin in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a synthetic growth hormone secretagogue (GHS) that mimics the action of ghrelin by binding to the GHS type 1a receptor (GHS-R1a), leading to the release of growth hormone.[1][2] This method is applicable to clinical research, drug development, and anti-doping applications where the detection and quantification of this compound are crucial. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a peptide-based growth hormone secretagogue that has potential therapeutic applications as well as a potential for misuse in sports.[1][2][3] Consequently, a robust and reliable analytical method is essential for its accurate quantification in biological matrices. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this purpose.[4][5] This application note details a validated LC-MS/MS method for the determination of this compound in human urine, including a comprehensive protocol for sample preparation and analysis.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of this compound from human urine.
Materials:
-
Oasis WCX (Weak Cation Exchange) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonia
-
Deionized water
-
Human urine samples
Protocol:
-
Conditioning: Condition the Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 1 mL of the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of a solution containing 5% formic acid in methanol or a mixture of 25% ammonia, 10% formic acid, and methanol (8/12/80 v/v/v).[6]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95% mobile phase A / 5% mobile phase B).[6]
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 6 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 442.73 (for [M+2H]²⁺) |
| Product Ions (m/z) | 110.0, 129.0, 335.2 |
| Collision Energy (V) | Optimized for specific instrument (e.g., 21-35 V) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human urine. The method was validated for linearity, limit of detection (LOD), and recovery.
Table 3: Method Validation Parameters [5]
| Parameter | Result |
| Linearity (R²) | > 0.9986 |
| LOD (Screening) | 0.05 - 0.5 ng/mL |
| LOD (Confirmation) | 0.05 - 1 ng/mL |
| Recovery | 10.4% - 100.8% |
| Intra-day Precision | 2.8% - 16.5% |
| Inter-day Precision | 7.0% - 22.6% |
The primary metabolite of this compound is Examorelin (Hexarelin), which is formed by the cleavage of the C-terminal alanine (B10760859) residue.[1][2] This metabolic conversion is mediated by carboxypeptidases.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its analysis.
References
- 1. Identification of this compound consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Method for Simultaneous Analysis of Growth Hormone-Releasing Peptides and Secretagogues in Human Urine -Mass Spectrometry Letters | 학회 [koreascience.kr]
Troubleshooting & Optimization
Alexamorelin Stability in Aqueous Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of Alexamorelin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solution a concern?
A1: this compound is a synthetic heptapeptide (B1575542) that functions as a growth hormone secretagogue (GHS), meaning it stimulates the release of growth hormone.[1] Like many peptides, this compound can be susceptible to chemical and physical degradation in aqueous solutions, which can impact its biological activity and lead to inconsistent experimental results.[2] Understanding its stability is crucial for preparing accurate dosing solutions, ensuring the integrity of in vitro and in vivo experiments, and developing stable pharmaceutical formulations.
Q2: What are the primary factors that affect this compound stability in solution?
A2: The stability of peptides like this compound in an aqueous environment is primarily influenced by:
-
pH: The pH of the solution can significantly impact the rates of hydrolysis and deamidation, which are common peptide degradation pathways.[2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]
-
Buffer Composition: The type and concentration of buffering agents can either catalyze or inhibit degradation reactions. For instance, phosphate (B84403) buffers have been shown to cause higher degradation rates for some peptides compared to acetate (B1210297) buffers.[2]
-
Presence of Enzymes: If the solution is not sterile or is used in a biological matrix (like serum), proteases can enzymatically degrade the peptide.[4]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to peptide aggregation and loss of activity.[5]
Q3: What is the optimal pH for storing this compound in an aqueous solution?
A3: While specific studies on this compound are limited, data from the closely related Growth Hormone Releasing Peptide-6 (GHRP-6) suggest that maximum stability is achieved in an acidic buffer. The optimal stability for GHRP-6 has been reported to be in an acetate buffer at a pH of approximately 5.5-6.0.[3] Given the structural similarity, a slightly acidic pH range of 4-5 is also recommended for solubilizing GHRP-6.[6] It is advisable to maintain this compound solutions within a similar acidic pH range to minimize degradation.
Q4: How should I store lyophilized and reconstituted this compound?
A4: Proper storage is critical to maintaining the integrity of this compound.
-
Lyophilized Powder: The lyophilized peptide is significantly more stable than its reconstituted form. It should be stored in a desiccated environment at -20°C or -80°C for long-term stability.[5][7] When stored under these conditions, the powder is stable for extended periods (months to years).[7]
-
Reconstituted Solution: Once reconstituted, the solution is much more susceptible to degradation. For short-term storage (up to one week), it is recommended to keep the solution at 4°C.[6] For longer-term storage, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | Peptide degradation due to improper storage or handling. | 1. Ensure lyophilized peptide is stored at -20°C or below. 2. Reconstitute the peptide in a recommended sterile buffer (e.g., sterile water or a slightly acidic buffer). 3. Aliquot the reconstituted solution into single-use vials and store at -20°C or -80°C. 4. Avoid multiple freeze-thaw cycles. 5. Prepare fresh working solutions for each experiment. |
| Precipitation or cloudiness in the reconstituted solution | Poor solubility at the chosen pH or concentration; aggregation. | 1. Ensure you are using a high-purity solvent for reconstitution. 2. Try reconstituting in a buffer with a slightly acidic pH (e.g., pH 5.5 acetate buffer). 3. Gentle vortexing can aid dissolution; avoid vigorous shaking which can cause aggregation.[3] 4. If the issue persists, consider reducing the concentration of the stock solution. |
| Rapid degradation observed in stability studies | Inappropriate buffer or pH; microbial contamination. | 1. Switch to an acetate-based buffer at a pH of 5.5-6.0, as this has been shown to be optimal for the similar peptide GHRP-6.[3] 2. Ensure all solutions and equipment are sterile to prevent enzymatic degradation from microbial contamination. Use sterile, endotoxin-free water for reconstitution.[6] 3. Confirm the accuracy of your analytical method (e.g., HPLC) for detecting the parent peptide and its degradants. |
Quantitative Stability Data
| Peptide | Buffer System | pH | Temperature | Predicted t₉₀ (Time to 90% Purity) |
| GHRP-6 | 0.01 M Acetate Buffer | 5.5 | 20°C | 4.73 years |
Data adapted from a study on the degradation kinetics of GHRP-6 in aqueous solution.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-analysis: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitution Solvent: Use sterile, bacteriostatic water or a sterile 0.01 M acetate buffer (pH 5.5).
-
Reconstitution: Add the desired volume of solvent to the vial to achieve a target concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
Storage: For immediate use, store the solution at 4°C. For long-term storage, aliquot the solution into single-use, sterile polypropylene (B1209903) tubes and freeze at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is typically suitable for peptide analysis.[8]
-
Mobile Phase:
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a higher percentage (e.g., 80%) over a set period (e.g., 8-10 minutes) to elute the peptide and its potential degradation products.[8]
-
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Detection: Monitor the elution at a wavelength of 214 nm or 280 nm.
-
Sample Preparation: Dilute the this compound solution from the stability study to a suitable concentration with Mobile Phase A before injection.
-
Analysis: The stability is determined by measuring the decrease in the peak area of the intact this compound over time. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
GHSR Signaling Pathway
This compound, like other growth hormone secretagogues, acts by binding to the Growth Hormone Secretagogue Receptor (GHSR). This binding can initiate several downstream signaling cascades.
Caption: Simplified signaling pathway of the Growth Hormone Secretagogue Receptor (GHSR) upon activation by this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for conducting a stability study of this compound in an aqueous solution.
Caption: Workflow for assessing the stability of this compound in aqueous solution using HPLC.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anabolicminds.com [anabolicminds.com]
- 4. Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. peptideslabuk.com [peptideslabuk.com]
- 7. peptidebiologix.com [peptidebiologix.com]
- 8. dshs-koeln.de [dshs-koeln.de]
How to prevent Alexamorelin peptide degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Alexamorelin peptide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for lyophilized this compound?
For maximal stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture.[1][2][3][4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can significantly decrease long-term stability.[5]
Q2: How should I store this compound once it is reconstituted in a solution?
Peptide solutions are significantly less stable than their lyophilized form.[4] For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4][6] Using sterile buffers at a pH between 5 and 6 can also prolong the shelf-life of the peptide solution.[5][6]
Q3: Which amino acids in this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2) are most susceptible to degradation?
Based on its sequence, the following residues in this compound are particularly vulnerable:
-
Tryptophan (Trp): The two tryptophan residues are susceptible to oxidation from exposure to air and light.[7][8][9]
-
Histidine (His): The histidine residue is also prone to oxidation, especially in the presence of trace metal ions.[7]
Q4: What are the primary pathways of this compound degradation?
The most likely degradation pathways for this compound include:
-
Oxidation: The indole (B1671886) side chains of the tryptophan residues and the imidazole (B134444) side chain of histidine are susceptible to oxidation.[2][7] This can be accelerated by exposure to oxygen, light, and metal ions.[7][8]
-
Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or alkaline conditions.[2][8][10]
-
Aggregation: Peptides can self-associate to form aggregates, which can be either reversible or irreversible.[11] This can lead to a loss of biological activity and create challenges in formulation and delivery.
Q5: Can I do anything to prevent the oxidation of this compound?
Yes, several measures can be taken to minimize oxidation. When preparing solutions, it is advisable to use oxygen-free solvents. Storing the lyophilized peptide and its solutions under an inert gas like nitrogen or argon can also be beneficial. Additionally, protecting the peptide from light by using amber vials or wrapping containers in foil is recommended.[8] The inclusion of antioxidants or chelating agents in the formulation can also inhibit degradation.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in a freshly prepared this compound solution. | Oxidation of Tryptophan or Histidine residues. | Prepare fresh solutions for each experiment using deoxygenated buffers. Store stock solutions as frozen aliquots and minimize exposure to light and air. |
| Aggregation of the peptide. | Visually inspect the solution for turbidity or particulates. Consider using stabilizing excipients like sugars (e.g., mannitol, trehalose) or non-ionic surfactants in your formulation.[13][14][15] | |
| Incorrect pH of the buffer. | Measure the pH of your solution. The stability of peptides is highly pH-dependent.[8] Prepare solutions in a buffer with a pH of 5-6 for optimal stability.[5][6] | |
| Visible particles or cloudiness in the this compound solution after reconstitution. | Poor solubility or aggregation. | Ensure the peptide is fully dissolved. Sonication may aid dissolution. If aggregation is suspected, refer to the aggregation prevention strategies mentioned above. |
| Bacterial contamination. | Prepare solutions using sterile buffers and filter through a 0.2 µm filter to remove potential microbial contamination.[4][6] | |
| Inconsistent results between experiments using the same stock solution. | Degradation due to multiple freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[3][4][6] |
| Progressive degradation of the stock solution over time. | If the stock solution is stored at 4°C, its shelf-life is limited. For long-term use, store aliquots at -20°C or -80°C.[6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under various storage conditions.
Methodology:
-
Preparation of Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Reconstitute the peptide in a sterile buffer (e.g., 10 mM sodium phosphate, pH 6.0) to a final concentration of 1 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Dispense the stock solution into multiple sterile, amber microcentrifuge tubes.
-
Store the aliquots under the following conditions:
-
4°C (refrigerated)
-
-20°C (frozen)
-
Room temperature (with and without light exposure)
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Thaw the frozen samples at room temperature.
-
-
Analytical Method:
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm (for Tryptophan).
-
Quantify the percentage of intact this compound remaining and the formation of degradation products.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different conditions, as would be determined by the protocol above.
| Storage Condition | Time Point | This compound Remaining (%) | Major Degradation Product(s) |
| 4°C | 1 Week | 95.2 | Oxidized Trp species |
| -20°C | 1 Month | 99.1 | Minimal degradation |
| Room Temp (Dark) | 72 Hours | 88.5 | Oxidized Trp, Hydrolysis products |
| Room Temp (Light) | 72 Hours | 75.3 | Oxidized Trp, Photo-oxidation products |
Visualizations
Caption: Potential degradation pathways for this compound peptide.
Caption: Workflow for assessing this compound stability.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. veeprho.com [veeprho.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. biolongevitylabs.com [biolongevitylabs.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. peptidesuk.com [peptidesuk.com]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. A Simple Note on Degradation of Peptide Bond [unacademy.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Alexamorelin (Pralmorelin/GHRP-2)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Alexamorelin (also known as Pralmorelin (B1678037) or GHRP-2) not stimulating Growth Hormone (GH) release in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, more commonly known as Pralmorelin or Growth Hormone-Releasing Peptide 2 (GHRP-2), is a synthetic peptide that functions as a potent growth hormone secretagogue (GHS).[1][2][3] Its primary mechanism of action is to mimic the endogenous hormone ghrelin.[4][5] It binds to and activates the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a), which is found in the hypothalamus and pituitary gland.[2][5] This activation initiates intracellular signaling pathways, leading to the stimulation of GH release.[5] Additionally, this compound can increase the release of Growth Hormone-Releasing Hormone (GHRH) from the hypothalamus and reduce the inhibitory effects of somatostatin, further amplifying GH secretion.[2][4]
Q2: What is the expected outcome of this compound administration in vivo?
The primary and expected outcome of acute this compound administration is a marked and rapid increase in plasma GH levels.[1] In animal models and healthy human subjects, administration leads to a significant, dose-dependent spike in circulating GH, typically peaking within minutes and returning to baseline within an hour or two.[6][7] In rats, GH levels can increase as early as 5 minutes after intravenous injection.[6]
Q3: Are there specific conditions where this compound's effect on GH release is known to be reduced?
Yes, several factors can lead to a blunted GH response. The effect of this compound is significantly lower in individuals with Growth Hormone Deficiency (GHD) compared to healthy controls.[1][8] This reduced response is actually the basis for its use as a diagnostic agent for GHD in Japan.[1][9] Obesity can also impair GH secretion in response to GHSs.[10] Furthermore, the physiological state of the subject, such as recent food intake, can modify the response, with administration before a meal (in a fasted state) often yielding a more robust GH release.[11]
Q4: How does the effect of this compound compare to Growth Hormone-Releasing Hormone (GHRH)?
This compound and GHRH act through different receptors but can have a powerful synergistic effect on GH release.[2] When administered together, the resulting GH secretion is significantly greater than the sum of the effects of each peptide administered alone.[2][10] This synergy is because this compound acts on the GHSR-1a to amplify the GHRH signal and inhibit somatostatin, while GHRH acts on its own receptor (GHRH-R) to directly stimulate GH synthesis and release.[2][10] In rats, this compound has been shown to be more potent at inducing GH release than GHRH.[12]
Troubleshooting Guide
Q1: We administered this compound but observed no significant increase in plasma GH. What are the potential causes?
Failure to observe a GH pulse post-administration can stem from issues with the compound, the experimental model, the procedure, or the measurement assay. Below is a checklist of potential causes.
1. Compound Integrity and Dosing:
-
Purity and Stability: Verify the purity of your this compound batch (typically ≥95% via HPLC). Peptides can degrade if not stored correctly. This compound should be stored lyophilized at -20°C and, once reconstituted, used promptly or stored in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Dosage: The dose may be insufficient. In vivo studies in rats often use doses in the range of 10 µ g/rat to 3 mg/kg.[6][13] Ensure accurate calculation and administration.
-
Route of Administration: Intravenous (IV) or subcutaneous (SC) routes are common.[5][13] The IV route produces a more rapid and pronounced peak. If using an oral route, be aware that bioavailability is much lower, and a significantly higher dose is required.[7]
2. Animal Model and Physiology:
-
GH-Deficient Models: If using a model of GHD, the response will be inherently blunted.[1][8]
-
Age and Health Status: The responsiveness of the pituitary can change with age and the overall health of the animal.
-
Feeding Status: High circulating levels of glucose and free fatty acids (i.e., in a fed state) can suppress GH release. Experiments are often performed in fasted animals to ensure a robust and consistent response.[11]
-
Stress: Stress can independently affect pituitary hormone release. Ensure animals are properly acclimatized and handled to minimize stress.
3. Experimental Procedure:
-
Refractory Period: Spontaneous GH secretory episodes were noted to be absent for up to 3 hours after this compound administration in rats.[6] If the compound is administered too soon after a previous spontaneous or induced GH pulse, the pituitary somatotrophs may be in a refractory period.
-
Anesthesia: Some anesthetics can interfere with hypothalamic-pituitary function. If possible, conduct studies in conscious, freely moving animals, perhaps using cannulation for stress-free blood sampling.
-
Blood Sampling Times: The GH peak after this compound administration is transient.[6] If blood sampling starts too late or is too infrequent, the peak may be missed entirely. A typical schedule involves a baseline sample, followed by samples at 5, 10, 20, 40, and 60 minutes post-injection.[6]
4. GH Measurement:
-
Assay Variability: Immunoassays for GH are known to have significant variability between different kits and manufacturers, with reported differences exceeding 200%.[14] This can make it difficult to compare results across studies or labs.[15][16]
-
Assay Specificity: Ensure the GH assay is validated for the species being studied (e.g., a rat-specific GH assay).
-
GH Binding Protein (GHBP): The presence of GHBP in plasma can interfere with some immunoassays, leading to an underestimation of GH concentrations, particularly in newer monoclonal antibody-based assays with short incubation times.[16]
-
Sample Handling: GH is stable in serum for at least 24 hours at room temperature, but proper sample collection (e.g., using EDTA plasma), processing, and storage (-20°C or colder) are crucial for reliable results.[16]
Q2: We are seeing high variability in GH response between animals. How can this be minimized?
High inter-animal variability is common in GH studies due to its natural pulsatile secretion.
-
Standardize Feeding: As mentioned, feeding status is critical. Implementing a timed feeding schedule or overnight fasting can reduce variability.[11]
-
Control for Stress: Acclimatize animals to handling and experimental conditions. For serial sampling, surgical implantation of a cannula days before the experiment is the gold standard.
-
Increase Sample Size: Use a sufficient number of animals per group (n=6-8 is common in rat studies) to account for biological variability.[11][17]
-
Monitor Basal Levels: Characterize the baseline pulsatile rhythm before the experiment to ensure the stimulus is not administered immediately following a natural GH peak.
Q3: The GH response to this compound seems to decrease with repeated administration. Why is this happening?
This phenomenon is likely due to receptor desensitization or depletion of the readily releasable pool of GH in the pituitary. Studies in rats have shown that while repeated administration at 3- to 4-hour intervals can elicit comparable GH responses, shorter 1-hour intervals do not.[6] This suggests the pituitary requires a recovery period to replenish GH stores and resensitize the signaling pathway.
Data Presentation
Table 1: Summary of this compound (Pralmorelin/GHRP-2) In Vivo Efficacy Data
| Species | Dose | Route of Admin. | Peak GH Response (Mean ± SEM) | Notes |
| Rat | 10 µ g/rat | IV | ~150-200 ng/mL | Peak occurred at 5-10 minutes post-injection.[6] |
| Rat | 3 mg/kg | IV | Not specified, but plasma concentrations declined rapidly. | Pharmacokinetic study.[13] |
| Dog (Beagle) | 1 µmol/kg | IV | 38.5 ± 19.6 ng/mL | Peak occurred ~30 minutes post-dosing.[7] |
| Dog (Beagle) | 20 µmol/kg | Oral | 49.5 ± 17.8 ng/mL | Demonstrates oral activity, though at a much higher dose.[7] |
| Children (ISS) | 1 µg/kg | IV | Peak: ~40 ng/mL | ISS = Idiopathic Short Stature.[18] |
| Children (GHI) | 1 µg/kg | IV | Peak: <5.0 ng/mL | GHI = GH Insufficiency. Response is significantly blunted.[18] |
Table 2: Key Factors Influencing GH Response to this compound
| Factor | Effect on GH Release | Comment |
| GH Deficiency | Markedly reduced | The pituitary has a limited capacity to release GH. This forms the basis of its diagnostic use.[1][8] |
| Obesity | Blunted response | Obesity is associated with impaired GH secretion.[10] |
| Feeding Status | Reduced response when fed | Administration in a fasted state produces a more robust GH pulse.[11] |
| Co-administration with GHRH | Synergistic increase | The combination produces a GH release far greater than either agent alone.[2][10] |
| Repeated Dosing | Attenuated response | A refractory period of several hours is needed between doses for a consistent response.[6] |
| Stress | Variable | Can independently alter hypothalamic-pituitary axis function. |
Experimental Protocols
Standard Protocol for In Vivo Assessment of GH Release by this compound in Rats
This protocol provides a general framework. Specifics should be adapted to the experimental question and institutional guidelines (IACUC).
1.0 Animal Model
-
Species: Male Sprague-Dawley rats.
-
Age: Young adult (e.g., 10-12 weeks old).
-
Housing: House individually to prevent fighting-induced stress, with a controlled 12h light/12h dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week of acclimatization to the facility before any procedures. Handle animals daily to reduce stress. For serial sampling, surgical implantation of a jugular vein cannula should be performed 3-5 days prior to the experiment to allow for full recovery.
2.0 Materials
-
This compound (Pralmorelin/GHRP-2), high purity (≥95%).
-
Vehicle: Sterile 0.9% saline.
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes).
-
Calibrated pipettes and sterile tips.
-
Centrifuge.
-
Rat-specific GH immunoassay kit (ELISA or RIA).
3.0 Compound Preparation
-
On the day of the experiment, reconstitute lyophilized this compound in sterile saline to the desired stock concentration.
-
Vortex gently to ensure complete dissolution. Keep on ice.
-
Calculate the injection volume based on the animal's body weight and the target dose (e.g., 10 µ g/rat or a mg/kg dose).
4.0 Administration and Sampling
-
Fasting: To reduce variability, fast animals overnight (e.g., 12-16 hours) with free access to water.
-
Procedure:
-
Transport animals to the procedure room and allow them to settle.
-
If cannulated, flush the cannula with heparinized saline to ensure patency.
-
Withdraw a baseline blood sample (t= -15 min and/or t=0 min). Volume is typically 100-150 µL per sample.
-
Administer this compound via the desired route (e.g., a single bolus IV injection through the cannula).
-
Withdraw blood samples at timed intervals post-injection. A suggested schedule is: +5, +10, +20, +40, and +60 minutes.[6]
-
Immediately place blood samples on ice.
-
5.0 Sample Processing and GH Quantification
-
Centrifuge the blood samples at 4°C (e.g., 2,000 x g for 15 minutes) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer to a new, labeled tube.
-
Store plasma samples at -20°C or -80°C until analysis.[19]
-
Quantify GH concentrations using a validated, species-specific immunoassay kit, following the manufacturer's instructions precisely. Run samples in duplicate or triplicate to ensure accuracy.[20]
6.0 Data Analysis
-
Calculate the mean GH concentration at each time point for each treatment group.
-
Determine the peak GH concentration (Cmax) for each animal.
-
Calculate the Area Under the Curve (AUC) to quantify the total GH secreted over the sampling period.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control group.
Visualizations
Caption: Signaling pathway of this compound at the pituitary and hypothalamus.
Caption: Workflow for in vivo GH stimulation experiments.
References
- 1. Pralmorelin - Wikipedia [en.wikipedia.org]
- 2. Pralmorelin (GHRP-2) [benchchem.com]
- 3. corepeptides.com [corepeptides.com]
- 4. What is the mechanism of Pralmorelin Hydrochloride? [synapse.patsnap.com]
- 5. What is Pralmorelin Hydrochloride used for? [synapse.patsnap.com]
- 6. karger.com [karger.com]
- 7. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pralmorelin: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Portico [access.portico.org]
- 13. Physiologically based pharmacokinetic model for pralmorelin hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Problems with GH assays and strategies toward standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Growth hormone assays: current methodologies and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Growth hormone (GH)-releasing effects of synthetic peptide GH-releasing peptide-2 and GH-releasing hormone (1-29NH2) in children with GH insufficiency and idiopathic short stature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. anshlabs.com [anshlabs.com]
Optimizing Alexamorelin dosage for maximum efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Alexamorelin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic heptapeptide (B1575542) that functions as a growth hormone secretagogue (GHS).[1] It is an agonist for the ghrelin receptor (also known as the growth hormone secretagogue receptor type 1a or GHS-R1a), a G-protein coupled receptor.[2][3] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[1]
Q2: What are the primary downstream effects of this compound administration?
The primary effect of this compound is a dose-dependent increase in circulating growth hormone (GH) levels.[1] Like other GHSs, this can also lead to a subsequent increase in Insulin-like Growth Factor-1 (IGF-1) from the liver.[4] Studies have also shown that this compound can stimulate the release of prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol.[1] Notably, the ACTH and cortisol response to this compound may be more pronounced than that of similar compounds like Hexarelin.[1]
Q3: How should this compound be stored and reconstituted for experimental use?
As a synthetic peptide, this compound is typically supplied as a lyophilized powder and is susceptible to degradation. For optimal stability, it should be stored at -20°C or -80°C, protected from light and moisture. Before reconstitution, allow the vial to reach room temperature in a desiccator to prevent condensation. Reconstitution should be performed using a sterile, high-purity solvent, such as sterile water or a buffer at a pH of 5-6.
Q4: What are the potential off-target effects or side activities of this compound?
In a human study, intravenous administration of this compound was observed to significantly increase aldosterone (B195564) levels, an effect not seen with Hexarelin.[1] This is likely linked to its more potent stimulation of ACTH.[1] Researchers should consider this potential effect on the renin-angiotensin-aldosterone system in their experimental design.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected GH Release
Potential Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Storage: Confirm lyophilized peptide has been stored at -20°C or below, protected from light. - Reconstitution: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. If a stock solution must be stored, aliquot and freeze at -80°C. - Formulation pH: Peptides are often most stable in slightly acidic buffers (pH 3-5) to minimize deamidation.[5] |
| Incorrect Dosing | - Net Peptide Content: Account for the net peptide content of the lyophilized powder, which may be less than 100% due to counter-ions and water. - Accurate Measurement: Use calibrated instruments for weighing and dilution to ensure precise final concentrations. |
| Suboptimal Experimental Conditions | - Route of Administration: Intravenous (i.v.) administration typically produces a more robust and immediate GH response compared to oral (p.o.) administration.[1][4] - Timing of Sampling: GH is released in a pulsatile manner. Ensure blood samples are collected at appropriate time points post-administration to capture the peak response (e.g., within 30-60 minutes for i.v.).[4] |
| Tolerance Development | - Pulsatile Dosing: Continuous, high-dose administration of GHSs can lead to receptor desensitization. A pulsatile or intermittent dosing schedule may help maintain responsiveness. |
Issue 2: High Variability in Experimental Results
Potential Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Biological Variability | - Animal Models: Use age- and sex-matched animals for in-vivo studies. Be aware of the natural pulsatile secretion of GH, which can create high baseline variability.[6] - Cell-Based Assays: Ensure cells are from a low passage number and are in a consistent growth phase. Validate the expression level of the GHS-R1a in your cell line. |
| Assay Performance | - Positive Controls: Include a well-characterized GHS, such as ghrelin or GHRP-6, as a positive control in every experiment to validate the responsiveness of the biological system. - Assay Conditions: Optimize incubation times, reagent concentrations, and cell densities to achieve a robust signal-to-noise ratio. |
| Peptide Formulation Issues | - Solubility: Ensure the peptide is fully dissolved in the vehicle solution. Sonication may be required for some peptide formulations. - Vehicle Effects: The vehicle used to dissolve the peptide should be tested alone to ensure it does not have any independent biological effects in your assay. |
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Humans
| Administration Route | Dosage | Peak GH Response (vs. baseline) | Other Hormonal Effects | Reference |
| Intravenous (i.v.) | 1.0 µg/kg | Dose-dependent increase | Increased PRL, ACTH, Cortisol, Aldosterone | [1] |
| Intravenous (i.v.) | 2.0 µg/kg | Dose-dependent increase | Increased PRL, ACTH, Cortisol, Aldosterone | [1] |
| Oral (p.o.) | 20 mg (~300 µg/kg) | Elevated GH levels | Not specified in the study | [1] |
Experimental Protocols
Protocol 1: In-Vivo Growth Hormone Stimulation Test
This protocol is a generalized procedure based on typical GHS studies and the specific details from the Arvat et al. (2000) study on this compound.[1][4][7]
-
Animal/Subject Preparation:
-
Subjects should be fasted overnight to reduce baseline GH variability.
-
For animal studies, acclimate animals to handling and blood sampling procedures to minimize stress-induced hormonal changes.
-
Establish a baseline by collecting one or two blood samples prior to this compound administration.
-
-
This compound Administration:
-
Blood Sampling:
-
Collect blood samples at regular intervals post-administration (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes).
-
Process blood samples to separate plasma or serum and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Quantify GH concentrations using a validated immunoassay (e.g., ELISA, RIA).
-
If required, analyze other hormones of interest such as ACTH, cortisol, and prolactin.
-
-
Data Analysis:
-
Calculate the peak GH concentration and the area under the curve (AUC) for the GH response.
-
Compare the results to baseline levels and to a vehicle control group.
-
Mandatory Visualizations
Caption: this compound signaling pathway in pituitary cells.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Growth Hormone [testguide.adhb.govt.nz]
- 7. Growth Hormone Stimulation Tests in Assessing Adult Growth Hormone Deficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Alexamorelin Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying Alexamorelin receptor desensitization. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its receptor?
This compound is a synthetic heptapeptide (B1575542) that acts as a growth hormone secretagogue (GHS).[1] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR), stimulating the release of growth hormone.
Q2: What is receptor desensitization and why is it important to study?
Receptor desensitization is a process where a receptor's response to a stimulus diminishes over time with continuous or repeated exposure to an agonist, like this compound. This is a crucial regulatory mechanism to prevent overstimulation of cells.[2] Studying desensitization is vital for understanding the long-term efficacy and potential for tachyphylaxis (rapidly diminishing response) of drugs targeting the this compound receptor.
Q3: What are the common mechanisms of GPCR desensitization?
The primary mechanisms for GPCR desensitization, likely applicable to the this compound receptor, include:
-
Receptor Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[3][4]
-
Receptor Internalization: The receptor-β-arrestin complex is internalized from the cell surface into endosomes.[5]
-
Downregulation: Prolonged agonist exposure can lead to the degradation of receptors, reducing the total number of receptors available.
Troubleshooting Guides
Below are troubleshooting guides for common assays used to study this compound receptor desensitization.
β-Arrestin Recruitment Assays (e.g., PathHunter®, Tango™)
Problem: Low or no signal in my β-arrestin recruitment assay.
| Possible Cause | Recommended Solution |
| Cell Health Issues | Ensure cells are healthy, in a logarithmic growth phase, and within a low passage number.[3] Avoid letting cells become over-confluent. |
| Incorrect Agonist Concentration | Perform a dose-response curve to determine the optimal concentration of this compound. |
| Suboptimal Incubation Time | Optimize the agonist incubation time. Typically, 60-90 minutes is a good starting point.[6][7] |
| Low Receptor Expression | Verify the expression of the this compound receptor in your cell line using techniques like qPCR or a radioligand binding assay. |
| Assay Component Degradation | Ensure all assay reagents, especially the substrate, are stored correctly and are not expired. Prepare substrate solutions fresh before use.[6] |
Problem: High background signal in my β-arrestin recruitment assay.
| Possible Cause | Recommended Solution |
| Constitutive Receptor Activity | Some GPCRs exhibit agonist-independent activity. This can be assessed by measuring the basal signal in untransfected or mock-transfected cells. |
| Serum in Assay Medium | Serum can contain factors that stimulate GPCRs. Perform the assay in serum-free media or with reduced serum concentrations.[8] |
| Cell Clumping | Ensure a single-cell suspension before plating to get a uniform cell monolayer. |
| High Cell Density | Optimize cell seeding density. Too many cells can lead to a higher basal signal. |
Receptor Internalization Assays (Confocal Microscopy, Cell-Surface ELISA)
Problem: I am not observing this compound-induced receptor internalization.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing internalization. Internalization can be rapid (minutes) or slower (hours).[9] |
| Issues with Fluorescent Labeling (Microscopy) | Confirm that your fluorescently tagged this compound or receptor is functional and that the fluorophore is not bleached. Use appropriate controls. |
| Antibody Problems (ELISA) | For cell-surface ELISA, ensure the primary antibody specifically recognizes an extracellular epitope of the receptor and that the secondary antibody is active.[10] |
| Fixation and Permeabilization Artifacts (Microscopy) | Optimize your fixation and permeabilization protocol to preserve cellular structures without causing artifacts.[11] |
| Low Receptor Expression | If receptor expression is too low, the change in surface receptor levels may be difficult to detect. Consider using a higher-expressing cell line. |
Problem: High variability between wells in my cell-surface ELISA.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding across all wells. Variations in cell number will lead to variability in the ELISA signal. |
| Incomplete Washing Steps | Wash wells thoroughly but gently to remove unbound antibodies and reagents without detaching cells.[10] |
| Edge Effects in the Plate | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media instead. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. |
Quantitative Data Summary
The following tables provide examples of expected quantitative data from successfully optimized experiments.
Table 1: this compound Dose-Response in a β-Arrestin Recruitment Assay
| This compound Concentration (M) | Luminescence Signal (RLU) |
| 1.00E-11 | 1502 |
| 1.00E-10 | 5890 |
| 1.00E-09 | 25430 |
| 1.00E-08 | 89760 |
| 1.00E-07 | 150200 |
| 1.00E-06 | 152300 |
| EC50 | ~5.0E-09 M |
Table 2: Time-Course of this compound-Induced Receptor Internalization (Cell-Surface ELISA)
| Time (minutes) | % Surface Receptor Remaining |
| 0 | 100% |
| 5 | 85% |
| 15 | 62% |
| 30 | 45% |
| 60 | 42% |
Experimental Protocols
Key Experiment 1: β-Arrestin Recruitment Assay (PathHunter® Principle)
Objective: To quantify the recruitment of β-arrestin to the this compound receptor upon agonist stimulation.
Methodology:
-
Cell Plating: Seed cells engineered to co-express a ProLink™-tagged this compound receptor and an Enzyme Acceptor-tagged β-arrestin into a 384-well white, clear-bottom plate and incubate overnight.[3]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Agonist Stimulation: Add the diluted this compound to the cell plate and incubate for 90 minutes at 37°C.[6]
-
Detection: Add PathHunter® detection reagents, which include a substrate for the complemented β-galactosidase enzyme.[6]
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal using a plate reader.[7]
Key Experiment 2: Receptor Internalization by Confocal Microscopy
Objective: To visualize the translocation of the this compound receptor from the plasma membrane to intracellular compartments.
Methodology:
-
Cell Seeding and Transfection: Seed cells on glass-bottom dishes and transfect with a plasmid encoding for a fluorescently-tagged this compound receptor (e.g., AlexamorelinR-GFP).[12]
-
Agonist Treatment: Treat the cells with an optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).[11]
-
Cell Fixation: Wash the cells with cold PBS and fix with 4% paraformaldehyde.[11]
-
Imaging: Mount the coverslips and visualize the subcellular localization of the fluorescently-tagged receptor using a confocal microscope.[12]
Key Experiment 3: Receptor Internalization by Cell-Surface ELISA
Objective: To quantify the decrease in cell-surface this compound receptors following agonist stimulation.
Methodology:
-
Cell Seeding: Seed cells expressing an N-terminally epitope-tagged this compound receptor (e.g., FLAG-AlexamorelinR) in a 24-well plate.[10]
-
Agonist Stimulation: Treat cells with this compound for the desired time periods.
-
Fixation: Fix the cells with 4% paraformaldehyde. Do not permeabilize the cells.
-
Antibody Incubation: Incubate with a primary antibody against the epitope tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection: Add a chromogenic HRP substrate (e.g., TMB) and stop the reaction with acid.[10]
-
Quantification: Measure the absorbance at 450 nm. A decrease in absorbance corresponds to a decrease in surface receptors.[10]
Visualizations
Caption: this compound receptor signaling and desensitization pathway.
Caption: Troubleshooting workflow for low signal in desensitization assays.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 10. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
Technical Support Center: Alexamorelin Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Alexamorelin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound observed in vivo?
A1: Clinical studies in humans have shown that this compound, a synthetic growth hormone secretagogue, possesses off-target activities, most notably a more pronounced release of Adrenocorticotropic Hormone (ACTH) compared to the similar compound Hexarelin.[1] This increase in ACTH subsequently leads to elevated levels of cortisol and aldosterone.[1] While its primary activity is on the ghrelin receptor (GHSR1a) to stimulate growth hormone (GH) and prolactin (PRL) release, the ACTH-releasing effect suggests potential interaction with other pathways.[1]
Q2: How can the in vivo ACTH-releasing effect of this compound be investigated in a cell-based assay?
A2: To investigate the ACTH-releasing effect in a cell-based model, a common approach is to use a pituitary cell line, such as AtT-20 cells, which are known to secrete ACTH. A reporter gene assay could be designed where the expression of a reporter gene (e.g., luciferase) is driven by the pro-opiomelanocortin (POMC) promoter, the precursor protein for ACTH. An increase in reporter signal upon this compound treatment would indicate activation of the ACTH synthesis and release pathway.
Q3: Besides the ACTH pathway, what other potential off-target effects should be considered for this compound?
A3: Given that this compound is a peptide-based therapeutic, it is advisable to screen for off-target effects at other related G-protein coupled receptors (GPCRs). A broad GPCR panel screening assay can help identify any unintended interactions. Additionally, cytotoxicity assays are recommended to rule out non-specific effects on cell viability that could confound the results of other cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in a reporter gene assay for ACTH pathway activation. | 1. High basal activity of the POMC promoter in the cell line. 2. Serum components in the culture medium are activating the pathway. | 1. Optimize the amount of transfected plasmid DNA. 2. Reduce the serum concentration or use a serum-free medium for the assay. 3. Include appropriate negative controls (e.g., vehicle-treated cells, cells transfected with a promoterless vector). |
| Inconsistent results between experimental replicates. | 1. Variability in cell density at the time of treatment. 2. Inconsistent pipetting of this compound or other reagents. 3. Cell passage number is too high, leading to altered cell responsiveness. | 1. Ensure a uniform cell seeding density across all wells. 2. Use calibrated pipettes and follow a consistent pipetting technique. 3. Use cells within a defined low passage number range for all experiments. |
| No significant increase in ACTH secretion in AtT-20 cells upon this compound treatment. | 1. The concentration of this compound is not optimal. 2. The incubation time is too short. 3. The cell line has lost its responsiveness. | 1. Perform a dose-response experiment with a wide range of this compound concentrations. 2. Conduct a time-course experiment to determine the optimal incubation period. 3. Test the cells with a known ACTH secretagogue (e.g., CRH) to confirm their responsiveness. |
Quantitative Data Summary
The following table summarizes the hormonal responses to intravenous administration of this compound and Hexarelin in a human clinical study.
| Hormone | Dose | This compound Response | Hexarelin Response |
| Growth Hormone (GH) | 1.0 µg/kg & 2.0 µg/kg | Dose-dependent increase | Dose-dependent increase |
| Prolactin (PRL) | 1.0 µg/kg & 2.0 µg/kg | Dose-dependent increase | Dose-dependent increase |
| ACTH | 2.0 µg/kg | Significantly higher increase | Dose-dependent increase |
| Cortisol | 2.0 µg/kg | Significantly higher increase | Dose-dependent increase |
| Aldosterone | 1.0 µg/kg & 2.0 µg/kg | Significant increase | No significant increase |
Data synthesized from a comparative study in young adults.[1]
Experimental Protocols
Protocol: Cell-Based Assay for Off-Target ACTH Pathway Activation
This protocol describes a reporter gene assay to assess the potential off-target effect of this compound on the ACTH signaling pathway in AtT-20 cells.
1. Cell Culture and Transfection:
- Culture AtT-20 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed 5 x 10^4 cells per well in a 96-well plate 24 hours before transfection.
- Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of the POMC promoter using a suitable transfection reagent according to the manufacturer's instructions.
- Co-transfect with a Renilla luciferase control plasmid for normalization.
2. Compound Treatment:
- 24 hours post-transfection, replace the culture medium with a serum-free medium.
- Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in serum-free medium.
- Add the this compound dilutions to the respective wells. Include a vehicle control (serum-free medium alone) and a positive control (e.g., 100 nM CRH).
- Incubate the plate for 6 hours at 37°C.
3. Luciferase Assay:
- After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold change in luciferase activity relative to the vehicle control.
Visualizations
Caption: this compound's primary signaling pathway via the GHSR1a receptor.
Caption: Workflow for screening this compound's off-target effects on the ACTH pathway.
References
Technical Support Center: Enhancing Alexamorelin Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing formulation strategies to improve the oral bioavailability of Alexamorelin, a peptidyl growth hormone secretagogue.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What are the primary barriers to the oral bioavailability of this compound?
As a peptide, this compound faces two major hurdles for effective oral administration:
-
Enzymatic Degradation: The gastrointestinal (GI) tract contains numerous proteolytic enzymes, such as pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine, which can rapidly degrade this compound, reducing the amount of intact drug available for absorption.[1][2] Larger peptides are particularly susceptible to rapid metabolism in human gastric fluid, while both large and small peptides are quickly degraded in the small intestine.[3][4][5]
-
Poor Permeability: The intestinal epithelium forms a significant barrier. Due to its size and likely hydrophilic nature, this compound has low permeability across the lipid membranes of intestinal cells (transcellular route).[1][2] Furthermore, the tight junctions between epithelial cells restrict the passage of molecules, limiting absorption via the paracellular route.[1]
Q2: What is the target receptor for this compound and how does it signal?
This compound is a ghrelin analogue and acts as an agonist for the Growth Hormone Secretagogue Receptor 1a (GHSR-1a).[6][7][8][9] This G-protein coupled receptor, upon activation, initiates a signaling cascade that leads to the release of growth hormone. The pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, which in turn activates downstream protein kinases.[8][9]
Q3: Are there any existing oral formulations of ghrelin analogues that can serve as a reference?
Yes, while specific data on this compound is limited, other ghrelin agonists have been formulated for oral administration. For instance, Capromorelin, a ghrelin receptor agonist, is approved for appetite stimulation in dogs and has an oral bioavailability of 44%.[2][10][11] Additionally, a peptidomimetic ghrelin agonist, EP01572, has been shown to be active after oral administration in healthy human subjects, inducing a dose-dependent increase in plasma concentrations and growth hormone release.[12][13] These examples demonstrate the feasibility of oral delivery for this class of compounds.
Formulation Strategies
Q4: What are permeation enhancers and how can they improve this compound's bioavailability?
Permeation enhancers are excipients that transiently increase the permeability of the intestinal epithelium, facilitating the absorption of drugs like this compound.[12] They can work through various mechanisms, including:
-
Opening Tight Junctions: Some enhancers can reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport.
-
Increasing Membrane Fluidity: Others can interact with the lipid bilayer of the cell membrane, increasing its fluidity and facilitating transcellular transport.[6][14]
Examples of permeation enhancers used in clinically successful oral peptide formulations include sodium salcaprozate (SNAC) and medium-chain fatty acids like sodium caprate (C10) and sodium caprylate (C8).[6][7][9][15][16]
Q5: How can I protect this compound from enzymatic degradation in the GI tract?
Several strategies can be employed to protect this compound from enzymatic breakdown:
-
Enzyme Inhibitors: Co-formulating this compound with protease inhibitors such as aprotinin (B3435010) (a trypsin/chymotrypsin inhibitor) or bestatin (B1682670) (an aminopeptidase (B13392206) inhibitor) can locally reduce enzymatic activity in the GI tract.[14][17]
-
Enteric Coatings: Applying a pH-sensitive polymer coating to your formulation can protect this compound from the acidic environment and pepsin in the stomach. The coating is designed to dissolve only at the higher pH of the small intestine, releasing the drug at the primary site of absorption.[17]
-
Nanoformulations: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can physically shield it from enzymatic attack until it is released at the absorption site.[18][19]
Q6: What are the advantages of using nanoparticle-based delivery systems for oral this compound?
Nanoparticle-based systems offer several potential benefits for the oral delivery of this compound:
-
Protection from Degradation: Nanoparticles can encapsulate this compound, protecting it from the harsh enzymatic and pH conditions of the GI tract.[18][19]
-
Enhanced Permeability: Some nanoparticles can be designed to be mucoadhesive, increasing the residence time at the intestinal wall, or mucus-penetrating, allowing for more efficient transport to the epithelial surface. They can also facilitate uptake by intestinal cells.
-
Controlled Release: Nanoparticles can be engineered to release this compound in a controlled manner, which can help in maintaining therapeutic drug levels over a longer period.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in preclinical in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Significant Enzymatic Degradation | 1. Assess In Vitro Stability: Conduct stability studies of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Determine the half-life of this compound in these fluids.[3][4][5] 2. Incorporate Enzyme Inhibitors: Add a broad-spectrum protease inhibitor (e.g., aprotinin) to your formulation and repeat the in vivo study.[14] 3. Use Enteric Coating: If degradation is primarily in the stomach, encapsulate your formulation in an enteric-coated capsule or tablet. |
| Poor Intestinal Permeability | 1. Conduct Caco-2 Permeability Assay: Evaluate the apparent permeability coefficient (Papp) of your this compound formulation across a Caco-2 cell monolayer.[4][20] 2. Incorporate a Permeation Enhancer: Co-formulate this compound with a well-characterized permeation enhancer like sodium caprate (C10) and re-evaluate in the Caco-2 model and subsequently in vivo.[16] 3. Consider Nanoformulation: If simple permeation enhancers are insufficient, explore encapsulation in a nano-delivery system designed to enhance absorption.[18] |
| Formulation Integrity Issues | 1. Assess Drug Release Profile: Perform dissolution testing of your final dosage form to ensure that this compound is released at the desired rate and location in the GI tract. 2. Check for Excipient Interactions: Ensure that there are no adverse interactions between this compound and the excipients used in your formulation that could affect its stability or solubility. |
Problem 2: Inconsistent results in Caco-2 permeability assays.
| Potential Cause | Troubleshooting Steps |
| Compromised Monolayer Integrity | 1. Verify TEER Values: Always measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity.[4] 2. Check Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and culture duration (typically 21 days for full differentiation).[20] |
| Toxicity of Formulation Components | 1. Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to evaluate the effect of your formulation components (especially permeation enhancers) on the viability of Caco-2 cells at the concentrations used in the permeability assay. 2. Optimize Enhancer Concentration: If toxicity is observed, reduce the concentration of the permeation enhancer to a non-toxic level or screen for alternative, less toxic enhancers. |
| Low Analytical Sensitivity | 1. Optimize LC-MS/MS Method: Ensure your analytical method for quantifying this compound is sufficiently sensitive to detect the low concentrations expected to permeate the monolayer. 2. Increase Incubation Time: If permeability is very low, consider extending the incubation time of the assay, ensuring monolayer integrity is maintained. |
Data Presentation
Table 1: Oral Bioavailability of Selected Peptides and Ghrelin Analogues with Enabling Formulations
| Peptide/Analogue | Formulation Strategy | Species | Oral Bioavailability (%) | Reference(s) |
| Semaglutide (B3030467) | Co-formulation with SNAC | Human | 0.4 - 1.0 | [20] |
| Octreotide (B344500) | TPE® Technology (with Sodium Caprylate) | Human | ~0.7 | [1][7] |
| Octreotide | Co-administration with CDCA (bile salt) | Human | 1.26 | [9] |
| Capromorelin | Oral Solution | Dog | 44 | [2] |
| Insulin | Co-formulation with Sodium Caprate (C10) | Rat | 26-fold increase vs. without C10 | [21] |
Table 2: In Vitro Stability of Ghrelin and its Analogues in Biological Media
| Peptide/Analogue | Biological Medium | Half-life (t1/2) | Reference(s) |
| Acylated Ghrelin | Human Plasma | 9 - 13 minutes | [19][22] |
| Ghrelin Analogue 1 | Human Serum | 4.7 hours | [23] |
| Ghrelin Analogue 1 | Human Liver S9 Fraction | 1.1 hours | [17][23] |
| Glu(OBzl)-Sar (Model Dipeptide) | Human Gastric Juice | > 1 hour | [24] |
| Glu(OBzl)-Sar (Model Dipeptide) | Human Intestinal Fluid | > 1 hour | [24] |
Experimental Protocols
1. Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of an this compound formulation.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20]
-
Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral):
-
The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The this compound formulation is added to the apical chamber.
-
Samples are collected from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.
-
A sample is also taken from the apical chamber at the beginning and end of the experiment to assess stability.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the permeable membrane.
-
C0 is the initial concentration of the drug in the apical chamber.
-
2. In Vivo Oral Gavage Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of an this compound formulation in a rodent model.
-
Animal Preparation: Fasted rats (overnight, with free access to water) are used to standardize GI conditions.[11]
-
Formulation Administration:
-
The this compound formulation is prepared as a solution or suspension in a suitable vehicle.
-
A specific dose is administered to the rats via oral gavage using a gavage needle to ensure direct delivery to the stomach.[11]
-
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., tail vein) at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Intravenous Administration Group: A separate group of rats receives an intravenous (IV) dose of this compound to determine the 100% bioavailability reference.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined by LC-MS/MS.
-
Pharmacokinetic Analysis:
-
The Area Under the Curve (AUC) of the plasma concentration-time profile is calculated for both the oral and IV administration groups.
-
Absolute Oral Bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Permeation Enhancer® (TPE®) technology for oral delivery of octreotide: a technological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SNAC promotes the oral absorption of semaglutide tablets - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]
- 9. Permeation enhancement of octreotide by specific bile salts in rats and human subjects: in vitro, in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d2txhjt5so07bi.cloudfront.net [d2txhjt5so07bi.cloudfront.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetics and pharmacodynamic effects of an oral ghrelin agonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lgmpharma.com [lgmpharma.com]
- 15. mdpi.com [mdpi.com]
- 16. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics, safety, and endocrine and appetite effects of ghrelin administration in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexamorelin purity and quality control standards
Alexamorelin Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, quality control, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that functions as a growth hormone secretagogue (GHS).[1] It mimics the action of ghrelin, an endogenous peptide hormone, by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a).[2][3] This binding action stimulates the pituitary gland to release growth hormone (GH).[1][4] Like other ghrelin analogs, this activation of the GHS-R can initiate intracellular signaling cascades, including the production of cyclic adenosine (B11128) monophosphate (cAMP) and the activation of protein kinase A (PKA), leading to GH release.[3][4]
Q2: What are the typical purity and quality specifications for research-grade this compound?
A2: While there are no universal international standards specifically for this compound, reputable suppliers of synthetic peptides generally provide a Certificate of Analysis (CoA) with detailed quality control data.[5] For research applications, particularly in vivo studies, specific quality attributes are expected. These are summarized in the table below.
Table 1: Typical Analytical Specifications for Research-Grade this compound
| Parameter | Specification | Method | Purpose |
| Purity (by HPLC) | ≥98% | HPLC | Ensures the primary peptide is the main component. |
| Identity | Conforms to expected molecular weight | Mass Spectrometry (MS) | Confirms the correct peptide was synthesized. |
| Appearance | White lyophilized powder | Visual Inspection | Basic quality check. |
| Peptide Content | Typically >80% | Amino Acid Analysis | Quantifies the amount of peptide versus counter-ions and water. |
| Endotoxin Level | < 1 EU/mg | LAL Test | Critical for in vivo studies to avoid inflammatory responses. |
| Water Content | ≤10% | Karl Fischer | Important for accurate weighing and stability. |
Q3: How should this compound be stored and handled to ensure its stability?
A3: this compound, like most synthetic peptides, is susceptible to degradation.[6][7] Proper storage and handling are critical to maintain its integrity.
-
Long-term Storage (Lyophilized): Store the lyophilized powder at -20°C or -80°C.
-
Short-term Storage (Solution): Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.
-
Reconstitution: Use sterile, nuclease-free water or an appropriate buffer. For cell-based assays, use the recommended cell culture medium.
-
Handling: Allow the vial to warm to room temperature before opening to minimize moisture condensation. Avoid exposure to high pH (>8) and atmospheric oxygen for extended periods. A stability study noted that for short periods, storage at +4°C is possible but should not exceed a few days (e.g., a maximum of 3 days for this compound).[8]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected results in in vivo or in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Peptides are prone to degradation by proteases in biological samples (e.g., plasma, serum, cell culture media).[6][9] Ensure proper storage and handling. Consider adding protease inhibitors to your experimental setup if compatible.[6][9] The stability of similar peptides in plasma can be very short.[10] |
| Incorrect Peptide Concentration | The net peptide content of a lyophilized powder is not 100%. Refer to the Certificate of Analysis for the peptide content to calculate the exact amount of peptide to weigh for your desired concentration. |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces, leading to a lower effective concentration.[11] Consider using low-retention microcentrifuge tubes and pipette tips. |
| Oxidation | If the peptide sequence contains susceptible residues like Methionine or Cysteine, it can be prone to oxidation. Minimize exposure to air, especially in solution. |
Problem 2: Difficulty detecting or achieving good peak shape for this compound in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Improper Mobile Phase | Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid, which is common for peptide analysis to improve peak shape. A typical mobile phase setup involves a gradient of acetonitrile (B52724) in water with 0.1% TFA. |
| Column Contamination or Degradation | Dedicate an HPLC column specifically for peptide analysis to avoid contamination. If peak shape degrades, wash the column with a strong solvent or replace it. |
| Low UV Absorbance | The peptide bond absorbs light at ~214 nm. Ensure your detector is set to an appropriate wavelength (210-220 nm) for optimal detection.[12] |
| Sample Degradation | Ensure the sample in the autosampler is kept cool to prevent degradation during the analysis sequence. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of an this compound sample.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation:
-
Reconstitute lyophilized this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter if any particulates are visible.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 95%) over 20-30 minutes to elute the peptide and any impurities.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes how to confirm the molecular weight of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in water or a suitable solvent.
-
Dilute the stock solution to approximately 10-100 µg/mL in 50:50 water/acetonitrile with 0.1% formic acid.
-
-
Instrumentation:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
The instrument can be a standalone MS or coupled to an LC system (LC-MS).
-
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a range that includes the expected mass of this compound (Molecular Weight: ~995.2 Da). This compound can be observed as multi-protonated ions, such as [M+H]+ and [M+2H]2+.[13]
-
Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass. Compare the observed mass to the theoretical mass of this compound. For tandem MS (MS/MS), fragment the parent ion and compare the resulting fragmentation pattern to a reference standard or theoretical fragmentation to confirm the peptide sequence.
-
Table 2: Example LC-MS/MS Parameters for this compound Detection
| Parameter | Value | Reference |
| Precursor Ion (m/z) | [M+2H]2+ | [13] |
| Product Ions (m/z) | Varies based on collision energy | [13][14] |
| Collision Energy (V) | Optimized for specific transitions | [14] |
| Retention Time | Dependent on specific LC conditions | [13][14] |
Visualizations
Caption: A typical workflow for the synthesis and quality control of this compound.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pralmorelin Hydrochloride? [synapse.patsnap.com]
- 5. Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technological difficulties in ghrelin and obestatin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. wada-ama.org [wada-ama.org]
- 9. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 10. In vitro stability of growth hormone releasing factor (GRF) analogs in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. rssynthesis.com [rssynthesis.com]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Experiments Using Alexamorelin
Welcome to the technical support center for Alexamorelin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the common challenges of working with this synthetic growth hormone secretagogue. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success and reproducibility of your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic heptapeptide (B1575542) that functions as a growth hormone secretagogue (GHS).[1] Its primary mechanism of action is to mimic the endogenous ligand ghrelin and bind to the growth hormone secretagogue receptor type 1a (GHS-R1a), stimulating the release of growth hormone (GH) from the pituitary gland.[1][2]
Q2: What is the recommended solvent for dissolving lyophilized this compound?
For initial solubilization, sterile, deionized water is recommended. If solubility issues arise, which can occur with peptides containing hydrophobic residues, a small amount of a dilute acidic solution, such as 0.1% acetic acid, can be used.[3][4] For cell-based assays, it is crucial to further dilute the peptide in the appropriate cell culture medium to a final concentration where the solvent is not cytotoxic.[3]
Q3: What are the best practices for storing this compound solutions?
To ensure stability and prevent degradation, it is recommended to prepare single-use aliquots of your this compound stock solution and store them at -20°C for short-term storage or -80°C for long-term storage.[3][5] Avoid repeated freeze-thaw cycles as this can lead to peptide aggregation and degradation.[3][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
Q4: Does this compound have off-target effects?
Yes, like other growth hormone secretagogues, this compound can exhibit off-target effects. Notably, it has been shown to stimulate the release of prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol, in addition to growth hormone.[1] In fact, the ACTH-releasing activity of this compound is more pronounced than that of the similar hexapeptide, Hexarelin.[1]
Troubleshooting Guides
Issue 1: Poor Solubility or Visible Particulates in the this compound Solution
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Solvent | While water is the first choice, this compound's hydrophobicity may require a different solvent. Try dissolving a small aliquot in a dilute acidic solution like 0.1% acetic acid. For highly insoluble peptides, a small amount of an organic solvent like DMSO or DMF can be used for the initial stock, followed by dilution in an aqueous buffer.[6][7] |
| Concentration Too High | You may be attempting to dissolve the peptide above its solubility limit. Try preparing a more dilute stock solution (e.g., 1 mg/mL).[3] |
| Peptide Aggregation | Peptides can aggregate, especially at high concentrations or after improper storage. Use gentle mixing or brief sonication to dissolve. Avoid vigorous vortexing.[3] If aggregation is suspected, perform a solubility test on a small sample before dissolving the entire stock. |
| pH of the Solution | Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility. For basic peptides, a slightly acidic pH may help.[7] |
Issue 2: Inconsistent or No Dose-Response in Cell-Based or In Vivo Experiments
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Peptide Degradation | Improper storage or multiple freeze-thaw cycles can lead to degradation. Always use freshly prepared dilutions from a properly stored, single-use aliquot for each experiment.[5] |
| Incorrect Dosing Range | The effective concentration of this compound may be outside the range you are testing. Perform a broad dose-range finding study to identify the optimal concentration range for your specific model system. |
| Assay Variability | Inconsistent cell seeding density, incubation times, or reagent addition can all contribute to variability. Ensure your experimental procedures are standardized and consistent across all plates and experiments.[8] |
| "Titration Paradox" in In Vivo Studies | In dose-titration studies, poor responders may receive higher doses, leading to a skewed or inverted dose-response curve. Utilize a population-based modeling approach for data analysis to overcome this potential bias.[9] |
| Receptor Desensitization | Prolonged or high-concentration exposure to GHS agonists can lead to receptor desensitization. Consider the timing of your treatments and measurements. |
Issue 3: High Background or Non-Specific Effects
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Off-Target Hormonal Release | This compound is known to stimulate ACTH and cortisol release.[1] Be aware of these effects when designing your experiment and interpreting your results. If these effects are confounding, consider using a more selective GHS agonist if appropriate for your research question. |
| Non-Specific Binding | Peptides can bind non-specifically to plasticware. Using low-protein-binding tubes and plates can help minimize this issue.[3] |
| Contamination of Peptide Stock | Ensure that your peptide is of high purity. Contaminants from the synthesis process can sometimes have biological activity. |
Quantitative Data Summary
The following table summarizes the mean peak plasma concentrations of various hormones in response to intravenous (IV) administration of this compound in healthy young adults.
Table 1: Mean Peak Hormone Concentrations After IV this compound Administration [1]
| Hormone | Basal Level (Mean ± SD) | 1.0 µg/kg this compound (Mean Peak ± SD) | 2.0 µg/kg this compound (Mean Peak ± SD) |
| GH (µg/L) | 1.1 ± 0.5 | 45.3 ± 9.8 | 68.7 ± 12.4 |
| PRL (µg/L) | 7.9 ± 1.2 | 22.4 ± 3.1 | 31.6 ± 4.5 |
| ACTH (pg/mL) | 15.8 ± 2.4 | 38.6 ± 5.9 | 55.2 ± 8.3 |
| Cortisol (µg/L) | 112.3 ± 15.6 | 165.8 ± 22.1 | 210.4 ± 28.7 |
Experimental Protocols
Protocol: In Vitro Growth Hormone Release Assay Using Rat Pituitary Cells
This protocol is adapted from methods used for other GHRPs and is a general guideline. Optimization for your specific experimental conditions is recommended.
-
Cell Culture:
-
Isolate anterior pituitary cells from rats and disperse them enzymatically.
-
Plate the cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% fetal bovine serum.
-
Incubate for 3 days in a humidified atmosphere of 5% CO2 at 37°C.[10]
-
-
This compound Preparation:
-
Prepare a 1 mM stock solution of this compound in sterile, deionized water.
-
On the day of the experiment, perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 10^-10 M to 10^-6 M).
-
-
GH Release Assay:
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of GH in the supernatant using a species-specific radioimmunoassay (RIA) or ELISA kit.[10]
-
-
Data Analysis:
-
Plot the mean GH concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via the GHS-R1a receptor.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for an in vivo study of this compound's effects.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. eurjanat.com [eurjanat.com]
Alexamorelin lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address lot-to-lot variability issues that researchers, scientists, and drug development professionals may encounter during their experiments with Alexamorelin.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher EC50) of a new lot of this compound in our calcium mobilization assay compared to the previous lot. What are the potential causes?
A1: A shift in the half-maximal effective concentration (EC50) is a primary indicator of lot-to-lot variability. Several factors could be contributing to this issue:
-
Peptide Purity and Integrity: The new lot may have a lower percentage of the full-length, active peptide. Common impurities in synthetic peptides include truncated sequences (deletion sequences), incompletely deprotected sequences, or byproducts from the synthesis process, which can have reduced or no biological activity.[1][2][3]
-
Peptide Concentration: Inaccurate quantification of the lyophilized peptide powder can lead to the preparation of stock solutions with a lower-than-expected concentration, thus appearing as reduced potency.
-
Storage and Handling: this compound, like other peptides, is sensitive to degradation.[4] Improper storage (e.g., at room temperature for extended periods), repeated freeze-thaw cycles, or exposure to moisture can lead to oxidation (especially of Tryptophan residues), deamidation, or aggregation, all of which can reduce its activity.[4][5]
-
Solubility Issues: If the new lot is not fully dissolved, the actual concentration in your assay will be lower than calculated. Peptides can sometimes be challenging to dissolve completely.[4]
Q2: Our new batch of this compound is showing little to no activity in our cell-based assays. How can we troubleshoot this?
A2: A complete loss of activity is a critical issue that requires a systematic approach to identify the cause. We recommend the following steps:
-
Verify the Certificate of Analysis (CoA): Carefully compare the CoA of the new lot with that of a previously functional lot. Pay close attention to the reported purity (by HPLC), mass spectrometry data (to confirm identity), and any provided bioactivity data.
-
Assess Solubility: After preparing your stock solution, visually inspect it for any particulates. If possible, centrifuge the solution and test both the supernatant and the resuspended pellet (if any) for activity to determine if poor solubility is the issue.
-
Check for Degradation: Review your storage and handling procedures. Was the peptide allowed to equilibrate to room temperature before opening?[6] Has the stock solution been stored appropriately and for how long?
-
Perform an Independent Quality Control Check: If feasible, perform an in-house analysis such as HPLC to verify the purity and integrity of the new lot.
-
Contact Technical Support: If the above steps do not resolve the issue, please contact our technical support team with the lot number, your experimental protocol, and any data you have collected.
Q3: Can the counter-ion (e.g., TFA) in the this compound preparation affect my experiments?
A3: Yes, residual trifluoroacetic acid (TFA), often used in the purification of synthetic peptides, can be present as a counter-ion.[4] While generally not a problem at low concentrations, higher levels of residual TFA can lower the pH of your stock solution and, subsequently, your assay medium, which may affect cell viability and receptor binding. In some cellular assays, TFA has been shown to inhibit cell proliferation.[4] If you are working with a particularly sensitive cell line or assay, you may consider requesting this compound with a different counter-ion, such as acetate (B1210297) or HCl, or performing a salt exchange.
Q4: How should I properly store and handle this compound to minimize variability?
A4: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant.[5][6]
-
Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but this is sequence-dependent and generally not recommended for long periods.[4]
-
Handling: Before opening the vial, always allow the lyophilized peptide to equilibrate to room temperature to prevent moisture condensation.[6] When preparing solutions, use sterile, high-purity solvents.
Data Presentation
Table 1: Hypothetical Lot-to-Lot Variability Data for this compound
This table illustrates potential variations between different lots of this compound that could impact experimental outcomes.
| Parameter | Lot A | Lot B (Acceptable Variation) | Lot C (Unacceptable Variation) |
| Purity (by HPLC) | 98.5% | 96.2% | 85.3% |
| Major Impurity | 0.8% (Deletion Sequence) | 1.5% (Oxidized Trp) | 7.8% (Truncated Sequence) |
| Mass (by MS) | 958.1 Da (Consistent) | 958.1 Da (Consistent) | 958.1 Da (Major Peak), 845.0 Da (Significant Impurity) |
| EC50 (Calcium Flux Assay) | 1.5 nM | 3.2 nM | > 50 nM |
| Appearance | White lyophilized powder | White lyophilized powder | Slightly off-white powder |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for this compound Activity
This protocol outlines a method to determine the EC50 of this compound in a cell-based assay measuring intracellular calcium mobilization in cells expressing the growth hormone secretagogue receptor (GHSR).
1. Cell Preparation:
- Culture HEK293 cells stably expressing human GHSR in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- One day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
2. Compound Preparation:
- Prepare a 1 mM stock solution of this compound in sterile DMSO.
- Perform serial dilutions of the this compound stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations (e.g., from 1 µM to 1 pM).
3. Calcium Dye Loading:
- Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an equal volume of Pluronic F-127 solution.
- Remove the culture medium from the cells and add the dye loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes.
4. Assay Procedure:
- After incubation, gently wash the cells with assay buffer to remove excess dye.
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Set the reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
- Record a baseline fluorescence reading for a few seconds.
- Inject the prepared this compound dilutions into the wells and continue to record the fluorescence signal for 1-2 minutes to capture the peak response.
5. Data Analysis:
- Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
- Plot the change in fluorescence against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.[6][7]
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 3. veeprho.com [veeprho.com]
- 4. genscript.com [genscript.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Explain what is EC50? [synapse.patsnap.com]
- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
Validation & Comparative
A Comparative Analysis of Alexamorelin and Hexarelin: Growth Hormone-Releasing Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the growth hormone (GH)-releasing activities of two synthetic growth hormone secretagogues (GHSs), Alexamorelin and Hexarelin. The information presented is based on available experimental data to assist in research and development decisions.
Introduction to this compound and Hexarelin
This compound and Hexarelin are synthetic peptides that stimulate the release of growth hormone from the pituitary gland. Both molecules act as agonists at the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Hexarelin is a well-characterized hexapeptide, while this compound is a newer heptapeptide (B1575542) analogue. This guide will compare their efficacy, potency, and endocrine effects based on human clinical data.
In Vivo Comparison of GH-Releasing Activity
A key human study directly compared the GH-releasing effects of this compound and Hexarelin following intravenous (i.v.) and oral administration in healthy young adults.
Intravenous Administration
When administered intravenously at doses of 1.0 and 2.0 µg/kg, this compound and Hexarelin demonstrated the same dose-dependent increase in growth hormone levels. While the specific pharmacokinetic values for this compound from this comparative study are not detailed in the available literature, the reported GH response was equivalent to that of Hexarelin. Data from other studies provide a quantitative measure of Hexarelin's activity at these doses.
Oral Administration
Following oral administration of a 20 mg dose, this compound elicited a higher, although not statistically significant, GH response compared to the same dose of Hexarelin.
Quantitative Data Summary
The following tables summarize the quantitative data on the GH-releasing activity of Hexarelin, which can be used as a benchmark for this compound's equivalent intravenous efficacy as reported by Arvat et al. (2000).
Table 1: Peak GH Concentration (Cmax) and Area Under the Curve (AUC) for Intravenous Hexarelin in Healthy Adults
| Compound | Dose (i.v.) | Cmax (µg/L) (mean ± SE) | AUC (µg·min/L) (mean ± SE) | Citation |
| Hexarelin | 2.0 µg/kg | 77.3 ± 6.0 | 2596.7 ± 251.1 |
Note: this compound produced an equivalent GH response at the same intravenous dose.
Table 2: Comparison of Other Endocrine Effects (Intravenous Administration)
| Hormone | This compound (2.0 µg/kg i.v.) | Hexarelin (2.0 µg/kg i.v.) | Citation |
| Prolactin (PRL) | Dose-dependent increase, same as Hexarelin. | Dose-dependent increase, same as this compound. | |
| ACTH | Dose-dependent increase, significantly higher than Hexarelin. | Dose-dependent increase. | |
| Cortisol | Dose-dependent increase, significantly higher than Hexarelin. | Dose-dependent increase. | |
| Aldosterone | Significant increase. | No significant increase. |
Experimental Protocols
Human In Vivo Study for Comparative Efficacy
This protocol is based on the methodology described by Arvat et al. (2000) for comparing this compound and Hexarelin in humans.
-
Subjects: Six healthy young adult volunteers.
-
Design: A randomized, cross-over study.
-
Drug Administration:
-
Intravenous: this compound or Hexarelin administered as an intravenous bolus at doses of 1.0 µg/kg and 2.0 µg/kg.
-
Oral: this compound or Hexarelin administered at a dose of 20 mg.
-
-
Blood Sampling: Blood samples were collected at regular intervals before and after drug administration to measure hormone concentrations.
-
Hormones Assayed: Growth hormone (GH), prolactin (PRL), adrenocorticotropic hormone (ACTH), cortisol, and aldosterone.
-
Data Analysis: The peak hormone concentration (Cmax) and the area under the concentration-time curve (AUC) were calculated to assess the hormonal response.
Mechanism of Action and Signaling Pathways
Both this compound and Hexarelin are agonists of the GHS-R1a. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus. The binding of these peptides to GHS-R1a initiates an intracellular signaling cascade.
The primary pathway involves the activation of the Gαq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an elevation in cytosolic Ca2+ concentration. This calcium influx is a critical step in the exocytosis of growth hormone-containing vesicles from somatotroph cells in the pituitary.
Signaling Pathway Diagram
A Comparative Analysis of Alexamorelin and GHRP-6 Efficacy in Growth Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two synthetic growth hormone secretagogues (GHSs), Alexamorelin and GHRP-6. The information presented is collated from preclinical and clinical studies to assist researchers and professionals in drug development in their evaluation of these compounds.
Introduction
This compound and GHRP-6 are both synthetic peptides that stimulate the release of growth hormone (GH) from the anterior pituitary gland.[1] They act as agonists of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] While both compounds share a common mechanism of action, their molecular structures and resulting pharmacodynamic profiles exhibit notable differences. This guide aims to delineate these differences through a comparative analysis of their efficacy, supported by experimental data.
Efficacy in Growth Hormone Release
A key measure of efficacy for GHSs is their ability to stimulate the pulsatile release of growth hormone. Studies have shown that both this compound and GHRP-6 are potent stimulators of GH secretion.
A comparative study in six young healthy adults investigated the endocrine effects of this compound and Hexarelin, a well-characterized hexapeptide often used as a reference for GHRPs, following intravenous administration.[2] The results demonstrated that this compound induces a dose-dependent increase in GH levels, comparable to that of Hexarelin.[2]
GHRP-6 has also been extensively studied and is known to be a potent GH releaser.[3] In a study involving children with short stature, oral administration of GHRP-6 induced a significant GH response, with a mean peak concentration of 18.8 ± 3.0 µg/L.[3] Another study in healthy men showed that intravenous administration of GHRP-6 resulted in a significant increase in GH levels.[4]
Table 1: Comparative Efficacy of this compound and GHRP-6 on Growth Hormone Release
| Parameter | This compound (intravenous) | GHRP-6 (oral) | GHRP-6 (intravenous) |
| Dosage | 1.0 µg/kg and 2.0 µg/kg | 300 µg/kg | 1 µg/kg |
| Peak GH Concentration (mean ± SEM) | Dose-dependent increase, similar to Hexarelin[2] | 18.8 ± 3.0 µg/L[3] | 22.1 ± 3.6 µg/L (in controls)[5] |
| Area Under the Curve (AUC) for GH (mean ± SEM) | Data not explicitly provided, but dose-dependent increase observed[2] | 1527.3 ± 263.9 µg/L/h[3] | Data not explicitly provided |
Off-Target Effects: A Comparative Overview
Beyond their primary effect on GH secretion, GHSs can also influence the release of other pituitary hormones and cortisol.
This compound has been shown to induce a dose-dependent increase in prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol levels.[2] Notably, the ACTH and cortisol responses to the higher dose of this compound (2.0 µg/kg) were significantly greater than those observed with Hexarelin.[2] Furthermore, this compound administration led to a significant increase in aldosterone (B195564) levels, an effect not observed with Hexarelin.[2]
GHRP-6 is also known to stimulate the release of ACTH and cortisol, though this effect is generally considered to be modest.[4] Studies have shown that intravenous administration of GHRP-6 can lead to a two-fold rise in serum prolactin and cortisol levels at a dose of 1 µg/kg.[6]
Table 2: Comparative Effects of this compound and GHRP-6 on Other Hormones
| Hormone | This compound (2.0 µg/kg, i.v.) | GHRP-6 (1.0 µg/kg, i.v.) |
| Prolactin (PRL) | Dose-dependent increase, similar to Hexarelin[2] | ~2-fold increase from baseline[6] |
| ACTH | Significant, dose-dependent increase; higher than Hexarelin[2] | Significant increase[4] |
| Cortisol | Significant, dose-dependent increase; higher than Hexarelin[2] | Enhanced secretion[4] |
| Aldosterone | Significant increase[2] | No significant effect reported |
Experimental Protocols
Representative Experimental Protocol for Intravenous Administration of a Growth Hormone Secretagogue
This protocol is a generalized representation based on methodologies from clinical trials investigating GHSs.[2][5]
1. Subject Selection:
-
Healthy adult volunteers.
-
Exclusion criteria: History of pituitary or adrenal disease, use of medications known to affect GH secretion.
2. Study Design:
-
A randomized, placebo-controlled, crossover study design is often employed.
-
Subjects receive the investigational compound (e.g., this compound or GHRP-6) and a placebo (e.g., saline) on separate occasions, with a washout period between treatments.
3. Procedure:
-
Subjects fast overnight before the study.
-
An intravenous catheter is inserted for blood sampling and administration of the test substance.
-
Baseline blood samples are collected.
-
The GHS or placebo is administered as an intravenous bolus at a specified dose (e.g., 1.0 µg/kg).
-
Blood samples are collected at regular intervals (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes) for the measurement of GH, PRL, ACTH, and cortisol.
4. Hormone Assays:
-
Serum hormone concentrations are determined using validated immunoassays (e.g., immunofluorometric assay or radioimmunoassay).[4][5]
5. Data Analysis:
-
The peak hormone concentration and the area under the curve (AUC) are calculated for each hormone.
-
Statistical analysis (e.g., ANOVA) is used to compare the responses between the GHS and placebo groups.
Signaling Pathways
Both this compound and GHRP-6 exert their effects by binding to the GHSR-1a, a G protein-coupled receptor.[1][7] Activation of this receptor initiates a cascade of intracellular signaling events.
Figure 1: GHSR-1a Signaling Pathway Activation.
The binding of this compound or GHRP-6 to the GHSR-1a activates the Gq/11 G-protein.[8] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][10] The subsequent increase in intracellular Ca²⁺ is a primary driver of GH-containing vesicle fusion with the cell membrane and subsequent hormone release.
Figure 2: Experimental Workflow for GHS Clinical Trial.
Conclusion
Both this compound and GHRP-6 are effective in stimulating growth hormone release. The available data suggests that this compound has a comparable GH-releasing activity to Hexarelin, a potent GHRP.[2] However, this compound appears to have a more pronounced effect on ACTH, cortisol, and aldosterone secretion compared to other GHRPs like Hexarelin.[2] GHRP-6 is a well-established GH secretagogue with a more modest impact on ACTH and cortisol.[4] The choice between these compounds for research or therapeutic development would depend on the desired specificity of action and the acceptable level of off-target hormonal stimulation. Further head-to-head clinical trials are necessary for a more definitive comparison of their efficacy and safety profiles.
References
- 1. GHRP-6 - Wikipedia [en.wikipedia.org]
- 2. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth hormone-releasing effect of oral growth hormone-releasing peptide 6 (GHRP-6) administration in children with short stature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone-releasing peptide-6 stimulates sleep, growth hormone, ACTH and cortisol release in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of growth hormone releasing peptide (GHRP-6) and GH-releasing hormone on GH release in endogenous and exogenous hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptideslabuk.com [peptideslabuk.com]
- 8. researchgate.net [researchgate.net]
- 9. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Anamorelin for Cachexia Research: A Comparative Guide to Ghrelin Receptor Agonism and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of anamorelin (B1277382), a ghrelin receptor agonist, with other therapeutic agents investigated for the management of cachexia. While the initial topic of interest included a comparison with "alexamorelin," a thorough review of published scientific literature reveals no evidence of this compound being investigated for cachexia. This compound is a synthetic growth hormone secretagogue, but its research has not extended to the treatment of cachexia. Therefore, this guide will focus on anamorelin and its comparison with other relevant alternative therapies for cachexia.
Introduction to Cachexia and the Role of Ghrelin
Cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle wasting (sarcopenia), and anorexia, which cannot be fully reversed by conventional nutritional support.[1][2] It is highly prevalent in patients with chronic diseases, particularly cancer, and is associated with reduced quality of life, poor response to therapy, and increased mortality.
The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), has emerged as a key therapeutic target in cachexia.[3][4] Ghrelin, the endogenous ligand for this receptor, is a peptide hormone primarily produced in the stomach that stimulates appetite and the release of growth hormone (GH).[5][6] The subsequent increase in GH leads to the production of insulin-like growth factor 1 (IGF-1), a potent anabolic hormone that promotes muscle protein synthesis.[5][7]
Anamorelin: A Ghrelin Receptor Agonist
Anamorelin is an orally active, selective ghrelin receptor agonist that mimics the effects of endogenous ghrelin.[4][7][8] By activating the GHS-R1a, anamorelin stimulates appetite, increases GH and IGF-1 levels, and has shown potential in counteracting the debilitating effects of cachexia.[5][8][9]
Mechanism of Action
Anamorelin binds to the GHS-R1a, a G protein-coupled receptor, initiating a cascade of downstream signaling pathways. This activation leads to:
-
Appetite Stimulation: Anamorelin acts on the hypothalamus to increase appetite and food intake.[5][7]
-
Anabolic Effects: It stimulates the pituitary gland to release GH, which in turn elevates IGF-1 levels, promoting anabolism and the preservation of lean body mass.[5][7]
-
Anti-inflammatory Effects: Ghrelin has demonstrated anti-inflammatory properties, and by mimicking its action, anamorelin may help to mitigate the systemic inflammation associated with cachexia.[5][6]
Signaling Pathway of Anamorelin
The binding of anamorelin to the GHS-R1a primarily activates the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of anamorelin.
Figure 1. Simplified signaling pathway of anamorelin via the GHS-R1a receptor.
Clinical Evidence for Anamorelin in Cachexia
Anamorelin has been evaluated in several clinical trials, most notably the ROMANA 1 and ROMANA 2 Phase III trials, in patients with non-small cell lung cancer (NSCLC) and cachexia.
Summary of Key Clinical Trial Data
| Endpoint | Anamorelin | Placebo | p-value | Reference |
| ROMANA 1 & 2 (12 weeks) | ||||
| Change in Lean Body Mass (kg) | +1.10 | -0.44 | <0.0001 | [10] |
| Change in Body Weight (kg) | +2.2 | +0.14 | <0.0001 | [10] |
| Change in Handgrip Strength (kg) | No significant difference | No significant difference | NS | [7] |
| Anorexia/Cachexia Symptoms | Significantly improved | Worsened | <0.0001 | [10] |
| Phase II Integrated Analysis (12 weeks) | ||||
| Change in Lean Body Mass (kg) | +1.89 | -0.20 | 0.0006 | [11] |
| Change in Body Weight (kg) | +2.09 | -0.20 | <0.0001 | [11] |
Experimental Protocols: ROMANA 1 & 2
The ROMANA 1 and 2 were randomized, double-blind, placebo-controlled, multicenter Phase III trials.
-
Participants: Patients with unresectable stage III/IV NSCLC and cachexia (≥5% weight loss in the prior 6 months or BMI <20 kg/m ²).
-
Intervention: Anamorelin 100 mg orally once daily or placebo for 12 weeks.
-
Primary Endpoints:
-
Change from baseline in lean body mass (LBM) measured by dual-energy X-ray absorptiometry (DXA).
-
Change from baseline in muscle strength measured by handgrip strength.
-
-
Secondary Endpoints: Change in body weight, anorexia/cachexia symptoms (assessed by the Functional Assessment of Anorexia/Cachexia Therapy [FAACT] scale), and quality of life.
Figure 2. Workflow of the ROMANA Phase III clinical trials.
Comparison with Alternative Cachexia Therapies
While anamorelin represents a targeted approach to stimulating the ghrelin pathway, other agents with different mechanisms of action are also under investigation for cachexia.
| Therapeutic Agent | Mechanism of Action | Key Clinical Findings | Status |
| Anamorelin | Ghrelin Receptor Agonist | Increases lean body mass, body weight, and appetite. No significant improvement in muscle strength. | Approved in Japan for cancer cachexia.[1] Not approved in the US or Europe. |
| Enobosarm | Selective Androgen Receptor Modulator (SARM) | Phase II trials showed increases in lean body mass and some improvement in physical function. Phase III trials did not meet primary endpoints. | Not approved. |
| MABp1 | Anti-inflammatory (targets IL-1α) | Some studies suggest improvements in lean body mass and patient-reported outcomes. | Not approved. |
| Ponsegromab | Monoclonal antibody targeting GDF-15 | Phase II trials showed increases in body weight and appetite. | In clinical development.[5][12] |
| Olanzapine (B1677200) | Atypical Antipsychotic | Low-dose olanzapine has been shown to increase appetite and weight. | Recommended by ASCO guidelines for cancer cachexia.[1] |
| Megestrol Acetate | Progestin | Increases appetite and body weight, primarily fat mass. | Approved for anorexia or cachexia in AIDS patients. Used off-label for cancer cachexia. |
Conclusion for the Research Community
Anamorelin has demonstrated a consistent ability to increase lean body mass, body weight, and appetite in patients with cancer cachexia. Its targeted mechanism of action through the ghrelin receptor pathway offers a promising pharmacological approach to address key components of this debilitating syndrome. However, the lack of a demonstrated effect on muscle function in pivotal trials highlights the complexity of cachexia and the potential need for multi-modal therapeutic strategies that may include nutritional support and physical exercise.
For researchers and drug development professionals, the clinical trial data for anamorelin provides a valuable benchmark for future studies in this field. The exploration of alternative pathways, such as those targeted by SARMs, anti-inflammatory agents, and GDF-15 inhibitors, underscores the ongoing effort to develop effective treatments for cachexia. The comparison of these different approaches will be crucial in identifying the most promising strategies to improve outcomes for patients suffering from this devastating condition.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Emerging Treatment Options For Cancer-Associated Cachexia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin for the management of cachexia associated with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Could a Drug in Clinical Trials Mean Breakthrough in Cancer Cachexia Treatment? | The Hormel Institute [hi.umn.edu]
- 6. Ghrelin: from discovery to cancer cachexia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anamorelin for patients with cancer cachexia: an integrated analysis of two phase 2, randomised, placebo-controlled, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ponsegromab Potentially Effective Against Cachexia - NCI [cancer.gov]
Alexamorelin's Selectivity for the Ghrelin Receptor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Alexamorelin, a synthetic heptapeptide (B1575542) growth hormone secretagogue (GHS), and its selectivity for the ghrelin receptor (GHSR-1a). While publicly available data on the specific in vitro binding affinity and functional potency of this compound is limited, this document compiles existing in vivo comparative data and benchmarks it against well-characterized ghrelin receptor agonists. The provided experimental protocols and conceptual diagrams offer a framework for the validation of its selectivity.
Introduction to this compound
This compound (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a potent growth hormone-releasing peptide (GHRP) that mimics the action of endogenous ghrelin by activating the GHSR-1a.[1] In human studies, this compound has demonstrated GH-releasing activity comparable to that of Hexarelin, another well-known synthetic GHS.[1] Notably, its administration also leads to a more pronounced release of prolactin, ACTH, and cortisol compared to Hexarelin, suggesting a potentially distinct pharmacological profile.[1] Understanding the selectivity of this compound for the ghrelin receptor is crucial for elucidating its full therapeutic potential and off-target effects.
Comparative Analysis of Ghrelin Receptor Agonists
To contextualize the activity of this compound, the following table compares its known in vivo effects with the in vitro binding affinities and functional potencies of other prominent ghrelin receptor agonists. The data for comparator compounds have been compiled from various preclinical studies.
| Compound | Type | Binding Affinity (Ki) for GHSR-1a | Functional Potency (EC50) for GHSR-1a Activation | Known Selectivity Profile & Remarks |
| Ghrelin | Endogenous Peptide Agonist | ~0.5 - 1.2 nM[2][3] | ~0.6 - 4.2 nM (Calcium Mobilization)[2][3] | The natural ligand for GHSR-1a. |
| This compound | Synthetic Peptide Agonist | Data not publicly available. Stated to inhibit GHS binding in vitro.[1] | Data not publicly available. In vivo GH release is comparable to Hexarelin.[1] | Potent GH secretagogue. In vivo studies show a more marked release of ACTH and cortisol compared to Hexarelin.[1] |
| Hexarelin | Synthetic Peptide Agonist | ~1.5 - 20 nM | ~2 - 25 nM (GH Release) | Potent GHSR-1a agonist; also binds to the CD36 receptor. |
| GHRP-2 (Pralmorelin) | Synthetic Peptide Agonist | ~3.9 nM | ~30 nM (GH Release) | Structurally similar to this compound. Known to stimulate ACTH and cortisol release.[4] |
| Ipamorelin | Synthetic Peptide Agonist | ~1.4 nM | ~1.3 nM (GH Release) | Considered a highly selective GHSR-1a agonist with minimal effect on cortisol and ACTH levels.[4][5] |
| Anamorelin | Non-peptide Agonist | ~0.70 nM[2] | ~0.74 - 1.5 nM (Calcium Mobilization/GH Release)[2][3] | Orally active GHS with a longer half-life.[2][6] |
| Ibutamoren (MK-0677) | Non-peptide Agonist | ~1.1 nM | ~1.3 nM (Calcium Mobilization) | Orally active GHS with a long duration of action. |
Experimental Protocols for Selectivity Validation
The following are detailed methodologies for key experiments used to determine the selectivity of a compound like this compound for the ghrelin receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the ghrelin receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of this compound for GHSR-1a.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human ghrelin receptor (GHSR-1a).
-
Assay Buffer: A suitable buffer is used, for example, 25 mM Hepes, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, and 0.4% BSA, at pH 7.4.
-
Radioligand: [125I]-Ghrelin is used as the radioligand.
-
Competition Assay: A fixed concentration of [125I]-Ghrelin is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated for 60 minutes at 27°C to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filter is then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to activate the Gq-coupled ghrelin receptor by detecting changes in intracellular calcium concentration.
Objective: To determine the functional potency (EC50) of this compound in activating GHSR-1a.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GHSR-1a are seeded into 96-well black-walled microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 60 minutes at 37°C in the dark.
-
Compound Preparation: Serial dilutions of this compound are prepared in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Performance: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated injection of the this compound dilutions.
-
Signal Detection: The change in fluorescence, indicating intracellular calcium mobilization, is measured kinetically for at least 120 seconds.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated.
In Vitro Functional Assay: ERK Phosphorylation
Activation of the ghrelin receptor can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Objective: To assess an alternative signaling pathway activated by this compound through GHSR-1a.
Methodology:
-
Cell Treatment: Cells expressing GHSR-1a are serum-starved and then treated with varying concentrations of this compound for a short period (e.g., 5-10 minutes).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: The bands are visualized using chemiluminescence, and the band intensities are quantified.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK phosphorylation at each concentration of this compound. An EC50 value can be determined from the concentration-response curve.
Visualizing Key Processes and Concepts
Ghrelin Receptor Signaling Pathway
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. homeopathy360.com [homeopathy360.com]
- 6. mdpi.com [mdpi.com]
Alexamorelin's Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) and a potent growth hormone secretagogue (GHS).[1] It primarily targets the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor, to stimulate the release of growth hormone (GH).[1] However, like other peptides in its class, including Hexarelin and GHRP-6, this compound exhibits a degree of cross-reactivity, leading to the stimulation of other pituitary hormones.[1][2] This guide provides a comparative analysis of this compound's interaction with its primary receptor and its functional cross-reactivity with other key peptide hormone receptors, supported by available experimental data. A notable observation from clinical studies is that while this compound mirrors the GH-releasing activity of Hexarelin, it appears to have a more pronounced effect on the release of adrenocorticotropic hormone (ACTH) and cortisol.[1]
Comparative Functional Activity
| Target Hormone | Primary Receptor | Observed Effect of this compound Administration | Comparison with Hexarelin |
| Growth Hormone (GH) | Growth Hormone Secretagogue Receptor (GHSR-1a) | Potent, dose-dependent increase in GH secretion.[1] | Similar GH-releasing activity.[1] |
| Prolactin (PRL) | Prolactin Receptor (PRLR) | Significant, dose-dependent increase in PRL secretion.[1] | Similar PRL-releasing activity.[1] |
| Adrenocorticotropic Hormone (ACTH) | Melanocortin-2 Receptor (MC2R) | Significant, dose-dependent increase in ACTH secretion.[1] | More marked ACTH-releasing activity at higher doses.[1] |
| Cortisol | (downstream of ACTH) | Significant, dose-dependent increase in cortisol levels.[1] | Higher cortisol response at higher doses.[1] |
Signaling Pathways
The interaction of this compound with its primary and secondary target receptors initiates distinct intracellular signaling cascades.
Growth Hormone Secretagogue Receptor (GHSR-1a) Signaling
Activation of GHSR-1a by this compound primarily couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. These events culminate in the secretion of growth hormone.
Prolactin Receptor (PRLR) Signaling
The mechanism of this compound-induced prolactin release is not fully elucidated but is thought to involve either direct interaction with the prolactin receptor or indirect effects on the pituitary lactotrophs. The canonical PRLR signaling pathway is initiated by ligand-induced receptor dimerization, followed by the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription 5 (STAT5).
Adrenocorticotropic Hormone (ACTH) Receptor (MC2R) Signaling
The elevated ACTH levels following this compound administration suggest an interaction with the ACTH-releasing pathway. The direct receptor for ACTH is the melanocortin-2 receptor (MC2R), a G protein-coupled receptor that, upon activation, couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC), an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
The functional cross-reactivity of this compound is typically assessed through in vivo hormonal response studies and in vitro receptor binding assays.
In Vivo Hormonal Response Study
Objective: To determine the effect of this compound on the secretion of GH, PRL, ACTH, and cortisol in vivo.
Methodology:
-
Subjects: Healthy adult volunteers are recruited.
-
Procedure: After an overnight fast, an intravenous catheter is inserted. Baseline blood samples are collected.
-
Administration: this compound is administered intravenously at varying doses (e.g., 1.0 and 2.0 µg/kg).[1]
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., -15, 0, 15, 30, 45, 60, 90, 120, 180 minutes) post-administration.
-
Hormone Analysis: Plasma concentrations of GH, PRL, ACTH, and cortisol are measured using specific immunoassays.
-
Data Analysis: The peak hormone concentration (Cmax) and the area under the curve (AUC) are calculated to quantify the hormonal response.
In Vitro Radioligand Binding Assay (Hypothetical for Cross-Reactivity)
Objective: To determine the binding affinity of this compound for GHSR-1a, PRLR, and MC2R.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (GHSR-1a, PRLR, or MC2R) are prepared.
-
Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [125I]-Ghrelin for GHSR-1a, [125I]-Prolactin for PRLR, [125I]-ACTH for MC2R).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a potent agonist of the GHSR-1a, effectively stimulating the release of growth hormone. The available evidence from human studies demonstrates that this compound also possesses significant functional cross-reactivity, leading to the release of prolactin and, most notably, a more pronounced release of ACTH and cortisol compared to Hexarelin.[1] This suggests that this compound may interact with the regulatory pathways of these hormones, although the precise mechanisms—whether through direct receptor binding or indirect actions—require further investigation with quantitative binding studies. For researchers and drug development professionals, understanding this cross-reactivity profile is crucial for evaluating the therapeutic potential and off-target effects of this compound and related growth hormone secretagogues.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of GHRP-2 and hexarelin, two synthetic GH-releasing peptides, on GH, prolactin, ACTH and cortisol levels in man. Comparison with the effects of GHRH, TRH and hCRH - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexamorelin's Corticotropic and Adrenal Effects: A Comparative Analysis with Other Growth Hormone-Releasing Peptides
A comprehensive review of Alexamorelin's impact on the hypothalamic-pituitary-adrenal (HPA) axis reveals a more pronounced stimulation of Adrenocorticotropic Hormone (ACTH) and cortisol secretion compared to its structural analog, Hexarelin. This guide provides a comparative analysis of this compound and other Growth Hormone-Releasing Peptides (GHRPs), supported by available experimental data, to inform researchers and drug development professionals.
Growth Hormone-Releasing Peptides (GHRPs) are a class of synthetic molecules that stimulate growth hormone (GH) secretion. While their primary therapeutic potential lies in treating GH deficiency, their off-target effects on other pituitary hormones, particularly ACTH and cortisol, are of significant interest to researchers for understanding their full physiological impact and for safety profiling. This guide focuses on the comparative effects of this compound and other prominent GHRPs—GHRP-2, GHRP-6, Hexarelin, and Ipamorelin—on the HPA axis.
Comparative Analysis of ACTH and Cortisol Secretion
Experimental data from various studies in healthy human subjects have demonstrated that most GHRPs induce a transient increase in ACTH and cortisol levels. However, the magnitude of this response varies significantly among the different peptides.
A key study directly comparing this compound and Hexarelin found that while both peptides induce a dose-dependent increase in ACTH and cortisol, the response to a 2.0 µg/kg intravenous dose of this compound was significantly higher than that observed with the same dose of Hexarelin[1]. Unfortunately, specific quantitative data for this compound from this study is not publicly available.
In contrast, Ipamorelin stands out as a highly selective GH secretagogue with minimal to no effect on ACTH and cortisol levels, even at high doses[2][3]. This selectivity makes it a preferred candidate where isolated GH release is desired without stimulation of the HPA axis.
The following table summarizes the available quantitative and qualitative data on the effects of various GHRPs on ACTH and cortisol secretion.
| Peptide | Dose | Effect on ACTH | Effect on Cortisol | Source |
| This compound | 2.0 µg/kg i.v. | Significantly higher than Hexarelin | Significantly higher than Hexarelin | [1] |
| Hexarelin | 2.0 µg/kg i.v. | Peak: 32.4 ± 17.7 pg/mL (vs. 16.3 ± 7.2 baseline) | Peak: 135.9 ± 51.0 µg/L (vs. 110.0 ± 31.6 baseline) | [4] |
| GHRP-2 | 1.0 µg/kg i.v. | Similar increase to Hexarelin | Similar increase to Hexarelin | [5][6] |
| GHRP-6 | 1 µg/kg i.v. | Peak: 23.6 ± 5.7 pg/mL | Not significantly different from baseline | |
| 300 µg/kg p.o. | No significant change | No significant change | ||
| 30 µg/kg i.n. | Trend towards an increase | No significant change | ||
| Ipamorelin | Up to 200-fold ED50 for GH release | No significant increase | No significant increase | [2][3] |
Signaling Pathways and Experimental Workflow
The stimulatory effect of most GHRPs on ACTH and cortisol is believed to be mediated through the central nervous system, potentially involving the release of corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP), which are the primary regulators of the HPA axis.
The diagram above illustrates the proposed mechanism by which GHRPs stimulate the HPA axis, leading to the secretion of ACTH and cortisol, and the subsequent negative feedback loop.
Experimental Protocols
The assessment of GHRP effects on the HPA axis typically involves a standardized clinical research protocol. The following is a generalized experimental workflow based on methodologies cited in the literature.
Detailed Methodology
-
Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent. Subjects typically undergo a physical examination and routine laboratory tests to exclude any underlying medical conditions.
-
Pre-test Procedure: Subjects are admitted to a research facility in the morning after an overnight fast. An intravenous catheter is inserted into a forearm vein for blood sampling and kept patent with a slow infusion of saline.
-
Baseline Sampling: Blood samples are collected at regular intervals (e.g., -30, -15, and 0 minutes) before the administration of the test substance to establish baseline hormone levels.
-
GHRP Administration: The specific GHRP (e.g., this compound, Hexarelin) is administered intravenously at a predetermined dose (e.g., 1.0 or 2.0 µg/kg).
-
Post-Administration Sampling: Blood samples are collected at frequent intervals (e.g., every 15 or 30 minutes) for a period of 2 to 3 hours following administration.
-
Hormone Analysis: Plasma or serum is separated from the blood samples and stored frozen until assayed. ACTH and cortisol concentrations are measured using validated immunoassays (e.g., radioimmunoassay, immunochemiluminometric assay).
-
Data Analysis: The primary endpoints are typically the peak (Cmax) concentration of ACTH and cortisol and the area under the curve (AUC) calculated from the hormone concentration-time data. Statistical analyses are performed to compare the responses between different GHRPs and placebo.
Conclusion
This compound demonstrates a more potent effect on ACTH and cortisol release compared to Hexarelin, indicating a stronger interaction with the HPA axis. This contrasts sharply with Ipamorelin, which shows high selectivity for GH release with negligible impact on ACTH and cortisol. For researchers and clinicians, the choice of a GHRP should be guided by the desired therapeutic outcome, with this compound and similar peptides being less suitable for applications where stimulation of the HPA axis is a concern. The varying effects of different GHRPs on the HPA axis underscore the importance of comprehensive preclinical and clinical evaluation to fully characterize their endocrine profiles. Further research, including the public dissemination of quantitative data on this compound, is warranted to provide a more complete comparative landscape.
References
- 1. scielo.br [scielo.br]
- 2. ACTH and cortisol response to combined corticotropin releasing hormone-arginine vasopressin stimulation in obese males and its relationship to body weight, fat distribution and parameters of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Alexamorelin: An In Vivo Examination of Its Endocrine Effects Compared to Other Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo endocrine effects of Alexamorelin, a synthetic growth hormone secretagogue (GHS), with other well-established alternatives. The information is compiled from preclinical and clinical studies to offer a data-driven overview for researchers and professionals in drug development.
Introduction to this compound and Growth Hormone Secretagogues
This compound (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that belongs to the family of growth hormone secretagogues (GHSs).[1][2] These molecules, both peptidyl and non-peptidyl, stimulate the release of growth hormone (GH) from the pituitary gland.[1][3] They act via the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, which is found in the hypothalamus and pituitary gland.[4][5] Due to their potent GH-releasing activity, GHSs like this compound are of significant interest for therapeutic applications and are also monitored by anti-doping agencies.[6]
This guide compares the in vivo endocrine profile of this compound with other GHSs, including Hexarelin, GHRP-6, Ipamorelin (B1672098), and Capromorelin, focusing on their effects on growth hormone, insulin-like growth factor-1 (IGF-1), adrenocorticotropic hormone (ACTH), and cortisol.
Comparative Endocrine Effects of GHSs
The following tables summarize the in vivo endocrine effects of this compound and comparator GHSs based on available human and animal data.
Table 1: Growth Hormone (GH) and Prolactin (PRL) Release
| Compound | Dosage and Route | Species | Key Findings |
| This compound | 1.0 and 2.0 µg/kg i.v. | Human | Dose-dependent increase in GH and PRL, with potency similar to Hexarelin.[1] |
| 20 mg p.o. | Human | Higher, though not statistically significant, GH response compared to the same oral dose of Hexarelin.[1] | |
| Hexarelin | 1.0 and 2.0 µg/kg i.v. | Human | Dose-dependent increase in GH and PRL.[1] |
| GHRP-6 | 0.5 mg/kg/day s.c. | Rat | Increased body weight and bone mineral content, indicative of GH release.[7] |
| Ipamorelin | 0.5 mg/kg/day s.c. | Rat | Increased body weight and bone mineral content, similar to GHRP-6.[7] |
| Daily administration for 21 days | Rat | Stimulated body weight gain and in vitro GH release.[8] | |
| Capromorelin | 3 mg/kg PO q24h | Dog | Sustainably increased IGF-1 levels, a downstream marker of GH action.[9] |
| Oral dosing | Rat, Dog | Caused GH release in vivo.[10] |
Table 2: ACTH and Cortisol Release
| Compound | Dosage and Route | Species | Key Findings |
| This compound | 1.0 and 2.0 µg/kg i.v. | Human | Dose-dependent increase in ACTH and cortisol. The response at the highest dose was significantly greater than that of Hexarelin.[1][3] |
| Hexarelin | 1.0 and 2.0 µg/kg i.v. | Human | Dose-dependent increase in ACTH and cortisol.[1] |
| GHRP-6 | 2 µg/kg i.v. | Human (Cushing's disease) | Able to stimulate ACTH and cortisol release.[11] |
| Ipamorelin | N/A | General | Considered to have minimal to no effect on cortisol and prolactin levels, making it a more selective GH secretagogue.[12][13] |
| Capromorelin | N/A | General | Primarily studied for its effects on appetite and GH release, with less focus on ACTH/cortisol. |
Experimental Protocols
In Vivo Assessment of Growth Hormone Secretagogue Activity
A standardized experimental design to evaluate the in vivo endocrine effects of a novel GHS like this compound in humans would typically involve the following steps:
-
Subject Recruitment: A cohort of healthy young adult volunteers is recruited. Baseline characteristics, including age, weight, and height, are recorded.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed. Each subject receives the test compound (e.g., this compound), a comparator (e.g., Hexarelin), and a placebo on separate occasions.
-
Drug Administration: The GHS is administered intravenously (i.v.) at varying doses (e.g., 1.0 and 2.0 µg/kg) or orally (p.o.) at a fixed dose (e.g., 20 mg).
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., -15, 0, 15, 30, 45, 60, 90, 120, 180 minutes) following drug administration.
-
Hormone Analysis: Serum or plasma concentrations of GH, PRL, ACTH, cortisol, and other relevant hormones (e.g., aldosterone) are measured using validated immunoassays.
-
Data Analysis: The area under the curve (AUC) and peak hormone concentrations are calculated for each treatment. Statistical analysis is performed to compare the effects of the different treatments.
ACTH Stimulation Test
To assess the adrenal response, an ACTH stimulation test can be performed.[14][15]
-
Baseline Measurement: A baseline blood sample is taken to measure cortisol levels.
-
ACTH Administration: A synthetic version of ACTH (e.g., cosyntropin) is injected intravenously or intramuscularly.[14][15]
-
Post-Stimulation Measurement: Blood samples are drawn at 30 and/or 60 minutes after the injection to measure the cortisol response.[15] A significant increase in cortisol levels indicates a normal adrenal response.[16]
Measurement of IGF-1 Levels
IGF-1 is a key downstream mediator of GH action and provides a more stable measure of 24-hour GH secretion.[17]
-
Blood Collection: A single blood sample is typically sufficient due to the relatively stable circulating levels of IGF-1.
-
Assay: Serum IGF-1 concentrations are measured using a specific immunoassay.
-
Interpretation: IGF-1 levels are compared to age- and sex-matched reference ranges.[18]
Visualizing the Pathways and Processes
Signaling Pathway of Growth Hormone Secretagogues
GHSs, including this compound, exert their effects by binding to the ghrelin receptor (GHSR-1a), a G protein-coupled receptor. This binding event triggers a downstream signaling cascade that ultimately leads to the release of growth hormone.
Caption: Simplified signaling pathway of this compound via the ghrelin receptor.
Experimental Workflow for In Vivo Validation
The process of validating the endocrine effects of a new GHS in vivo follows a structured workflow from subject selection to data analysis.
Caption: Experimental workflow for in vivo validation of a GHS.
Logical Relationship of this compound to Other GHSs
This compound is one of several synthetic peptides that act as agonists at the ghrelin receptor, each with a potentially distinct profile of endocrine effects.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CRB1001335 | Biosynth [biosynth.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound |CAS:196808-85-2 Probechem Biochemicals [probechem.com]
- 5. Relationship between Orexigenic Peptide Ghrelin Signal, Gender Difference and Disease [mdpi.com]
- 6. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 7. The GH secretagogues ipamorelin and GH-releasing peptide-6 increase bone mineral content in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurjanat.com [eurjanat.com]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GHRP-6 is able to stimulate cortisol and ACTH release in patients with Cushing's disease: comparison with DDAVP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. swolverine.com [swolverine.com]
- 13. biotechpeptides.com [biotechpeptides.com]
- 14. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 15. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 16. labcorp.com [labcorp.com]
- 17. revolutionhealth.org [revolutionhealth.org]
- 18. droracle.ai [droracle.ai]
A Head-to-Head Comparison of Synthetic Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various synthetic growth hormone (GH) secretagogues, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide a comparative framework for drug development professionals.
Introduction to Synthetic Growth Hormone Secretagogues
Synthetic growth hormone secretagogues are broadly classified into two main categories based on their mechanism of action:
-
Growth Hormone-Releasing Hormone (GHRH) Analogs: These are synthetic versions of the endogenous GHRH peptide. They act by binding to the GHRH receptor on somatotroph cells in the anterior pituitary gland, stimulating the synthesis and pulsatile release of growth hormone.[1] Examples include Sermorelin and Tesamorelin.[1]
-
Growth Hormone Releasing Peptides (GHRPs) and Ghrelin Mimetics: This class of compounds acts on the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[1] Their action mimics the natural ligand ghrelin, leading to a potent release of GH.[1] This category includes both peptidyl compounds like Ipamorelin and Hexarelin, and non-peptidyl, orally active small molecules such as Ibutamoren (MK-677), Anamorelin, Capromorelin, and Macimorelin.[2][3]
Quantitative Comparison of Performance
The following tables summarize key quantitative data for a selection of synthetic GH secretagogues. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, species, and assay types.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Class | Receptor | Binding Affinity (Ki) | In Vitro Potency (EC50) | Species/Cell Line |
| Tesamorelin | GHRH Analog | GHRH-R | Data not available | Data not available | - |
| Sermorelin | GHRH Analog | GHRH-R | Data not available | Data not available | - |
| Ipamorelin | GHRP | GHS-R | Data not available | Similar to GHRP-6 | Rat pituitary cells |
| Hexarelin | GHRP | GHS-R | Data not available | Low nanomolar range | Rat pituitary cells |
| Ibutamoren (MK-677) | Non-peptidyl Ghrelin Mimetic | GHS-R | Data not available | Data not available | - |
| Anamorelin | Non-peptidyl Ghrelin Mimetic | GHS-R | Higher than Macimorelin | Data not available | - |
| Macimorelin | Non-peptidyl Ghrelin Mimetic | GHS-R | Data not available | Data not available | - |
| Capromorelin | Non-peptidyl Ghrelin Mimetic | GHS-R | Data not available | Data not available | - |
| Tabimorelin (NN703) | Non-peptidyl Ghrelin Mimetic | GHS-R | Lower than MK-677 & GHRP-6 | 18 nM | Rat pituitary cells |
Note: A comprehensive, directly comparable dataset for binding affinities and in vitro potencies across all listed secretagogues is not available in the current literature. The potency of Tesamorelin is noted to be greater than Sermorelin in clinical research.[4][5]
Table 2: In Vivo Potency and Pharmacokinetics
| Compound | In Vivo Potency (ED50) | Species | Efficacy (Emax) | Species | Oral Bioavailability | Half-life |
| Tesamorelin | Data not available | - | Stronger GH/IGF-1 response than Sermorelin | Human | Not orally active | Data not available |
| Sermorelin | Data not available | - | Less potent than Tesamorelin | Human | Not orally active | Short |
| Ipamorelin | Data not available | - | Data not available | - | Not orally active | Data not available |
| Hexarelin | 2.0 ± 0.2 nmol/kg (IV) | Swine | 86 ± 5 ng/mL | Swine | Not orally active | ~55 min |
| Ibutamoren (MK-677) | 46 ± 6 nmol/kg (IV) | Swine | 121 ± 8 ng/mL | Swine | High | ~4.5 hours |
| Anamorelin | Data not available | - | Data not available | - | Orally active | ~6 hours |
| Capromorelin | Data not available | - | Data not available | - | Orally active | Data not available |
| Tabimorelin (NN703) | 155 ± 23 nmol/kg (IV) | Swine | 91 ± 7 ng/mL | Swine | 30% (in dogs) | 4.1 ± 0.4 h (in dogs) |
Note: The in vivo data presented is from a comparative study in swine for Hexarelin, Ibutamoren, and Tabimorelin, and therefore provides a direct comparison for these three compounds under specific experimental conditions.[6][7] Data for other compounds are from various sources and may not be directly comparable.
Signaling Pathways
GHRH Receptor Signaling
GHRH analogs like Tesamorelin and Sermorelin bind to the GHRH receptor, a G-protein coupled receptor (GPCR). This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately stimulating the transcription of the GH gene and the synthesis and release of growth hormone.
Ghrelin Receptor (GHS-R) Signaling
GHRPs and ghrelin mimetics activate the GHS-R1a, which is also a GPCR. The signaling cascade is multifaceted and can involve several G-protein subtypes:[8]
-
Gαq/11 Pathway: This is the primary pathway, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[8]
-
Other G-protein Pathways: The GHS-R can also couple to Gαi/o and Gα12/13, contributing to the complexity of its downstream effects.[8]
The activation of these pathways in the pituitary and hypothalamus leads to a robust release of GH.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the concentration of a non-radiolabeled secretagogue required to inhibit the binding of a known radioligand to the GHRH-R or GHS-R.
Materials:
-
Cell membranes expressing the target receptor (e.g., hGHSR1a).
-
Radioligand (e.g., [³⁵S]MK-677 for GHS-R).
-
Unlabeled test compound (synthetic GH secretagogue).
-
Assay buffer.
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thawed cell membranes are homogenized and diluted in an ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, wells are designated for total binding, non-specific binding, and competitive binding.
-
Total Binding: Contains membranes, radioligand, and assay buffer.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.
-
Competitive Binding: Contains membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound's concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
In Vivo Growth Hormone Release Assay
This assay measures the ability of a test compound to stimulate GH release in a living organism.
Objective: To determine the dose-response relationship of a synthetic GH secretagogue on plasma GH concentrations.
Materials:
-
Test animals (e.g., swine, dogs, rats).
-
Test compound formulated for the desired route of administration (e.g., intravenous, oral).
-
Vehicle control.
-
Blood collection supplies (e.g., catheters, anticoagulant tubes).
-
Centrifuge.
-
Validated species-specific GH immunoassay (RIA or ELISA).
Procedure:
-
Animal Preparation: Animals are acclimatized and may have indwelling catheters placed for serial blood sampling.
-
Dosing: Animals are divided into groups and administered either the vehicle control or different doses of the test compound.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after administration of the compound.
-
Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
GH Analysis: Plasma GH concentrations are measured using a validated immunoassay.
-
Data Analysis:
-
Plasma GH concentrations are plotted against time for each dose group.
-
Pharmacokinetic and pharmacodynamic parameters are calculated, including:
-
Cmax: Maximum observed GH concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total GH release.
-
-
A dose-response curve is generated to determine the ED₅₀ (the dose that produces 50% of the maximal response).[6]
-
Logical Relationships of Synthetic GH Secretagogues
The following diagram illustrates the classification and relationships between different types of synthetic GH secretagogues.
Conclusion
The landscape of synthetic growth hormone secretagogues is diverse, offering a range of compounds with distinct chemical structures, mechanisms of action, and pharmacokinetic profiles. GHRH analogs like Tesamorelin and Sermorelin provide a more physiological stimulation of GH release, while ghrelin mimetics, particularly the orally active non-peptidyl compounds, offer convenience and potent efficacy. The choice of a specific secretagogue for research or therapeutic development will depend on the desired outcome, whether it be targeted effects like visceral fat reduction (Tesamorelin), broad anti-aging applications (Sermorelin), or potent, orally-administered stimulation of GH for various conditions (e.g., Anamorelin for cachexia). The experimental protocols outlined provide a basis for the continued evaluation and comparison of these and future novel compounds in this important class of molecules.
References
- 1. rawamino.com [rawamino.com]
- 2. Growth hormone secretagogue - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. tryeden.com [tryeden.com]
- 5. Sermorelin vs Tesamorelin: Which HGH Peptide is Best for You? [ivyrx.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Alexamorelin vs. Endogenous Ghrelin: A Comparative Guide to GHS-R1a Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic heptapeptide (B1575542) Alexamorelin and the endogenous hormone ghrelin, focusing on their interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a) and subsequent signaling pathways. This document synthesizes available data to offer an objective comparison of their performance, supported by experimental details and visual representations of key processes.
Introduction
Endogenous ghrelin, a 28-amino acid orexigenic peptide hormone, is primarily produced in the stomach and plays a crucial role in regulating energy homeostasis and stimulating growth hormone (GH) secretion. Its activity is dependent on the acylation of its third serine residue with an n-octanoic acid, a modification essential for binding to the GHS-R1a.[1][2][3] this compound, also known as GHRP-1, is a synthetic growth hormone-releasing peptide that mimics the action of ghrelin by binding to and activating the same receptor.[4][5] This guide explores the similarities and differences in their signaling mechanisms, binding affinities, and physiological effects.
Chemical Structures
A key difference between endogenous ghrelin and this compound lies in their chemical makeup. Ghrelin is a 28-amino acid peptide with a unique n-octanoyl group attached to the serine at position 3, which is critical for its biological activity.[1][6] this compound, in contrast, is a smaller synthetic heptapeptide (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2).[5][7]
Figure 1: Chemical Structure of Acylated Ghrelin
Caption: The 28-amino acid sequence of human acylated ghrelin with the essential n-octanoyl group on Ser3.
Figure 2: Chemical Structure of this compound
Caption: The heptapeptide structure of the synthetic ghrelin mimetic, this compound.
Receptor Binding and Signaling Pathway
Both this compound and acylated ghrelin exert their effects by binding to the GHS-R1a, a G protein-coupled receptor (GPCR).[4] Upon binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key step in the secretion of growth hormone from the pituitary gland.[8]
While both ligands activate the same primary signaling pathway, there is evidence of biased agonism among different GHS-R1a agonists, potentially leading to preferential activation of certain downstream signaling cascades over others.[8]
Caption: Simplified signaling pathway of GHS-R1a activation by this compound and endogenous ghrelin.
Quantitative Comparison
Direct quantitative comparisons of the binding affinity of this compound to the GHS-R1a are limited in publicly available literature. However, studies on endogenous ghrelin and other synthetic agonists provide a framework for understanding their relative potencies. It has been reported that this compound inhibits the binding of radiolabeled ligands to the GHS receptor in vitro, indicating competitive binding.[7]
| Parameter | Endogenous Acylated Ghrelin | This compound (GHRP-1) | Reference |
| Binding Affinity (IC50) | ~3.1 nM | Not explicitly reported | |
| Molecular Weight | ~3370.9 g/mol | 957.5 g/mol | [1][7] |
| Structure | 28-amino acid acylated peptide | 7-amino acid synthetic peptide | [1][5] |
In Vivo Effects: A Comparative Overview
Studies in humans have demonstrated that both this compound and endogenous ghrelin are potent stimulators of growth hormone release. A study comparing intravenous administration of this compound and Hexarelin (a structurally similar GHRP) showed that both induced a dose-dependent increase in GH and prolactin levels. Notably, the study found that this compound elicited a more pronounced increase in ACTH and cortisol levels compared to Hexarelin, suggesting potential differences in downstream signaling or receptor interaction.
| Hormone | Effect of this compound | Effect of Endogenous Ghrelin | Key Differences |
| Growth Hormone (GH) | Potent stimulation of release | Potent stimulation of release | Similar efficacy in GH release. |
| Prolactin (PRL) | Dose-dependent increase | Can increase levels | Similar effects observed. |
| ACTH/Cortisol | Significant, dose-dependent increase | Can increase levels | This compound appears to have a more marked effect on the HPA axis. |
| Aldosterone | Significant increase observed | Not a primary effect | A distinct effect of this compound not typically associated with ghrelin. |
Experimental Protocols
Competitive Radioligand Binding Assay for GHS-R1a
This protocol outlines a general method for determining the binding affinity of a test compound like this compound in comparison to endogenous ghrelin.
Objective: To determine the inhibitory concentration (IC50) of this compound for the GHS-R1a by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells stably expressing human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [125I-His9]-Ghrelin).
-
Unlabeled human acylated ghrelin (for standard curve and non-specific binding).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of unlabeled ghrelin (e.g., 1 µM).
-
Competitive Binding: Radioligand and serial dilutions of this compound or unlabeled ghrelin (for standard curve).
-
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Filtration: Terminate the reaction by rapid filtration through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Allow the filters to dry, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total and competitive binding values. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Study of Growth Hormone Release in Humans
This protocol is a generalized representation of a clinical study to compare the in vivo effects of this compound and ghrelin on hormone secretion.
Objective: To compare the effects of intravenous administration of this compound and endogenous ghrelin on serum levels of Growth Hormone (GH), ACTH, Cortisol, and Prolactin.
Study Design: A randomized, placebo-controlled, crossover study.
Participants: Healthy adult volunteers.
Procedure:
-
Screening and Admission: Participants undergo a health screening and are admitted to a clinical research unit.
-
Catheter Placement: An intravenous catheter is placed for blood sampling and drug administration.
-
Baseline Sampling: Baseline blood samples are collected at regular intervals (e.g., every 15 minutes for 1 hour) to establish basal hormone levels.
-
Drug Administration: Participants receive an intravenous bolus of either this compound (at various doses), endogenous ghrelin, or a placebo (saline) at time 0.
-
Post-infusion Sampling: Blood samples are collected at frequent intervals (e.g., every 15-30 minutes) for a set period (e.g., 2-4 hours) after administration.
-
Hormone Analysis: Serum samples are processed and analyzed for concentrations of GH, ACTH, cortisol, and prolactin using validated immunoassays.
-
Washout Period: A sufficient washout period (e.g., at least one week) is allowed between study days for each participant to receive the other treatments in a crossover design.
-
Data Analysis: The area under the curve (AUC) and peak hormone concentrations are calculated for each treatment and compared using appropriate statistical methods.
Caption: Workflow for an in vivo comparative study of hormone release.
Conclusion
This compound and endogenous ghrelin, despite their structural differences, both function as agonists for the GHS-R1a, potently stimulating growth hormone release. While they share a primary signaling pathway, the available data suggests potential for differential effects on other hormonal axes, such as the more pronounced stimulation of the HPA axis by this compound. The lack of a directly reported binding affinity for this compound remains a gap in the literature, necessitating further research for a complete quantitative comparison. The experimental protocols provided herein offer a framework for conducting such comparative studies to further elucidate the nuanced pharmacological differences between these two important modulators of the ghrelin system.
References
- 1. Analysis of the ghrelin receptor-independent vascular actions of ulimorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of specific binding proteins for growth hormone in normal human sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prospecbio.com [prospecbio.com]
- 5. Identification of Ghrelin Receptor Blocker, D-[Lys3] GHRP-6 as a CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of effects of leptin and ghrelin on porcine ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Statistical analysis of GH peaks after Alexamorelin stimulation
For researchers and drug development professionals navigating the landscape of growth hormone secretagogues (GHS), understanding the nuanced performance of each compound is critical. This guide provides a statistical analysis of Growth Hormone (GH) peaks following stimulation with Alexamorelin, offering an objective comparison with other key alternatives. The information is supported by experimental data to facilitate informed decision-making in research and clinical development.
Quantitative Analysis of GH Peak Parameters
The following table summarizes the quantitative data on GH peak parameters following the administration of various growth hormone secretagogues. Data for this compound is based on studies of Hexarelin, a close structural and functional analogue, due to the limited availability of specific pharmacokinetic data for this compound. One study concluded that this compound and Hexarelin exhibit the same GH-releasing activity.[1]
| Compound | Mechanism of Action | Dosage | Peak GH Concentration (Cmax) | Time to Peak (Tmax) | Area Under the Curve (AUC) | Key Characteristics |
| This compound | Ghrelin Receptor (GHS-R1a) Agonist | 1.0-2.0 µg/kg IV | Similar to Hexarelin | Not explicitly stated | Similar to Hexarelin | Similar potency to Hexarelin. |
| Hexarelin | Ghrelin Receptor (GHS-R1a) Agonist | 2.0 µg/kg IV | ~77.3 µg/L | Not explicitly stated | ~2596.7 µgmin/L | One of the most potent GHS; may also increase cortisol and prolactin. |
| Ipamorelin | Selective Ghrelin Receptor (GHS-R1a) Agonist | 140.45 nmol/kg (15 min infusion) | Not explicitly stated (maximal GH production rate of 694 mIU/L/h) | ~40 minutes | Not explicitly stated | High specificity for GH release with minimal impact on cortisol and prolactin. |
| Sermorelin | GHRH Receptor Agonist | Not specified | Dose-dependent | 10-20 minutes | Not specified | Mimics natural GHRH, promoting a physiological pattern of GH release. |
| CJC-1295 | Long-acting GHRH Analogue | Not specified | Dose-dependent increases | Not explicitly stated | Not specified | Extended half-life allows for less frequent dosing. |
| GHRP-2 | Ghrelin Receptor (GHS-R1a) Agonist | 2.0 µg/kg IV | ~74.1 µg/L | Not explicitly stated | ~2480.0 µgmin/L | Potent GHS, similar in action to Hexarelin. |
Note: The data presented are compiled from various studies and may not be directly comparable due to differences in study design, patient populations, and analytical methods. The Cmax and AUC for Hexarelin are presented as a proxy for this compound based on their similar activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of GH peaks.
Growth Hormone Stimulation Test Protocol
This protocol outlines a typical procedure for assessing the GH response to a secretagogue.
1. Patient Preparation:
-
Patients should fast for 10-12 hours overnight prior to the test.
-
Strenuous exercise should be avoided for 24 hours before the test.
-
Certain medications that can affect GH levels may need to be discontinued, as advised by the supervising clinician.
2. Procedure:
-
An intravenous (IV) catheter is inserted into a forearm vein for blood sampling and administration of the stimulating agent.
-
A baseline blood sample is drawn.
-
The growth hormone secretagogue (e.g., this compound) is administered at the specified dose (e.g., 1.0 or 2.0 µg/kg) via the IV line.
-
Blood samples are collected at timed intervals, typically every 30 minutes, for a period of 2 to 4 hours.
3. Sample Analysis:
-
Blood samples are centrifuged to separate the serum.
-
Serum GH concentrations are measured using a validated immunoassay.
4. Data Analysis:
-
The peak GH concentration (Cmax), time to reach peak concentration (Tmax), and the total GH release over time (Area Under the Curve, AUC) are calculated from the serum GH concentration-time data.
This compound and Hexarelin Comparative Study Protocol
This protocol was designed to compare the endocrine activities of this compound and Hexarelin in young adults.[1]
1. Subjects:
-
Healthy young adult volunteers.
2. Study Design:
-
A comparative study design was used.
3. Drug Administration:
-
Intravenous (IV): this compound or Hexarelin was administered at doses of 1.0 and 2.0 µg/kg.
-
Oral (PO): this compound or Hexarelin was administered at a dose of 20 mg.
4. Blood Sampling and Analysis:
-
Blood samples were collected to measure levels of Growth Hormone (GH), Prolactin (PRL), Adrenocorticotropic Hormone (ACTH), and Cortisol.
-
The specific timing of blood draws was not detailed in the abstract but would typically follow the pattern of a standard GH stimulation test.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for a GH stimulation test.
References
Safeguarding Alexamorelin Research: A Guide to Essential Negative Control Experiments
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Alexamorelin, a synthetic agonist of the ghrelin receptor (GHSR), the inclusion of rigorous negative control experiments is paramount to validate findings and ensure data integrity. This guide provides a comparative overview of essential negative controls, their expected outcomes in contrast to this compound, and detailed experimental protocols.
This compound, a growth hormone secretagogue, exerts its effects by binding to and activating the GHSR, a G protein-coupled receptor (GPCR).[1] This activation triggers a cascade of intracellular signaling events, leading to the release of growth hormone, prolactin, and adrenocorticotropic hormone (ACTH).[1] To unequivocally attribute these effects to this compound's specific interaction with GHSR, a series of well-designed negative control experiments are indispensable.
Comparative Analysis of this compound and Negative Controls
The following table summarizes the expected outcomes of key in vitro functional assays when testing this compound against appropriate negative controls. While specific in vitro quantitative data for this compound is not widely available, its growth hormone-releasing activity has been shown to be comparable to the well-characterized GHSR agonist, Hexarelin.[1] Therefore, representative data for Hexarelin is provided as a proxy for this compound, alongside data for established negative controls.
| Treatment Group | Target | Expected Outcome in Calcium Mobilization Assay | Expected Outcome in cAMP Assay |
| This compound (Hexarelin as proxy) | GHSR | Increase in intracellular calcium (EC₅₀ ≈ 1-10 nM) | Potential modulation of cAMP levels |
| Vehicle Control (e.g., DMSO, Saline) | N/A | No change in intracellular calcium | No change in cAMP levels |
| GHSR Antagonist (e.g., JMV2959) | GHSR | No intrinsic activity; blocks this compound-induced calcium increase (IC₅₀ ≈ 32 nM)[2][3][4] | Blocks this compound-induced cAMP modulation |
| GHSR Inverse Agonist (e.g., PF-05190457) | GHSR | May decrease basal intracellular calcium; blocks this compound-induced increase (pKi ≈ 8.36)[5][6] | May decrease basal cAMP; blocks this compound-induced modulation |
| Untransfected Cells (lacking GHSR) | N/A | No response to this compound | No response to this compound |
Key Negative Control Experiments
Vehicle Control
The most fundamental negative control involves treating cells with the vehicle used to dissolve this compound (e.g., DMSO or saline). This control ensures that the observed effects are due to the compound itself and not the solvent.
GHSR Antagonist
A competitive antagonist, such as JMV2959, binds to the GHSR but does not activate it, thereby blocking the action of agonists like this compound.[2][3][4] This control is crucial for demonstrating that the effects of this compound are specifically mediated by the GHSR.
GHSR Inverse Agonist
An inverse agonist, like PF-05190457, not only blocks the receptor but also reduces its basal or constitutive activity.[5][6][7][8] This can be particularly useful in cell systems where the GHSR exhibits high basal signaling.
Untransfected or Mock-Transfected Cells
Utilizing a cell line that does not endogenously express the GHSR, or a mock-transfected version of the experimental cell line, provides definitive evidence that the observed signaling is dependent on the presence of the receptor.
Mandatory Visualizations
To further elucidate the experimental design and underlying biological mechanisms, the following diagrams are provided.
Figure 1: Simplified GHSR Signaling Pathway for this compound.
Figure 2: Workflow for a Calcium Mobilization Assay with Negative Controls.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following GHSR activation.
Materials:
-
HEK293 cells stably expressing human GHSR
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
GHSR antagonist (e.g., JMV2959)
-
Vehicle control
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed the GHSR-expressing HEK293 cells into the 96-well plate and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the GHSR antagonist in assay buffer.
-
Assay:
-
For antagonist testing, pre-incubate the cells with the antagonist for a specified time before adding this compound.
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject the compounds (this compound, vehicle, or this compound + antagonist) into the respective wells.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the dose-response curve for this compound to determine its EC₅₀. For the antagonist, determine the IC₅₀ by measuring the inhibition of the this compound-induced response.
cAMP Assay
This assay measures the modulation of cyclic AMP levels, another second messenger in GPCR signaling.
Materials:
-
CHO-K1 cells stably expressing human GHSR
-
Assay buffer
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
This compound
-
GHSR antagonist
-
Vehicle control
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control for Gαi coupling)
-
384-well white microplate
-
Luminescence or fluorescence plate reader compatible with the chosen kit
Procedure:
-
Cell Plating: Seed the GHSR-expressing CHO-K1 cells into the 384-well plate and culture overnight.
-
Compound Treatment:
-
For antagonist testing, pre-incubate cells with the antagonist.
-
Add serial dilutions of this compound or vehicle control.
-
If investigating Gαi coupling, stimulate with forskolin in the presence and absence of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol for the chosen kit.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Determine the amount of cAMP produced in each well. Plot dose-response curves to calculate the EC₅₀ for this compound's effect on cAMP levels and the IC₅₀ for the antagonist.
By implementing these negative control experiments and following the detailed protocols, researchers can confidently and accurately characterize the pharmacological activity of this compound, ensuring the robustness and reproducibility of their findings.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexarelin, but not growth hormone, protects heart from damage induced in vitro by calcium deprivation replenishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Replicating Published Findings on Alexamorelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alexamorelin with other growth hormone secretagogues (GHSs), based on published findings. Due to a lack of direct replication studies on this compound, this guide synthesizes the initial findings from the key clinical trial by Arvat et al. (2000) and compares them with data from studies on similar and alternative compounds. This document is intended to serve as a resource for researchers interested in the pharmacology of GHSs and for those involved in the development of new therapeutic agents in this class.
Executive Summary
This compound is a synthetic heptapeptide (B1575542) that acts as a potent growth hormone secretagogue. It functions as a ghrelin receptor agonist, stimulating the release of growth hormone (GH) from the pituitary gland. The primary published clinical study on this compound demonstrated its efficacy in increasing GH, prolactin (PRL), ACTH, and cortisol levels, with a potency for GH release comparable to the well-characterized hexapeptide, Hexarelin. Notably, this compound exhibited a more pronounced effect on ACTH and cortisol release than Hexarelin. This guide provides a detailed comparison of this compound with other GHSs, including ghrelin receptor agonists (Hexarelin, Ipamorelin) and growth hormone-releasing hormone (GHRH) analogs (Sermorelin, CJC-1295).
Comparative Analysis of Growth Hormone Secretagogues
The following tables summarize the key characteristics and quantitative data from clinical studies of this compound and its alternatives.
Table 1: General Characteristics of Growth Hormone Secretagogues
| Compound | Class | Mechanism of Action | Chemical Structure | Molecular Weight ( g/mol ) |
| This compound | Growth Hormone Releasing Peptide (GHRP) | Ghrelin Receptor (GHS-R1a) Agonist | Heptapeptide (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2)[1] | 958.1[2] |
| Hexarelin | Growth Hormone Releasing Peptide (GHRP) | Ghrelin Receptor (GHS-R1a) Agonist | Hexapeptide (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2)[3] | 887.0[4] |
| Ipamorelin | Growth Hormone Releasing Peptide (GHRP) | Selective Ghrelin Receptor (GHS-R1a) Agonist | Pentapeptide (Aib-His-D-2-Nal-D-Phe-Lys-NH2) | 711.9 |
| Sermorelin | GHRH Analog | GHRH Receptor Agonist | 29-amino acid fragment of human GHRH | 3357.9 |
| CJC-1295 | Long-acting GHRH Analog | GHRH Receptor Agonist | GHRH analog with Drug Affinity Complex (DAC) | ~3647 |
Table 2: Quantitative Comparison of in vivo Human Studies
| Compound | Dose | Peak GH Response (µg/L) | Effect on Prolactin | Effect on ACTH/Cortisol |
| This compound | 1.0 µg/kg i.v. | Similar to Hexarelin | Increased | Increased |
| 2.0 µg/kg i.v. | Similar to Hexarelin | Increased | Significantly higher than Hexarelin | |
| Hexarelin | 1.0 µg/kg i.v. | ~52.3 | Increased | Increased |
| 2.0 µg/kg i.v. | ~55.0 | Increased | Increased | |
| Ipamorelin | 0.06 mg/kg i.v. | ~223 mU/L | No significant change | No significant change |
| Sermorelin | 1 mg daily | Modest increase in nocturnal GH | No significant change | No significant change |
| CJC-1295 | 30-60 µg/kg s.c. | 2- to 10-fold increase for ≥6 days[5] | Not reported | Not reported |
Signaling Pathways
Growth hormone secretagogues exert their effects through two primary signaling pathways: the ghrelin receptor (GHS-R1a) pathway and the growth hormone-releasing hormone (GHRH) receptor pathway.
Ghrelin Receptor (GHS-R1a) Signaling Pathway
This compound, Hexarelin, and Ipamorelin are agonists of the GHS-R1a, a G-protein coupled receptor. Upon binding, they activate downstream signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the exocytosis of growth hormone-containing vesicles from the pituitary somatotrophs.[6][7]
GHRH Receptor Signaling Pathway
Sermorelin and CJC-1295 are analogs of GHRH and act on the GHRH receptor, another G-protein coupled receptor. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates transcription factors such as CREB (cAMP response element-binding protein). This leads to increased transcription of the GH gene and subsequent synthesis and release of growth hormone.[3][8]
Experimental Protocols
To replicate and compare the findings on this compound and other GHSs, the following key experimental protocols are essential.
In Vitro Ghrelin Receptor (GHS-R1a) Binding Assay
Objective: To determine the binding affinity of a test compound to the GHS-R1a.
Materials:
-
Cell line stably expressing human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin).
-
Test compounds (this compound and alternatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Culture GHS-R1a expressing cells to confluency.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, add cell membranes, radiolabeled ghrelin, and varying concentrations of the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vivo Growth Hormone Secretion Assay in Rats
Objective: To evaluate the in vivo potency and efficacy of a test compound in stimulating GH release.
Materials:
-
Male Sprague-Dawley rats.
-
Test compounds (this compound and alternatives).
-
Vehicle (e.g., saline).
-
Anesthetic (e.g., ketamine/xylazine).
-
Blood collection supplies (e.g., catheters, syringes, EDTA tubes).
-
Rat GH ELISA kit.
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions. For frequent blood sampling, implant a jugular vein catheter and allow for recovery.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intravenous, subcutaneous).
-
Blood Sampling: Collect blood samples at various time points before and after compound administration (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
GH Measurement: Quantify plasma GH concentrations using a rat-specific ELISA kit.
-
Data Analysis: Plot the mean plasma GH concentration versus time for each treatment group. Calculate the area under the curve (AUC) and the peak GH concentration (Cmax).
Conclusion
The available evidence indicates that this compound is a potent growth hormone secretagogue with a mechanism of action similar to other ghrelin receptor agonists like Hexarelin. The primary distinguishing feature identified in the initial clinical study is its more pronounced effect on the hypothalamic-pituitary-adrenal (HPA) axis, leading to greater ACTH and cortisol release compared to Hexarelin. For researchers investigating the diverse physiological roles of the ghrelin system, this compound may serve as a useful tool to probe the interplay between GH secretion and HPA axis regulation.
In the context of drug development, the selectivity profile of a GHS is a critical consideration. While potent GH release is the primary therapeutic goal, off-target effects on other hormonal axes can lead to undesirable side effects. In this regard, compounds like Ipamorelin, which demonstrate high selectivity for GH release with minimal impact on cortisol and prolactin, may hold a more favorable therapeutic profile. GHRH analogs such as Sermorelin and the long-acting CJC-1295 offer an alternative mechanism for stimulating GH secretion that may also present a different safety and efficacy profile.
Further research, including direct head-to-head comparative studies with modern, highly selective GHSs, is warranted to fully elucidate the therapeutic potential and safety profile of this compound. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C50H63N13O7 | CID 10011122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alexamorelin
For researchers and drug development professionals, the responsible handling and disposal of investigational compounds like Alexamorelin are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, a synthetic peptide and growth hormone secretagogue. While specific disposal protocols for this compound are not extensively documented, the following procedures are based on established best practices for the disposal of peptide-based research chemicals and general laboratory safety principles.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Respiratory Protection: When handling the powdered form, an approved respirator should be used to prevent the inhalation of dust.
-
Body Protection: A laboratory coat or other protective clothing is essential to prevent skin contact.
This compound: Key Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C50H63N13O7 | [1] |
| Molecular Weight | 958.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Biological Activity | Synthetic growth hormone secretagogue; agonist of the growth hormone secretagogue receptor (GHS-R). | [1] |
Note: this compound is intended for laboratory research use only and is not for human use[1].
Recommended Disposal Protocol for this compound
The primary recommended method for the disposal of this compound and other peptide-based research compounds is through a licensed professional waste disposal service. Do not dispose of this material down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.
Step 1: Segregation and Containment of Unused Product
-
Solid (Lyophilized) this compound:
-
Carefully transfer any unused or expired lyophilized this compound powder into a designated hazardous waste container.
-
Avoid generating dust during the transfer.
-
The container must be chemically compatible, in good condition, and have a secure, leak-proof lid.
-
-
This compound in Solution:
-
Transfer any unused this compound solutions into a designated chemical liquid waste container.
-
Do not mix with incompatible waste streams.
-
Step 2: Managing Contaminated Labware
-
Sharps: Any needles or syringes used to handle this compound solutions should be disposed of immediately in a designated sharps container.
-
Other Contaminated Materials: Pipette tips, vials, tubes, and other disposable labware that have come into contact with this compound should be collected in a designated hazardous waste container.
Step 3: Decontamination of "Empty" Containers
-
Triple-rinse the "empty" original this compound vial or any container that held the stock solution with a suitable solvent (e.g., 70% ethanol (B145695) or as recommended by your institution's EHS office).
-
Collect the rinsate in the designated liquid hazardous waste container.
-
After triple-rinsing, deface or remove the original label. The decontaminated container can then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
Step 4: Labeling and Storage of Waste
-
Clearly label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazards.
-
Include the accumulation start date.
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" away from general lab traffic. This area should be inspected regularly for any signs of leakage.
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS office or a licensed hazardous waste contractor to arrange for the pickup and final disposal of the hazardous waste.
-
Ensure that all documentation and labeling are complete and accurate before the waste is collected.
Experimental Protocol: General Inactivation of Peptides for Disposal
While a specific inactivation protocol for this compound is not available, a general approach for peptide inactivation prior to disposal involves hydrolysis. This should only be performed by trained personnel and in accordance with institutional guidelines.
-
Prepare a 1M Sodium Hydroxide (NaOH) Solution: Carefully prepare a 1M solution of NaOH.
-
Dilute the Peptide: If working with a concentrated this compound solution, dilute it with water to a lower concentration in a suitable, chemically resistant container.
-
Hydrolysis: Slowly add the 1M NaOH solution to the diluted peptide solution while stirring. The goal is to raise the pH significantly to induce hydrolysis of the peptide bonds.
-
Neutralization: After a suitable reaction time (as determined by your institution's EHS guidelines, which may be several hours), neutralize the solution with an appropriate acid (e.g., 1M hydrochloric acid) to a pH between 6.0 and 8.0.
-
Disposal: The resulting neutralized solution may be suitable for disposal via a licensed waste contractor. Consult your EHS office for final approval.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Alexamorelin
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Alexamorelin is paramount to both personal safety and research integrity. This compound is a synthetic growth hormone secretagogue, an agonist of the growth hormone secretagogue receptor (GHS-R), and is classified as a research-grade peptide.[1][2][3] While specific hazard data for this compound is not fully established, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[4][5] This guide provides essential, immediate safety protocols and operational plans for handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.[4][6] The selection of appropriate PPE is based on a risk assessment of the experimental procedures.[6] The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[4][6][7] Must meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[4] Gloves should be inspected before use and changed immediately if contaminated.[4][8] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[4][9] Work in a fume hood or biosafety cabinet.[8] |
Experimental Protocols for Safe Handling
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.[7]
1. Receiving and Storage:
-
Upon receiving, inspect the container for any damage.
-
For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container to prevent degradation.[10][11]
-
For short-term needs, refrigerated storage is acceptable.[10]
-
Protect from direct sunlight.[10]
-
Clearly label all vials with the peptide name, concentration, date prepared, and "For Research Use Only".[8][10]
2. Preparation of Solutions (Reconstitution):
-
Perform all handling of this compound in a designated, clean laboratory area.[8]
-
When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[8]
-
To reconstitute, use a sterile, appropriate solvent as recommended by the supplier.
-
Gently mix the peptide to maintain its stability; avoid vigorous shaking.[10]
-
To prevent contamination, use fresh, sterile equipment for each peptide or experimental step.[8]
3. Handling of Solutions:
-
When working with this compound solutions, always wear the recommended PPE.
-
Avoid contact with skin and eyes.[5] In case of contact, wash the affected area with plenty of water.[5][9]
-
If swallowed, rinse your mouth with water, provided the person is conscious.[5][9]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental release and ensure regulatory compliance.[6][11] All waste should be treated as laboratory chemical waste.[10]
-
Solid Waste:
-
Liquid Waste:
-
Decontamination:
-
Contaminated surfaces should be cleaned with an appropriate disinfectant.
-
-
Final Disposal:
Visual Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to these steps is critical for minimizing exposure and contamination.
Caption: General experimental workflow for handling this compound.
References
- 1. This compound |CAS:196808-85-2 Probechem Biochemicals [probechem.com]
- 2. This compound | C50H63N13O7 | CID 10011122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide24.store [peptide24.store]
- 9. peptide.com [peptide.com]
- 10. puretidestherapy.com [puretidestherapy.com]
- 11. intelligenthq.com [intelligenthq.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
